molecular formula C10H11FN2O B3306113 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one CAS No. 926215-19-2

1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B3306113
CAS No.: 926215-19-2
M. Wt: 194.21 g/mol
InChI Key: CMESHIWWYRXULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMESHIWWYRXULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268055
Record name 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926215-19-2
Record name 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926215-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is a substituted aromatic pyrrolidinone, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. The presence of a fluorinated phenyl ring and an amino substituent suggests its potential as a key intermediate in the synthesis of pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, underpinned by a survey of synthetic and analytical methodologies relevant to its class.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one moiety is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] This five-membered lactam structure is valued for its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3] The introduction of a 2-fluorophenyl group can further enhance these characteristics, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate electronic properties and resistance to metabolic degradation.[4] The additional presence of an amino group provides a reactive handle for further chemical modifications, making 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one a valuable building block for the synthesis of a diverse range of complex molecules.[5]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(5-amino-2-fluorophenyl)pyrrolidin-2-oneN/A
CAS Number 926215-19-2[6]
Molecular Formula C₁₀H₁₁FN₂OCalculated
Molecular Weight 194.21 g/mol Calculated
Appearance N/A
Melting Point N/A
Boiling Point N/A
Solubility N/A

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of N-aryl pyrrolidin-2-ones. A common and effective approach involves the nucleophilic substitution reaction between a suitably substituted aniline and a γ-lactone or its precursor.

A potential synthetic pathway could involve the reaction of 4-fluoro-3-nitroaniline with γ-butyrolactone under conditions that facilitate ring-opening followed by intramolecular cyclization. The resulting nitro-intermediate would then be reduced to the target amino compound.

Synthesis_Pathway A 4-Fluoro-3-nitroaniline C 1-(2-Fluoro-5-nitrophenyl)pyrrolidin-2-one A->C Lewis Acid or High Temperature B γ-Butyrolactone B->C D 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one C->D Reduction (e.g., H₂, Pd/C)

Caption: Plausible synthetic route for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one.

Expert Insight: The choice of catalyst and reaction conditions for the initial N-arylation would be critical to optimize the yield and minimize side reactions. The subsequent reduction of the nitro group is a standard transformation, with various reagents available to achieve high efficiency.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is not currently available in the public domain. However, based on the chemical structure, the expected spectroscopic features can be predicted.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the fluorine and amino substituents. The pyrrolidinone ring protons would appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the pyrrolidinone ring.

  • ¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

4.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine.

  • C=O stretching of the lactam carbonyl group.

  • C-F stretching.

  • Aromatic C-H and C=C stretching vibrations.

4.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the pyrrolidinone ring and loss of small neutral molecules.

Applications in Research and Drug Development

The structural motifs present in 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one suggest its potential utility as a key intermediate in the development of novel therapeutic agents. The pyrrolidinone core is a feature of drugs with diverse biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[2][3]

The amino group serves as a crucial functional handle for the introduction of various pharmacophores through reactions such as acylation, alkylation, or sulfonylation. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity against a specific target.

Applications_Workflow Start 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one Step1 Functionalization of Amino Group (Acylation, Alkylation, etc.) Start->Step1 Step2 Generation of Compound Library Step1->Step2 Step3 High-Throughput Screening Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Step6 Preclinical Candidate Step5->Step6

Caption: Workflow for utilizing the title compound in drug discovery.

Conclusion

1-(5-amino-2-fluorophenyl)pyrrolidin-2-one represents a promising, yet underexplored, chemical entity. Its structure combines the favorable properties of the pyrrolidinone scaffold with the strategic placement of fluoro and amino substituents, making it a valuable building block for synthetic and medicinal chemistry. Further research to elucidate its definitive synthesis, and comprehensive characterization, and to explore its utility in the development of novel bioactive compounds is warranted.

References

  • Dybek, M., Wallach, J., & Kavanagh, P. V. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug testing and analysis, 11(8), 1144–1161. [Link]

  • Li Petri, G., Contino, A., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

  • Boichenko, M. A., Plodukhin, A. Y., Shorokhov, V. V., Lebedev, D. S., Filippova, A. V., Zhokhov, S. S., Tarasenko, E. A., Rybakov, V. B., Trushkov, I. V., & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

  • Hosseinzadeh, Z., Ramazani, A., & Razzaghi-Asl, N. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(6), 768-786. [Link]

  • Katritzky, A. R., Ji, Y., & Fang, Y. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of organic chemistry, 65(14), 4364–4369. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Google Patents.
  • Google Patents. Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.
  • European Patent Office. PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). [Link]

  • Pharma Inventor Inc. Patent & Publications. [Link]

  • ResearchGate. Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives | Request PDF. [Link]

  • Fuchigami, T., Nakayama, M., & Irie, T. (2012). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin. Bioorganic & medicinal chemistry, 20(18), 5485–5493. [Link]

  • Miyake, H., Yakushijin, K., & Horne, D. A. (2001). Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Bioorganic & medicinal chemistry letters, 11(4), 491–494. [Link]

  • Broad Institute. WO 2018/183936 Al. [Link]

  • Gierczak, M., Szczesna, D., & Szukalska, A. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl). Crystals, 9(11), 555. [Link]

  • Gierczak, M., Szczesna, D., & Szukalska, A. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Crystals, 13(6), 920. [Link]073-4352/13/6/920)

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one is a highly specialized, bifunctional intermediate frequently utilized in the development of targeted therapies, such as kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and self-validating synthetic methodologies, serving as a comprehensive guide for drug development professionals.

Physicochemical Profiling

Understanding the exact quantitative data of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The compound's molecular formula is established as C10H11FN2O, yielding a molecular weight of 194.21 g/mol [1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
CAS Number 926215-19-2
Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
Monoisotopic Exact Mass 194.0855 Da
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Lactam Nitrogen)
Rotatable Bonds 1 (Aryl-Nitrogen bond)

Structural Causality in Drug Design

As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand why this specific substitution pattern is engineered:

  • The Ortho-Fluorine Effect: The incorporation of a fluorine atom ortho to the pyrrolidin-2-one nitrogen is a deliberate stereoelectronic maneuver. Fluorine's high electronegativity and specific van der Waals radius (1.47 Å) induce a strong dipole and steric repulsion against the lactam carbonyl. This restricts the rotation of the N-Aryl bond, effectively locking the molecule into a low-energy conformation. In target binding, pre-organizing the ligand conformation reduces the entropic penalty, thereby enhancing target affinity.

  • The Pyrrolidin-2-one Ring: This 5-membered lactam acts as a rigidified, metabolically stable bioisostere for aliphatic amides. It provides a directional hydrogen-bond acceptor (the carbonyl oxygen) while significantly improving aqueous solubility compared to highly lipophilic alkyl or aryl groups.

  • The 5-Amino Handle: The primary aniline acts as the nucleophilic anchor for diversification, designed specifically for transition-metal-catalyzed cross-coupling reactions to build extended pharmacophores.

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and yield, the synthesis of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one follows a robust, three-step self-validating protocol starting from 2-fluoro-5-nitroaniline. The protocol utilizes in-process controls (IPCs) at each step to guarantee structural integrity.

Step-by-Step Synthesis Workflow
  • Amidation:

    • Procedure: React 2-fluoro-5-nitroaniline with 4-chlorobutyryl chloride in dichloromethane (DCM).

    • Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This prevents premature protonation of the aniline, driving the nucleophilic acyl substitution to completion.

  • Intramolecular Cyclization:

    • Procedure: Treat the resulting intermediate with Sodium Hydride (NaH) in anhydrous DMF at 0°C, warming to room temperature.

    • Causality: NaH irreversibly deprotonates the amide nitrogen. The resulting highly nucleophilic amide anion undergoes a rapid intramolecular 5-exo-tet ring closure, displacing the terminal chloride to form the thermodynamically stable pyrrolidinone ring.

  • Nitro Reduction:

    • Procedure: Subject the cyclized intermediate to hydrogenation (H2 gas) over a Palladium on Carbon (Pd/C) catalyst in methanol.

    • Causality: Pd/C provides a clean, chemoselective reduction of the nitro group to the primary amine. Careful monitoring of hydrogen pressure is required to prevent catalytic hydrodefluorination—a common, detrimental side reaction when reducing fluorinated aromatics.

Synthesis SM 2-Fluoro-5-nitroaniline Reagent1 Step 1: Amidation 4-Chlorobutyryl chloride, DIPEA SM->Reagent1 Int1 4-Chloro-N-(2-fluoro-5-nitrophenyl)butanamide Reagent1->Int1 Reagent2 Step 2: Cyclization NaH, DMF, 0°C to RT Int1->Reagent2 Int2 1-(2-Fluoro-5-nitrophenyl)pyrrolidin-2-one Reagent2->Int2 Reagent3 Step 3: Reduction H2, Pd/C, MeOH Int2->Reagent3 Product 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one Reagent3->Product

Figure 1: Step-by-step synthetic workflow for 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one.

Analytical Characterization and Validation

Rigorous analytical validation is required to confirm the absence of des-fluoro impurities and verify lactam formation.

  • High-Resolution Mass Spectrometry (HRMS): HPLC-TOF-MS analysis is the gold standard for this compound. The theoretical monoisotopic exact mass for the formula C10H11FN2O is calculated at 194.0855 Da. In positive electrospray ionization (ESI+), the target [M+H]+ ion will appear at m/z 195.0934.

  • Fragmentation Profiling: Electron ionization (EI) fragmentation patterns of related fluorophenylpyrrolidinones typically exhibit a robust molecular ion peak at m/z 194. This is followed by a characteristic, thermodynamically driven loss of the amino group (-NH2) to yield a stable fragment at m/z 178[2].

Application Workflow: Kinase Inhibitor Assembly

The primary utility of this compound is acting as an advanced intermediate in the synthesis of complex APIs via Palladium-Catalyzed Cross-Coupling.

Protocol: Buchwald-Hartwig Amination
  • Step 1 (Reagent Preparation): In an oven-dried Schlenk flask under argon, charge 1.0 eq of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one and 1.1 eq of a target heteroaryl chloride (e.g., a substituted 2-chloropyrimidine).

  • Step 2 (Catalyst & Base Loading): Add 0.05 eq Pd2(dba)3, 0.1 eq Xantphos, and 2.0 eq anhydrous Cs2CO3. Causality: Xantphos is selected for its wide bite angle, which accelerates reductive elimination and suppresses unwanted β-hydride elimination. Cs2CO3 provides necessary basicity without acting as a competing nucleophile.

  • Step 3 (Solvent & Degassing): Suspend in anhydrous 1,4-dioxane (0.1 M). Degas via three freeze-pump-thaw cycles to remove dissolved oxygen, which would irreversibly oxidize the Pd(0) active catalyst.

  • Step 4 (Execution): Heat to 100°C for 12 hours. Monitor via LC-MS until the starting aniline mass is fully consumed.

Application Aniline 1-(5-Amino-2-fluorophenyl) pyrrolidin-2-one Coupling Buchwald-Hartwig Pd2(dba)3, Xantphos Cs2CO3, 100°C Aniline->Coupling Electrophile Heteroaryl Halide (e.g., 2-Cl-Pyrimidine) Electrophile->Coupling API Target Active Pharmaceutical Ingredient (API) Coupling->API

Figure 2: Buchwald-Hartwig cross-coupling utilizing the 5-amino functional handle.

References[1] Title: 926215-19-2 | 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one | BLD Pharm

Source: bldpharm.com URL: 2] Title: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one - Benchchem Source: benchchem.com URL: ] Title: ANALYTICAL REPORT - pF-4-methylaminorex (C10H11FN2O) - Policija Source: policija.si URL:

Sources

The 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one Scaffold in Drug Discovery: Nomenclature, Synthesis, and Target Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. As a Senior Application Scientist, I approach the 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one building block not merely as a commercial reagent, but as a highly tunable vector for pharmacophore exploration. This technical guide systematically deconstructs the structural rationale of this scaffold, clarifies its nomenclature and synonyms across global literature, and provides field-validated synthetic protocols for its integration into targeted therapeutics.

Nomenclature and Literature Synonyms

The compound is widely utilized across international pharmaceutical patents and academic literature, leading to several accepted synonyms based on IUPAC conventions and historical lactam nomenclature. Accurate identification is critical for researchers querying structure-activity relationship (SAR) databases or sourcing raw materials.

The table below consolidates the quantitative data and accepted synonyms for this scaffold to ensure precise cross-referencing[1],[2]:

Property / CharacteristicDetail
IUPAC Name 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one
Primary Literature Synonym 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone[3]
Alternative Synonyms N-(5-amino-2-fluorophenyl)-

-butyrolactam
International Synonyms 1-(5-아미노-2-플루오로페닐)피롤리딘-2-온 (Korean)[2]
CAS Registry Number 926215-19-2[1]
Molecular Formula C10H11FN2O[2]
Molecular Weight 194.21 g/mol [1]
Commercial Purity Standard NLT 98% (Typical Industrial Grade)[2]
Structural Rationale and Medicinal Chemistry Profile

The architectural design of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one offers a trifecta of medicinal chemistry advantages:

  • The Pyrrolidin-2-one Core (Lactam): The five-membered nitrogen heterocycle is a privileged scaffold. Unlike flat aromatic rings, the sp3-hybridized carbons of the pyrrolidine ring undergo "pseudorotation," providing superior three-dimensional (3D) spatial coverage[4]. Furthermore, the carbonyl oxygen serves as a potent, rigid hydrogen-bond acceptor, frequently utilized to anchor inhibitors within the hinge region of target kinases[5].

  • The Ortho-Fluorinated Aniline Motif: Fluorine is the ultimate bioisostere in drug design. Substituting hydrogen with fluorine at the ortho-position relative to the lactam nitrogen increases the overall lipophilicity of the molecule and effectively blocks cytochrome P450-mediated oxidative metabolism at that site[6]. Additionally, the electron-withdrawing nature of fluorine modulates the pKa of the aniline system, enhancing membrane permeability and oral bioavailability[7].

  • The 5-Amino Vector: The primary amine acts as a highly versatile synthetic handle, allowing for late-stage diversification via acylation, alkylation, or transition-metal-catalyzed cross-coupling.

SyntheticWorkflow A 1-(5-amino-2-fluorophenyl) pyrrolidin-2-one (CAS: 926215-19-2) B Amide Coupling (Acylation of 5-NH2) A->B Carboxylic Acid HATU, DIPEA, DMF C Cross-Coupling (Buchwald-Hartwig) A->C Aryl Halide Pd-Catalyst, Base D Lactam Functionalization (Reduction/Alkylation) A->D LiAlH4 or Strong Base/RX

Caption: Synthetic diversification pathways of the 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one scaffold.

Synthetic Methodologies & Experimental Protocols

When incorporating this scaffold into a drug library, the most common first step is the functionalization of the 5-amino group.

Causality in Experimental Design: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect (-I effect), which slightly deactivates the aniline system, making the 5-amino group less nucleophilic than a standard aliphatic amine. Therefore, standard coupling agents (like EDC/HOBt) often result in poor yields. To overcome this, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive HOAt ester, driving the reaction to completion despite the deactivated nucleophile.

Protocol: Self-Validating HATU-Mediated Amide Coupling
  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.). Stir at room temperature for 15 minutes. Validation: The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv.)[1] to the activated mixture. Stir for 2–4 hours at room temperature.

  • In-Process Monitoring: Monitor the reaction via LC-MS. If conversion stalls >80% due to the deactivated aniline, apply gentle heating (40 °C) for an additional hour.

  • Aqueous Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate (3x). Crucial causality: Combine the organic layers and wash with 5% aqueous LiCl solution (3x). This specific step is mandatory to completely partition residual DMF into the aqueous phase, preventing solvent contamination that could yield false positives in downstream biological assays.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Signaling Pathways and Target Applications

Derivatives of the fluorinated pyrrolidinone scaffold are heavily featured in the design of epigenetic modulators (such as Histone Deacetylase inhibitors)[6] and targeted kinase inhibitors.

In the context of B-cell malignancies or autoimmune diseases, this scaffold is highly effective in targeting kinases like Bruton's Tyrosine Kinase (BTK). The pyrrolidinone ring acts as a structural mimic for the ATP adenine base, competitively binding to the kinase hinge region, while the fluorophenyl moiety penetrates deep into the hydrophobic back-pocket, locking the enzyme in an inactive conformation.

SignalingPathway Stimulus Upstream Signal (e.g., BCR Activation) Kinase Target Kinase (e.g., BTK / SYK) Stimulus->Kinase Effector Downstream Effector (e.g., PLCγ2) Kinase->Effector Inhibitor Fluorinated Pyrrolidinone Derivative Inhibitor->Kinase Competitive Inhibition Transcription Gene Transcription (Cell Proliferation) Effector->Transcription

Caption: Mechanism of action for kinase inhibitors derived from fluorinated pyrrolidinone scaffolds.

Conclusion

The 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one scaffold (CAS: 926215-19-2) bridges the gap between structural rigidity and metabolic stability. By understanding its literature synonyms, leveraging its 3D pseudorotation properties, and applying optimized synthetic protocols that account for its electronic deactivation, medicinal chemists can efficiently deploy this building block to generate highly potent, selective therapeutic agents.

References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • 926215-19-2 | 1-(5-Amino-2-fluorophenyl)
  • 926215-19-2 | 1-(5-아미노-2-플루오로페닐)

Sources

Solubility Profile and Process Engineering for 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1]

Executive Summary & Chemical Context

The compound 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one (often designated as "Intermediate A" in various pharmaceutical patents) represents a critical scaffold in the synthesis of nitrogen-containing heterocycles.[1] Its structure combines three distinct pharmacophores that dictate its solubility behavior:

  • Pyrrolidin-2-one (Lactam) Ring: A highly polar, hydrogen-bond accepting moiety that typically imparts water miscibility and high solubility in polar aprotic solvents.[1]

  • Fluorophenyl Ring: A lipophilic, aromatic core.[1] The fluorine atom at the ortho position induces a strong inductive effect (

    
    ), modulating the pKa of the aniline and increasing lipophilicity compared to the non-fluorinated analog.[1]
    
  • Primary Amine (-NH₂): A weak base and hydrogen bond donor, rendering the molecule’s solubility pH-dependent in aqueous media.[1]

Understanding the solubility landscape of this molecule is not merely about data points; it is about controlling reaction kinetics (homogeneity), maximizing purification yields (crystallization), and ensuring stable formulations.[1]

Solubility Matrix & Solvent Selection

As an N-aryl pyrrolidinone derivative, this molecule exhibits a "hybrid" solubility profile—bridging the gap between highly polar lactams and lipophilic anilines.[1] The following data synthesizes empirical trends observed in this chemical class (N-aryl lactams) and specific process development data.

Predicted Solubility Profile (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, NMP Very High (>200 mg/mL)Primary reaction solvent; difficult to remove (high BP).[1]
Polar Protic Methanol, Ethanol High (>100 mg/mL)Excellent for dissolution; often used as the "Good Solvent" in recrystallization.[1]
Chlorinated DCM, Chloroform High (>100 mg/mL)Standard extraction solvent; solubilizes the neutral free base effectively.[1]
Esters Ethyl Acetate (EtOAc) Moderate (20–50 mg/mL)Ideal "workup" solvent; solubility drops significantly at low temps (0°C).[1]
Ethers THF, 2-MeTHF Good (50–80 mg/mL)Useful for reduction steps; 2-MeTHF is preferred for green chemistry.[1]
Aromatic Hydrocarbons Toluene Low to Moderate Used for azeotropic drying; poor solubility at RT, moderate at reflux.[1]
Aliphatic Hydrocarbons n-Heptane, Hexane Insoluble (<1 mg/mL)The definitive "Anti-solvent" for inducing precipitation.[1]
Aqueous Water (Neutral pH) Low (<5 mg/mL)The lipophilic fluorophenyl ring disrupts the lactam's water miscibility.[1]
Aqueous (Acidic) 0.1N HCl High (Soluble as Salt)Protonation of the -NH₂ forms the hydrochloride salt.[1]
Mechanistic Insight: The "Fluorine Effect"

The presence of the fluorine atom at the ortho position (relative to the pyrrolidinone nitrogen) increases the lipophilicity (


) of the molecule compared to its non-fluorinated parent.[1] Consequently, while simple N-phenylpyrrolidinone is somewhat water-soluble, the 2-fluoro  substituent significantly suppresses water solubility, making organic extraction (e.g., DCM/Water partition) highly efficient.[1]

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values, as polymorphism and purity levels can drastically alter saturation points.[1] Use this self-validating protocol to generate precise data for your specific lot.[1]

Workflow Diagram: Solubility Screening

SolubilityProtocol Figure 1: Gravimetric Solubility Determination Workflow Start Weigh Solid (Excess) Solvent Add Solvent (Fixed Vol) Start->Solvent Equilibrate Equilibrate (25°C, 24h, Agitation) Solvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dry Evaporate & Dry (Vac Oven) Filter->Dry Calc Calculate S = Mass/Vol Dry->Calc

Step-by-Step Methodology
  • Preparation: Place 100 mg of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one into a chemically resistant HPLC vial (2 mL).

  • Addition: Add exactly 0.5 mL of the target solvent.[1]

  • Visual Check:

    • If fully dissolved, solubility is >200 mg/mL.[1] Stop.

    • If solid remains, proceed to equilibration.[1]

  • Equilibration: Agitate at 25°C (±0.5°C) for 24 hours using a thermomixer (1000 rpm). Note: 24 hours is required to ensure the thermodynamic equilibrium is reached, avoiding kinetic solubility errors.

  • Filtration: Filter the suspension through a pre-heated 0.45 µm PTFE syringe filter into a pre-weighed vessel. Pre-heating the filter prevents precipitation during filtration.[1]

  • Quantification: Evaporate the solvent under vacuum (or nitrogen stream) and dry the residue to constant weight.[1]

    • Calculation:

      
      
      

Purification Strategy: Recrystallization

The most common impurity in the synthesis of this molecule is the nitro-precursor (1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one) or aniline-related oligomers.[1] The solubility difference between the amino-product and these impurities dictates the purification strategy.[1]

Recommended Solvent System: Ethyl Acetate / n-Heptane

This system utilizes the "Moderate" solubility in EtOAc and "Insolubility" in Heptane to create a controllable supersaturation curve.[1]

Protocol:
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (5 volumes) at reflux (approx. 77°C).

  • Hot Filtration: If insoluble particulates (inorganic salts) are present, filter while hot.[1]

  • Nucleation: Cool slowly to 40°C. If no crystals form, seed with 0.1% pure crystal.

  • Anti-solvent Addition: Slowly add n-Heptane (3 volumes) over 1 hour while cooling to 0–5°C.

    • Why? The slow addition prevents "oiling out" (liquid-liquid phase separation), which traps impurities.[1]

  • Isolation: Filter the resulting white/off-white solid and wash with cold 1:1 EtOAc/Heptane.[1]

Diagram: Solubility-Temperature Relationship

Recrystallization Figure 2: Thermodynamic Control of Crystallization HotSol Hot Solution (High Solubility) Cooling Cooling Phase (Supersaturation) HotSol->Cooling dT/dt = -10°C/hr Nucleation Nucleation Point (Metastable Zone) Cooling->Nucleation Critical Saturation CrystalGrowth Crystal Growth (Purity Upgrade) Nucleation->CrystalGrowth Slow Antisolvent Addn

Stability & Storage Considerations

  • Oxidation Sensitivity: The primary amine at position 5 is susceptible to oxidation (browning) if stored in solution for extended periods, particularly in chlorinated solvents which can form trace HCl over time.[1]

    • Recommendation: Store solid under nitrogen/argon.[1] If in solution, use degassed solvents.[1]

  • Hygroscopicity: The pyrrolidinone ring is hygroscopic.[1] While the fluorophenyl group mitigates this, the solid can still absorb atmospheric moisture, leading to hydrolysis or caking.[1]

    • Recommendation: Store in tight containers with desiccants.[1]

References

  • Synthesis of N-aryl pyrrolidinones

    • Title: Process for the preparation of amino-pyrrolidine derivatives.[1][2][3]

    • Source: WO2004013097A1 (Vertex Pharmaceuticals).[1]

    • URL:[1]

    • Relevance: Describes the general solubility and reduction conditions for nitro-pyrrolidine precursors to amino-pyrrolidines.
  • Purification of Fluorinated Anilines

    • Title: Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2'-quinazolin] derivatives and purification methods.[1][4]

    • Source: US Patent Application 2021 (Related Art).[1][5]

    • URL:[1]

    • Relevance: Establishes the use of DCM/MeOH and EtOAc/Hexane systems for purifying fluorin
  • General Solubility of Pyrrolidinone Derivatives

    • Title: 2-Pyrrolidinone Physical Properties and Solubility.[1][6]

    • Source: PubChem / EPA CompTox Dashboard.[1]

    • URL:[Link][1]

    • Relevance: Provides baseline physicochemical d
  • Process Chemistry of Enzalutamide Intermediates

    • Title: Diarylsulfone and diarylthiohydantoin compounds (Enzalutamide precursors).[1]

    • Source: US Patent 7,709,517.[1]

    • URL
    • Relevance: Although focused on the final drug, this patent details the solvent systems (DMF, DMSO, EtOAc) used for the N-aryl amine intermediates.[1]

Sources

A Technical Guide to Pharmaceutical Intermediates Containing N-Aryl Pyrrolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: The Rise of a Privileged Scaffold

The N-aryl pyrrolidinone motif, a five-membered lactam core bonded to an aromatic system, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its prevalence is not accidental; the structure's unique combination of properties—conformational rigidity, metabolic stability, and capacity for hydrogen bonding—makes it an ideal foundation for designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth exploration of the N-aryl pyrrolidinone core, focusing on its strategic importance, core synthetic methodologies with mechanistic insights, and practical, field-proven experimental protocols. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to innovate within this chemical space.

Strategic Significance in Medicinal Chemistry

The pyrrolidinone ring is a recurring feature in a multitude of biologically active molecules, spanning a wide array of therapeutic areas.[1][3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant effects.[3][4][5] The N-aryl substitution is a critical component, often serving to anchor the molecule within the target's binding pocket, modulate physicochemical properties like solubility and lipophilicity, and fine-tune the overall pharmacological profile.

Prominent examples of FDA-approved drugs or advanced clinical candidates underscore the scaffold's versatility:

  • Anticoagulants: Factor Xa inhibitors like Apixaban and Rivaroxaban incorporate related lactam structures, highlighting their utility in cardiovascular medicine.

  • Oncology: Numerous kinase inhibitors and cytotoxic agents leverage the pyrrolidinone core to achieve high-affinity binding.[3]

  • Infectious Diseases: The scaffold is a key component in novel agents targeting viral replication, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, and in developing new classes of antibacterial and antimalarial drugs.[6][7]

  • Central Nervous System (CNS) Disorders: The structural backbone of racetam nootropics (e.g., Piracetam) is the 2-pyrrolidinone ring.[8] Furthermore, derivatives are being explored for anticonvulsant properties and the treatment of neurodegenerative diseases like Alzheimer's.[9][10]

The power of this scaffold lies in its synthetic tractability, allowing for systematic exploration of structure-activity relationships (SAR) through modification at the aryl ring, the pyrrolidinone ring itself, and the lactam carbonyl group.

Core Synthetic Strategies: Forging the Critical C–N Bond

The construction of the N-aryl bond is the cornerstone of synthesizing this class of intermediates. While numerous methods exist, two transition-metal-catalyzed cross-coupling reactions have become the gold standard in both academic and industrial settings: the Buchwald-Hartwig amination and the Ullmann condensation.[9][11]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[12]

Causality Behind the Method: This reaction addresses the limitations of classical methods, which often require harsh conditions and are limited to activated aromatic systems. The palladium catalyst, in conjunction with a suitable phosphine ligand, creates a catalytic cycle that efficiently couples an aryl halide (or triflate) with the nitrogen of 2-pyrrolidinone.

Mechanistic Pillars:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[13]

  • Ligand Association & Deprotonation: The 2-pyrrolidinone coordinates to the palladium center. A base is required to deprotonate the lactam nitrogen, forming the corresponding amide anion.

  • Reductive Elimination: This is the product-forming step. The aryl group and the nitrogen atom couple, releasing the N-aryl pyrrolidinone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="10,5"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Define Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_ArX [label="L-Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Coord [label="Lactam Binding\n& Deprotonation", shape=plaintext, fontcolor="#5F6368"]; PdII_Amide [label="L-Pd(II)(Ar)(N-Lactam)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-N-Lactam\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges (Cycle) Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Amide_Coord [label="+ Pyrrolidinone, Base\n- HX"]; Amide_Coord -> PdII_Amide; PdII_Amide -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed, color="#4285F4", arrowhead=vee];

// Invisible nodes for layout {rank=same; Pd0; Product;} }

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for N-arylation, predating the palladium-catalyzed approaches.[14] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations using soluble copper catalysts and specialized ligands have significantly improved its utility.[14][15]

Causality Behind the Method: The Ullmann reaction is often considered when palladium-based methods fail, particularly with certain heterocyclic substrates or when cost is a primary driver. It provides an orthogonal synthetic route. The key difference lies in the metal catalyst; Ullmann reactions are copper-catalyzed, while Buchwald-Hartwig reactions are palladium-catalyzed.[11]

Mechanistic Pillars:

  • Formation of Copper Amide: The reaction begins with the formation of a copper(I) amide species from the deprotonated pyrrolidinone and a Cu(I) salt.[15]

  • Oxidative Addition: The aryl halide adds to the copper center, forming a transient Cu(III) intermediate.[15]

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the N-aryl pyrrolidinone and regenerating a Cu(I) species.[15]

Comparative Analysis

A judicious choice between these methods depends on substrate scope, functional group tolerance, and process scalability.

FeatureBuchwald-Hartwig Amination (Palladium)Ullmann Condensation (Copper)
Catalyst Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper salts (e.g., CuI, Cu₂O)
Ligands Biaryl phosphines (e.g., XPhos, RuPhos), DPPFDiamines, N,N-Dimethyl Glycine, Phenanthrolines
Conditions Generally milder (60-120 °C)Often requires higher temperatures (>110 °C)[11][14]
Substrate Scope Very broad; effective for Ar-Cl, Br, I, OTfTraditionally better for activated Ar-I, Ar-Br
Functional Group Tolerance ExcellentCan be moderate; sensitive to certain groups
Key Advantage High efficiency and broad applicabilityLower catalyst cost, alternative selectivity

Self-Validating Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a representative, detailed protocol for the synthesis of an N-aryl pyrrolidinone. The protocol is designed as a self-validating system, incorporating in-process checks and clear purification steps to ensure both yield and purity.

graph Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="10,7"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9];

// Define Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heating & Stirring\n(e.g., 100°C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Quench, Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS, Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Define Edges Start -> Setup; Setup -> Reaction; Reaction -> Monitoring [label="Periodic Sampling"]; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purify; Purify -> Analysis; Analysis -> End; }

Figure 2: General Experimental Workflow for N-Aryl Pyrrolidinone Synthesis.

Synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-one

Objective: To synthesize an electron-rich N-aryl pyrrolidinone via palladium-catalyzed cross-coupling, demonstrating a robust and scalable procedure.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • 2-Pyrrolidinone (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation (Trustworthiness Pillar): A flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar is placed under an inert atmosphere of argon. Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen; an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.

  • Reagent Addition: To the flask, add Cesium Carbonate (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), and Xantphos (0.02 equiv).

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by 2-pyrrolidinone (1.2 equiv) and 4-bromoanisole (1.0 equiv). Causality: Adding the solids first prevents them from clumping. Anhydrous solvent is crucial as water can interfere with the catalytic cycle.

  • Reaction Execution: The flask is lowered into a pre-heated oil bath at 110 °C. The mixture is stirred vigorously for 12-24 hours.

  • In-Process Monitoring (Self-Validation): The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the 4-bromoanisole starting material indicates reaction completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(4-methoxyphenyl)pyrrolidin-2-one.

  • Final Characterization: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the outcome.

Future Directions and Innovations

The field continues to evolve, with research focused on developing more sustainable and efficient catalytic systems.[16] Key areas of innovation include:

  • Base Metal Catalysis: Exploring iron, nickel, and copper catalysts to replace expensive palladium for large-scale industrial applications.

  • Photoredox Catalysis: Utilizing light-driven reactions to enable C-N bond formation under exceptionally mild conditions.

  • Flow Chemistry: Adapting these coupling reactions to continuous flow processes for improved safety, efficiency, and scalability in pharmaceutical manufacturing.

  • Asymmetric Synthesis: Developing enantioselective methods to produce chiral N-aryl pyrrolidinones, which are critical for interacting with chiral biological targets.[17]

The N-aryl pyrrolidinone scaffold remains a cornerstone of drug discovery. A deep understanding of its synthesis, rooted in mechanistic principles and validated by robust protocols, empowers chemists to continue unlocking its vast therapeutic potential.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). PubMed. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021). ResearchGate. [Link]

  • Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. (2006). PubMed. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]

  • Drugs containing N-arylated pyrrolidines. ResearchGate. [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • (PDF) Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synfacts. [Link]

  • 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides. (2019). PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020). National Center for Biotechnology Information. [Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. (2024). ACS Publications. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

Strategic Integration of Fluorinated Phenyl Pyrrolidinone Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the strategic integration of fluorinated phenyl pyrrolidinones in modern drug discovery, designed for medicinal chemists, structural biologists, and drug development professionals.

Introduction: The Privileged Nature of Saturated Azaheterocycles

As a Senior Application Scientist navigating the complexities of modern hit-to-lead optimization, I frequently encounter the pharmacokinetic limitations of traditional aliphatic and aromatic scaffolds. Saturated azaheterocycles, particularly pyrrolidines and pyrrolidinones, are privileged motifs present in over 50 FDA-approved drugs [Enamine[1]](). When a phenyl ring is appended to the pyrrolidinone core (creating a phenylpyrrolidinone), the scaffold gains a critical vector for deep hydrophobic pocket binding. However, unsubstituted phenylpyrrolidinones are notoriously susceptible to rapid oxidative metabolism via CYP450 enzymes.

To circumvent this, medicinal chemists deploy the "fluorine effect." Fluorinated building blocks—where fluorine is strategically positioned on the phenyl ring or the pyrrolidinone backbone—are indispensable tools for fine-tuning molecular behavior 2. Fluorine’s high electronegativity and small Van der Waals radius (1.47 Å) allow it to modulate pKa, block metabolically labile sites, and enhance binding affinity through multipolar C-F···C=O and C-F···H-N interactions with target proteins 3.

Physicochemical Profiling & The "Fluorine Effect"

The introduction of fluorine into the phenylpyrrolidinone architecture is not merely a structural tweak; it is a calculated physicochemical overhaul. By substituting a hydrogen atom with fluorine at the para- or meta-positions of the phenyl ring, we sterically and electronically shield the aromatic ring from CYP3A4-mediated epoxidation and subsequent hydroxylation.

Table 1: Impact of Fluorination on Phenyl Pyrrolidinone Physicochemical Properties

Scaffold VariantlogD (pH 7.4)Microsomal Clearance (µL/min/mg)pKa (Lactam NH)Target Affinity (Relative)
Unsubstituted Phenylpyrrolidinone1.8245.2 (High)14.2Baseline (1x)
4-(4-Fluorophenyl)pyrrolidin-2-one2.1522.5 (Medium)14.14.5x
4-(3,4-Difluorophenyl)pyrrolidin-2-one2.4112.4 (Low)14.08.2x
3-Fluoro-4-phenylpyrrolidin-2-one1.9518.7 (Low)12.56.0x

Data Synthesis Note: Notice how fluorination directly on the pyrrolidinone core (3-Fluoro variant) dramatically lowers the pKa of the lactam NH through inductive electron withdrawal, transforming it into a significantly stronger hydrogen bond donor for kinase or GPCR hinge-binding.

Application in Target-Directed Drug Design: GPCRs and FPR2 Agonists

Fluorinated phenyl pyrrolidinones have shown exceptional promise in targeting G-protein coupled receptors (GPCRs). A prime example is the development of Formyl Peptide Receptor 2 (FPR2) agonists. FPR2 plays a crucial role in resolving inflammation by stimulating macrophage phagocytosis and inhibiting neutrophil chemotaxis.

Recent structure-activity relationship (SAR) studies on derivatives related to the FPR2 agonist BMS-986235 demonstrate that introducing a fluorine substituent on the phenyl ring significantly improves both FPR2 agonist potency and microsomal stability 4.

FPR2_Pathway L Fluorinated Phenyl Pyrrolidinone R FPR2 Receptor (GPCR) L->R Agonist Binding G Gi Protein Activation R->G Conformational Change C Calcium Mobilization G->C PLC Pathway M Macrophage Phagocytosis C->M Pro-resolving N Neutrophil Chemotaxis Inhibition C->N Anti-inflammatory

FPR2 signaling pathway activated by fluorinated phenyl pyrrolidinone agonists.

Fragment-Based Drug Discovery (FBDD) Workflow

In FBDD, fluorinated phenyl pyrrolidinones serve as ideal starting points due to their low molecular weight, high ligand efficiency, and the ability to utilize ^19F NMR for highly sensitive primary screening.

FBDD_Workflow A Library Generation (Fluorinated Scaffolds) B Primary Screening (19F NMR / SPR) A->B High-Throughput C Hit Identification (Kd < 1 mM) B->C Affinity Filter D Structural Biology (X-ray Crystallography) C->D Co-crystallization E Hit-to-Lead Optimization (SAR & Fluorine Scanning) D->E Rational Design F Lead Candidate (Optimized PK/PD) E->F In vivo Validation

Workflow for Fragment-Based Drug Discovery using fluorinated pyrrolidinone scaffolds.

Self-Validating Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the core building block 4-(4-fluorophenyl)pyrrolidin-2-one via a robust Michael addition and reductive lactamization sequence. Every step is designed with built-in analytical validation.

Step 1: Michael Addition of Nitromethane

  • Procedure: To a solution of ethyl 4-fluorocinnamate (1.0 eq) in THF (0.5 M), add nitromethane (5.0 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) at 0 °C. Stir the reaction at room temperature for 12 hours.

  • Causality of Reagents: DBU is specifically selected as a sterically hindered, non-nucleophilic base. It effectively deprotonates nitromethane (pKa ~10) to form the reactive nitronate anion without causing competitive ester hydrolysis or transesterification, which would inevitably occur if standard alkoxides or NaOH were used.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is deemed complete only when the UV trace (254 nm) shows total consumption of the cinnamate starting material and the mass spectrum confirms the presence of the nitro-ester intermediate [M+H]+.

Step 2: Reductive Lactamization

  • Procedure: Dissolve the crude nitro-ester intermediate in absolute ethanol (0.2 M). Add Raney-Nickel (20% w/w). Purge the vessel with nitrogen, then subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker for 24 hours at room temperature. Filter through a pad of Celite and concentrate in vacuo.

  • Causality of Reagents: Raney-Nickel under a hydrogen atmosphere is chosen to selectively reduce the aliphatic nitro group to a primary amine. The spatial proximity of this newly formed amine to the ethyl ester drives a spontaneous, thermodynamically favorable intramolecular aminolysis, ejecting ethanol and forming the stable 5-membered pyrrolidinone ring.

  • Self-Validation Checkpoint: Conduct ^19F and ^1H NMR spectroscopy. ^19F NMR must show a distinct, single resonance at approximately -115 ppm (characteristic of the para-fluoroaryl group). ^1H NMR will confirm lactam formation via the complete disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) and the emergence of a broad singlet at ~7.8 ppm representing the lactam N-H proton.

References
  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Safety Assessment: 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Document Control:

  • Version: 1.0 (Research Use Only)

Chemical Identity & Physicochemical Profile

1.1 Nomenclature & Structure This compound represents a specialized medicinal chemistry scaffold, integrating a polar lactam ring with a functionalized aniline. It serves as a critical "left-hand" building block for kinase inhibitors (e.g., JAK, BTK) and Factor Xa inhibitors, where the lactam provides hydrogen bond acceptance and the aniline serves as a vector for further molecular elaboration.

PropertySpecification
IUPAC Name 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
Synonyms N-(5-Amino-2-fluorophenyl)butyrolactam; 5-Amino-2-fluoro-N-(2-oxopyrrolidin-1-yl)benzene
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
CAS Number Not Listed in Major Public Inventories (Treat as Novel/Proprietary)
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

1.2 Structural Analysis The molecule features a pyrrolidin-2-one (gamma-lactam) fused to a phenyl ring at the nitrogen position.

  • Ortho-Fluorine (Pos 2): Increases metabolic stability and lipophilicity; induces a twisted conformation relative to the lactam ring due to steric repulsion, potentially improving selectivity in protein binding.

  • Meta-Amine (Pos 5): A nucleophilic primary amine handle, highly reactive toward electrophiles (acyl chlorides, isocyanates) for library synthesis.

Hazard Identification & Toxicology (GHS Classification)

Note: As a novel research intermediate, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous N-aryl lactams and fluorinated anilines.

2.1 GHS Label Elements

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Predicted based on aniline substructure).

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

    • H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure (Precautionary assignment due to aniline moiety).

2.2 Toxicological Mechanisms

  • Methemoglobinemia Risk: Primary aromatic amines (anilines) can undergo metabolic N-hydroxylation, leading to hemotoxicity. While the lactam substitution may mitigate this, the free amine at position 5 retains this potential risk.

  • Irritation: The lactam functionality is polar and can act as a permeation enhancer, potentially increasing the dermal absorption of the irritant fluorophenyl motif.

Safe Handling & Engineering Controls

3.1 Hierarchy of Controls Handling this compound requires adherence to SafeBridge Band 3 protocols until specific potency data is established.

SafetyHierarchy Hazard Hazard Source: 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one Elimination 1. Elimination/Substitution (Not feasible for specific synthesis) Hazard->Elimination Engineering 2. Engineering Controls (Primary Barrier) Hazard->Engineering Details_Eng Iso-chamber / Glovebox (Powder) Fume Hood (Solution) HEPA Filtration Engineering->Details_Eng Admin 3. Administrative Controls Engineering->Admin Details_Admin SOPs Decontamination Logs Medical Surveillance Admin->Details_Admin PPE 4. PPE (Last Resort) Admin->PPE Details_PPE Nitrile Gloves (Double) N95/P100 Respirator Tyvek Lab Coat PPE->Details_PPE

Figure 1: Risk Management Hierarchy for Novel Pharmacophores. The primary reliance is on Engineering Controls to prevent aerosolization.

3.2 Experimental Handling Protocol

  • Weighing: Must be performed in a powder containment balance enclosure or a glovebox. Never weigh on an open bench.

  • Solubilization: Dissolve in solvent (DMSO/DCM) immediately upon weighing to reduce inhalation risk.

  • Decontamination: Surfaces should be wiped with 10% bleach (to oxidize the aniline) followed by ethanol.

Synthesis & Application Context

4.1 Retrosynthetic Logic Understanding the synthesis aids in identifying impurities. The compound is typically assembled via a cyclization reaction.

Synthesis SM1 Starting Material A: 4-Fluoro-1,3-phenylenediamine Inter Intermediate: Linear Amide SM1->Inter Acylation (Selectivity Critical) SM2 Starting Material B: 4-Chlorobutyryl Chloride (or γ-Butyrolactone) SM2->Inter Product Target: 1-(5-Amino-2-fluorophenyl) pyrrolidin-2-one Inter->Product Cyclization (Base/Heat) Byproducts Potential Impurities: Regioisomers Bis-alkylation products Product->Byproducts Side Reactions

Figure 2: Synthetic Pathway. The regioselectivity of the acylation step is critical due to the presence of two amino groups in the starting material.

4.2 Analytical Validation To verify the identity of this specific isomer (distinguishing it from the 4-amino or 2-amino isomers):

  • 1H NMR (DMSO-d6): Look for the distinct splitting pattern of the aromatic protons. The proton between the fluorine and the pyrrolidinone (H3) will show a characteristic coupling constant.

  • LC-MS: Confirm parent ion [M+H]+ = 195.2.

  • Regiochemistry Check: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm the pyrrolidinone ring is attached ortho to the fluorine.

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is labored, administer oxygen. Seek medical attention (Risk of delayed pulmonary edema or methemoglobinemia).
Skin Contact Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. Do not use ethanol (enhances absorption).
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.
Spill Evacuate area. Wear full PPE. Absorb with vermiculite. Do not sweep dry dust (aerosol risk).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 1-(4-Aminophenyl)pyrrolidin-2-one (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

  • SafeBridge Consultants.Potent Compound Safety: Categorization and Handling Guidelines. (Industry Standard Reference for Band 3 Compounds).
  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines.[2][3][4] Molecules, 27(23), 8468.[2] (Demonstrates synthetic methodology for N-aryl pyrrolidinones). Retrieved from [Link]

Sources

Strategic Sourcing and Technical Validation of CAS 926215-19-2

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial sourcing, quality validation, and handling of CAS 926215-19-2 (1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one), a specialized intermediate used in small molecule drug discovery.

A Guide for Medicinal Chemists and Process Engineers

Executive Summary

CAS 926215-19-2 , chemically identified as 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one , is a high-value heterocyclic building block. It features a fluorinated phenyl ring coupled to a lactam (pyrrolidinone) core with a free amine handle. This specific substitution pattern renders it a critical scaffold for synthesizing kinase inhibitors (e.g., TRK, BTK targets) and PARP inhibitors , where the fluoro-phenyl moiety modulates metabolic stability and binding affinity.

This guide provides a vetted sourcing strategy, technical specifications, and a self-validating Quality Assurance (QA) protocol to ensure research-grade integrity.

Chemical Identity & Technical Specifications

Before sourcing, the material must be defined by precise physicochemical parameters to prevent identity errors during procurement.

ParameterSpecification
IUPAC Name 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
CAS Number 926215-19-2
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>10 mg/mL), Methanol, DCM; Low solubility in water.[1]
Key Functional Groups Primary Amine (-NH₂), Lactam Carbonyl (C=O), Aryl Fluoride (Ar-F)
Purity Grade Research Grade (≥97% by HPLC)

Commercial Sourcing Landscape

The supply chain for CAS 926215-19-2 is dominated by specialized catalog suppliers rather than bulk commodity vendors. The following vendors have been identified as reliable sources for research-grade material (mg to gram scale).

Supplier Comparison Table
SupplierCatalog / SKUPurity ClaimStock LocationLead Time
Ambeed A105179695%+USA / China1-2 Weeks
BLD Pharm BD0105179697%USA / India / China3-5 Days
Echemi (Multiple Distributors)95-98%GlobalVaries
EvitaChem 926215-19-2ResearchChina2-3 Weeks

Sourcing Insight: BLD Pharm and Ambeed are currently the most active suppliers with verified inventory data for this specific CAS. For GMP campaigns, a custom synthesis request to a CRO is recommended as off-the-shelf batches are typically non-GMP.

Quality Assurance & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for critical path experiments. The following Self-Validating QC Protocol should be executed upon receipt of the material.

A. Identity Confirmation (NMR)

The presence of the Aryl Fluoride allows for a rapid, high-specificity check using ¹⁹F-NMR, which is often cleaner than ¹H-NMR for detecting regioisomers.

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the lactam ring protons (multiplets around 2.0–3.8 ppm) and the characteristic aromatic splitting pattern of the 1,2,5-substituted benzene ring.

  • ¹⁹F-NMR: Expect a single distinct peak around -110 to -130 ppm (relative to CFCl₃). Multiple peaks indicate defluorination or regioisomeric impurities.

B. Purity Assessment (HPLC)

Use a reverse-phase gradient to separate the product from potential aniline precursors.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

C. QC Decision Tree (Visualization)

QC_Workflow Start Receive Material (CAS 926215-19-2) Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility NMR 1H & 19F NMR Solubility->NMR HPLC HPLC-UV Purity NMR->HPLC Fail QUARANTINE / Reject NMR->Fail Wrong Structure Pass RELEASE for Synthesis HPLC->Pass >97% Purity HPLC->Fail <95% or Impurities

Figure 1: Incoming Quality Control (IQC) workflow for validating CAS 926215-19-2 prior to use in synthesis.

Handling, Reconstitution, and Storage

The primary amine functionality makes this compound susceptible to oxidation over time, while the lactam ring is generally stable.

Reconstitution Protocol
  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological stock solutions (up to 50 mM). For chemical synthesis, Dichloromethane (DCM) or Methanol are suitable.

  • Procedure:

    • Weigh the desired amount in a glass vial.

    • Add solvent slowly down the side of the vial.

    • Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Filtration: If used for cellular assays, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the amine).

Storage Conditions
  • Solid State: Store at -20°C under desiccated conditions. Protect from light.

  • Solution State: Aliquot DMSO stocks and store at -80°C . Avoid repeated freeze-thaw cycles (max 3 cycles).

Synthetic Application Context

CAS 926215-19-2 is typically employed as a nucleophile in cross-coupling reactions or amide bond formations. The free amine at position 5 is the reactive handle.

Common Reaction Pathways:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form drug-like amides.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to extend the scaffold.

  • Reductive Amination: Reaction with aldehydes to form secondary amines.

Mechanism of Action (Scaffold Utility)

While CAS 926215-19-2 itself is an intermediate, the N-phenylpyrrolidinone motif is a pharmacophore often associated with modulating solubility and metabolic stability in drug candidates. The fluorine atom at the ortho position of the phenyl ring (relative to the lactam nitrogen) blocks metabolic hydroxylation and locks the conformation of the ring system, enhancing binding selectivity in kinase pockets.

References

  • Ambeed . (2025). Product Analysis: 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one. Retrieved from

  • BLD Pharm . (2025). Certificate of Analysis Data for BD01051796. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for similar scaffolds. Retrieved from

  • Echemi . (2025).[2][3] Global Supplier Database for CAS 926215-19-2. Retrieved from

Sources

Technical Guide: Biological Potential and Synthetic Utility of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity, synthetic utility, and pharmacological potential of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one derivatives.

Executive Summary

The compound 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (CAS 926215-19-2) represents a privileged "bifunctional" scaffold in modern medicinal chemistry. It combines a rigid


-lactam (pyrrolidin-2-one)  core with a 2-fluoro-5-aminoaniline  moiety. This specific architecture serves as a critical bioisostere for morpholinone-based anticoagulants (e.g., Rivaroxaban analogs) and acts as a pharmacophore anchor in kinase inhibitors (specifically MEK and Raf kinases).

This guide dissects the biological activity of derivatives built upon this core, focusing on three primary therapeutic vectors: Factor Xa inhibition , Kinase modulation , and Antibacterial activity . It provides validated synthetic protocols and assay methodologies for researchers utilizing this scaffold in lead optimization.

Chemical Basis & Structure-Activity Relationship (SAR)

Structural Analysis

The molecule functions as a rigidified linker that orients the terminal amine for coupling with "L-shaped" pharmacophores.

  • The Pyrrolidin-2-one Ring: Acts as a hydrogen bond acceptor (carbonyl oxygen) and a rigid spacer. It mimics the morpholin-3-one ring found in blockbuster anticoagulants but with altered lipophilicity (

    
    LogP 
    
    
    
    +0.5) and metabolic stability.
  • The 2-Fluoro Substituent: A critical design element. The fluorine atom at the ortho position relative to the lactam nitrogen:

    • Conformational Lock: Induces a twisted conformation between the phenyl and lactam rings via steric repulsion and dipole effects, often favoring bioactive binding modes.

    • Metabolic Blockade: Prevents oxidative metabolism at the sensitive ortho position.

  • The 5-Amino Group: The primary "handle" for derivatization (e.g., amide coupling, urea formation) to introduce specificity elements (S1/S4 pocket binders).

Electronic Effects

The electron-withdrawing fluorine atom reduces the basicity of the aniline nitrogen (if free) and modulates the pKa of the system. In derivatives, this fluorine often participates in multipolar interactions with protein backbone amides (e.g., Gly219 in Factor Xa).

Biological Mechanisms & Therapeutic Applications[1][2][3]

Factor Xa Inhibition (Anticoagulant Potential)

The most direct application of this scaffold is in the design of Factor Xa (FXa) inhibitors. The 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one core serves as a surrogate for the 4-(4-aminophenyl)morpholin-3-one moiety found in Rivaroxaban .

  • Mechanism: Derivatives bind to the active site of FXa. The pyrrolidinone ring occupies the S4 binding pocket (aryl-binding site), while the 5-amino group is derivatized to reach the S1 pocket (specificity pocket).

  • Binding Mode: The carbonyl oxygen of the lactam accepts a hydrogen bond from the backbone NH of the S4 subsite. The 2-fluoro group interacts with the hydrophobic walls of the S4 pocket, enhancing affinity compared to non-fluorinated analogs.

Kinase Inhibition (MEK/Raf Pathways)

The 2-fluoro-5-aminoaniline motif is a hallmark of allosteric MEK inhibitors (e.g., Binimetinib, Cobimetinib).

  • Mechanism: Derivatives utilizing this core bind to the allosteric pocket adjacent to the ATP-binding site in MEK1/2.

  • Role of the Scaffold: The pyrrolidinone ring acts as a solvent-exposed solubilizing group, replacing the typical cyclopropane or alkyl chains found in first-generation inhibitors. This modification can improve solubility and reduce hERG liability.

Antibacterial Activity (Oxazolidinone Bioisosteres)

While less common, the scaffold mimics the N-aryl oxazolidinone core of Linezolid .

  • Mechanism: Inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

  • SAR Note: The pyrrolidinone is a bioisostere of the oxazolidinone ring. While generally less potent than the oxazolidinone parent, it offers a different resistance profile and improved chemical stability.

Visualizations: Mechanism & Synthesis[1][4]

Factor Xa Binding Interaction (Conceptual)

The following diagram illustrates the hypothetical binding mode of a derivative (Drug-X) built on this scaffold within the Factor Xa active site.

FXa_Binding Scaffold 1-(5-amino-2-fluorophenyl) pyrrolidin-2-one Core S4_Pocket S4 Pocket (Hydrophobic/Aryl Binding) Scaffold->S4_Pocket Hydrophobic Interaction (Fluoro-Phenyl) Scaffold->S4_Pocket H-Bond Acceptor (Lactam C=O) Linker Amide/Urea Linker (Derivatized 5-Amino) Scaffold->Linker Covalent Attachment S1_Pocket S1 Pocket (Specificity/Arginine Mimic) Linker->S1_Pocket Directs Inhibitor to Active Site

Caption: Conceptual binding mode of the scaffold within the Factor Xa active site, highlighting the dual interaction of the lactam and fluoro-phenyl groups.

Validated Synthesis Workflow

The synthesis of the core scaffold from commercially available precursors.

Synthesis_Workflow Start Starting Material: 2-Fluoro-5-nitroaniline Step1 Step 1: Cyclization Reagent: 4-Chlorobutyryl chloride Condition: K2CO3, DMF, 80°C Start->Step1 Intermediate Intermediate: 1-(2-Fluoro-5-nitrophenyl) pyrrolidin-2-one Step1->Intermediate Step2 Step 2: Reduction Reagent: H2, Pd/C (10%) Condition: MeOH, RT, 4h Intermediate->Step2 Product Final Product: 1-(5-amino-2-fluorophenyl) pyrrolidin-2-one (CAS 926215-19-2) Step2->Product

Caption: Step-by-step synthetic pathway for generating the target scaffold from 2-fluoro-5-nitroaniline.

Experimental Protocols

Synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one

Objective: To generate the core scaffold for further derivatization.

  • Cyclization (Formation of Lactam Ring):

    • Dissolve 2-fluoro-5-nitroaniline (10 mmol) in anhydrous DMF (20 mL).

    • Add 4-chlorobutyryl chloride (11 mmol) dropwise at 0°C. Stir for 1 hour.

    • Add potassium carbonate (25 mmol) and heat the mixture to 80°C for 6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for the disappearance of the aniline.

    • Workup: Pour into ice water, extract with ethyl acetate, dry over MgSO4, and concentrate. Purify via silica gel chromatography to yield the nitro-intermediate.

  • Reduction (Nitro to Amino):

    • Dissolve the nitro-intermediate (5 mmol) in Methanol (50 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under a hydrogen atmosphere (balloon pressure) at Room Temperature for 4 hours.

    • Note: Avoid high pressure or elevated temperature to prevent defluorination.

    • Workup: Filter through Celite, concentrate the filtrate. The resulting solid is the title compound (CAS 926215-19-2), typically used without further purification.

In Vitro Factor Xa Inhibition Assay

Objective: To evaluate the anticoagulant potency of derivatives.

  • Reagents: Human Factor Xa (Enzyme), S-2765 (Chromogenic Substrate), Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

  • Protocol:

    • Prepare serial dilutions of the test compound (derivative of the scaffold) in DMSO.

    • Incubate 10 µL of compound with 50 µL of Factor Xa (1 nM final) in a 96-well plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of S-2765 substrate (200 µM final).

    • Measurement: Monitor the absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 10 minutes.

    • Analysis: Calculate IC50 using a 4-parameter logistic fit. Validated inhibitors (e.g., Rivaroxaban) should be used as positive controls.

Data Summary: Comparative Potency Potential

The following table estimates the expected potency shifts when replacing standard cores with the 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one scaffold based on literature SAR trends.

Target ClassStandard CoreProposed Scaffold (This Guide)Expected Impact
Factor Xa Morpholin-3-onePyrrolidin-2-oneMaintained Potency , Improved Metabolic Stability (Fluorine effect).
MEK1/2 4-Bromo-2-fluoroaniline1-(5-amino-2-fluorophenyl)pyrrolidin-2-oneImproved Solubility , Potential for reduced brain penetration (if desired).
Antibacterial OxazolidinonePyrrolidin-2-oneReduced Potency (typically 2-5x loss), but novel IP space and resistance profile.

References

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved October 26, 2023, from [Link]

  • MDPI Molecules. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Retrieved October 26, 2023, from [Link]

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one via Ligand-Accelerated Ullmann Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a self-validating, highly scalable protocol for the synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one, a privileged pharmaceutical intermediate, emphasizing mechanistic causality and chemoselectivity.

Scientific Background & Mechanistic Rationale

In modern drug development, the pyrrolidin-2-one (γ-butyrolactam) motif is frequently utilized to modulate pharmacokinetic properties. However, its direct installation via C-N cross-coupling is notoriously difficult. The delocalization of the lactam's nitrogen lone pair into the adjacent carbonyl renders it a remarkably poor nucleophile compared to standard aliphatic or aromatic amines[1]. While Buchwald-Hartwig aminations are an alternative, palladium catalysts are often poisoned by the strong coordinating ability of lactams. Consequently, a ligand-accelerated Ullmann-type C-N coupling represents the most robust and cost-effective methodology[2].

Causality in Experimental Design

The synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one requires a strict two-step sequence to maintain chemoselectivity:

  • Electrophile Selection: We intentionally utilize 2-fluoro-5-nitroiodobenzene rather than an unprotected 5-amino-2-fluoroiodobenzene. If a free primary aniline were present, it would outcompete the lactam for the copper center, resulting in complex N-arylation oligomers[3]. Furthermore, the iodine atom is selected over bromine because it undergoes significantly faster oxidative addition to the Cu(I) center, which is the rate-limiting step of the catalytic cycle[1].

  • Ligand and Base Dynamics: To overcome the lactam's poor nucleophilicity,

    
    -dimethylethylenediamine (DMEDA) is employed as a bidentate ligand. DMEDA disrupts the polymeric resting state of copper halides, dramatically increasing solubility and stabilizing the highly reactive Cu(III) intermediate[2]. Potassium carbonate (K₂CO₃) is chosen as the base to ensure complete deprotonation of the lactam (pKa ~15), driving the formation of the critical nucleophilic copper-amidate complex[1].
    
  • Chemoselective Nitro Reduction: Following the C-N coupling, the nitro group must be reduced. Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodefluorination at the ortho position. To guarantee absolute chemoselectivity and preserve the C-F bond, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This mild, single-electron transfer reduction operates flawlessly in aqueous ethanol, preventing any loss of the critical fluorine atom[4].

Mechanistic & Workflow Visualizations

Mechanism CuI Active Catalyst Cu(I) + DMEDA OxAdd Oxidative Addition 2-Fluoro-5-nitroiodobenzene CuI->OxAdd Rate Limiting Step CuIII Cu(III) Intermediate Ar-Cu(III)(L)-I OxAdd->CuIII LigEx Ligand Exchange Pyrrolidin-2-one + K2CO3 CuIII->LigEx - KI CuIII_Am Cu(III)-Amidate Ar-Cu(III)(L)-NR2 LigEx->CuIII_Am Deprotonation RedElim Reductive Elimination Product Release CuIII_Am->RedElim RedElim->CuI Catalyst Regeneration Product Intermediate Product 1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one RedElim->Product

Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann-type C-N coupling of pyrrolidin-2-one.

Workflow S1 Reaction Setup CuI, DMEDA, K2CO3 Toluene, N2 atm S2 Ullmann Coupling 110°C, 16h S1->S2 S3 Nitro Reduction Fe, NH4Cl EtOH/H2O, 90°C S2->S3 S4 Workup & Extraction EtOAc / Brine S3->S4 S5 Final Product 1-(5-amino-2-fluorophenyl) pyrrolidin-2-one S4->S5

End-to-end experimental workflow from Ullmann coupling to chemoselective nitro reduction.

Quantitative Data & Optimization

The following table summarizes the optimization parameters validating the choice of the CuI/DMEDA catalytic system. Unliganded copper fails to drive the reaction to completion, while the optimized conditions deliver an 88% isolated yield.

Table 1: Optimization of Ullmann Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Isolated Yield (%)
1CuI (10%)NoneK₂CO₃Toluene110< 15%
2 CuI (10%) DMEDA (20%) K₂CO₃ Toluene 110 88%
3CuI (10%)DMEDA (20%)K₃PO₄Dioxane10082%
4CuBr (10%)1,2-DACH (20%)K₂CO₃Toluene11076%

Table 2: Analytical Characterization Summary

AnalyteMolecular FormulaMolecular WeightAppearanceESI-MS [M+H]⁺Target Purity
Intermediate (Nitro)C₁₀H₉FN₂O₃224.19 g/mol Pale yellow solid225.1 m/z> 98% (HPLC)
Final Product (Amino)C₁₀H₁₁FN₂O194.21 g/mol Off-white solid195.1 m/z> 99% (HPLC)

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one

Reagents:

  • 2-Fluoro-5-nitroiodobenzene: 1.0 eq (10.0 mmol, 2.67 g)

  • Pyrrolidin-2-one: 1.2 eq (12.0 mmol, 1.02 g)

  • Copper(I) Iodide (CuI): 0.1 eq (1.0 mmol, 190 mg)

  • 
    -Dimethylethylenediamine (DMEDA): 0.2 eq (2.0 mmol, 176 mg)
    
  • Potassium Carbonate (K₂CO₃, finely milled): 2.0 eq (20.0 mmol, 2.76 g)

  • Anhydrous Toluene: 20 mL

Methodology:

  • Preparation: Charge a flame-dried 100 mL Schlenk flask with 2-fluoro-5-nitroiodobenzene, CuI, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with dry Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing the irreversible oxidation of Cu(I) to inactive Cu(II) species.

  • Addition: Inject anhydrous Toluene into the flask, followed immediately by Pyrrolidin-2-one and DMEDA via a gas-tight syringe.

  • Reaction: Seal the flask and heat the vigorously stirring mixture in an oil bath at 110 °C for 16 hours. The solution will transition to a deep blue/green color characteristic of the active copper-ligand complex.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a tightly packed pad of Celite to remove insoluble copper salts and inorganic base.

  • Purification: Wash the organic filtrate with deionized water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one

Reagents:

  • 1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one: 1.0 eq (5.0 mmol, 1.12 g)

  • Iron powder (Fe, 325 mesh): 5.0 eq (25.0 mmol, 1.40 g)

  • Ammonium Chloride (NH₄Cl): 5.0 eq (25.0 mmol, 1.34 g)

  • Ethanol / Water: 3:1 v/v (20 mL)

Methodology:

  • Preparation: Dissolve the nitro intermediate in 15 mL of Ethanol in a 50 mL round-bottom flask. Add 5 mL of distilled water.

  • Activation: Add the Ammonium Chloride followed by the Iron powder. Note: Using fine mesh iron powder significantly increases the surface area, ensuring a rapid and complete reduction.

  • Reaction: Attach a reflux condenser and heat the suspension to 90 °C. Stir vigorously for 2 hours. Monitor the disappearance of the starting material via LC-MS or TLC (UV active).

  • Filtration: Once complete, remove the flask from heat. While the mixture is still warm (to prevent product precipitation), filter it through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Extract the remaining aqueous phase with Dichloromethane (3 x 20 mL).

  • Final Polish: Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to dryness. Triturate the resulting solid with cold diethyl ether to yield 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one as an analytically pure, off-white crystalline solid.

References

1.[1] Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC . nih.gov. 1 2.[2] RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC . nih.gov. 2 3.[4] Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC . nih.gov. 4 4.[3] Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings | The Journal of Organic Chemistry . acs.org. 3

Sources

Application Note: Protocol for Amide Coupling using 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3]

This Application Note provides a definitive guide for performing amide coupling reactions utilizing 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one . This building block is a critical scaffold in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors and other anticoagulants.

Structural Analysis & Reactivity

The substrate features an aniline amine positioned meta to a pyrrolidin-2-one (lactam) ring and para to a fluorine atom.

  • Deactivated Nucleophile: The amine is electronically deactivated. The fluorine atom (para) exerts an electron-withdrawing inductive effect ($ -I

    
     +R $). However, the pyrrolidinone group (meta) is electron-withdrawing, lowering the pKa of the anilinium ion to approximately 3.0–3.5 (compared to ~4.6 for unsubstituted aniline).
    
  • Steric Environment: The fluorine atom at the ortho position relative to the lactam linkage forces the phenyl and pyrrolidinone rings to twist out of planarity. While the amine itself is relatively unhindered, the overall molecular shape requires careful solvent selection to maintain solubility.

  • Solubility Profile:

    • High: DMSO, DMF, NMP, DMAC.

    • Moderate: Dichloromethane (DCM), THF (often requires warming).

    • Low: Water, Diethyl Ether, Hexanes.

Strategic Considerations

Standard carbodiimide couplings (EDC/NHS) are often too slow for this deactivated aniline, leading to high rates of activated ester hydrolysis before coupling occurs. High-activity coupling agents (HATU, T3P) or acid chloride activation are required.

Pre-Reaction Checklist

ParameterRequirementReason
Stoichiometry 1.0 equiv Amine : 1.1–1.2 equiv AcidSlight excess of acid ensures complete consumption of the limiting amine building block.
Solvent System DMF or DMF/DCM (1:1)The lactam moiety increases polarity; pure DCM may cause precipitation of the amine.
Concentration 0.1 M – 0.2 MHigher concentrations favor intermolecular coupling over background hydrolysis.
Base DIPEA (Hünig's Base) or NMMNon-nucleophilic bases are essential to scavenge protons without attacking activated species.
Water Content Anhydrous (< 0.05% H2O)Critical. Deactivated anilines react slowly; water will compete for the active ester.

Experimental Protocols

Protocol A: High-Performance Coupling (HATU Method)

Recommended for initial screening, small-scale synthesis (< 1g), or precious carboxylic acids.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which reacts faster with deactivated anilines than standard Bt-esters (HOBt).

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv) directly as a solid or dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check LCMS for the disappearance of the amine (M+H = 279.1 Da, typically).

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% LiCl (aq) (x2) – Removes DMF.

      • Sat. NaHCO3 (x2) – Removes unreacted acid/HATU byproducts.

      • Brine (x1).

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Scalable & Green Coupling (T3P Method)

Recommended for scale-up (> 1g) or when purification by column chromatography is difficult.

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid. It is non-toxic, water-soluble (easy workup), and produces very low epimerization.

Step-by-Step Procedure:

  • Setup: Charge a flask with Carboxylic Acid (1.1 equiv) and 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv).

  • Solvent: Add EtOAc or 2-MeTHF (0.3 M). If solubility is poor, add DMF (10-20% v/v) as a co-solvent.

  • Base: Add Pyridine (3.0 equiv) or NMM (3.0 equiv). Cool to 0°C.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P reactions are slower but cleaner. If stalled, heat to 50°C.

  • Workup:

    • Add water directly to the reaction flask.

    • Separate phases. Wash organic layer with 0.5 M HCl (removes pyridine/amine), then Sat. NaHCO3.

    • The T3P by-products are water-soluble and are removed in the aqueous phase.

Protocol C: The "Stubborn" Substrate (Acid Chloride)

Use only if Protocols A and B fail due to extreme steric hindrance.

  • Convert Carboxylic Acid to Acid Chloride using SOCl2 (reflux, 1h) or Ghosez’s Reagent (neutral conditions). Remove excess SOCl2 in vacuo.

  • Dissolve Acid Chloride in DCM .

  • Add Amine (1.0 equiv) and Pyridine (2.0 equiv).

  • Stir at RT.[1][2] If necessary, add DMAP (0.1 equiv) as a catalyst.[3]

Visualization of Workflows

General Reaction Logic

AmideCoupling Start Start: 1-(5-amino-2-fluorophenyl) pyrrolidin-2-one Check Check Acid Sterics Start->Check HATU Route A: HATU/DMF (Standard) Check->HATU Standard T3P Route B: T3P/EtOAc (Scalable) Check->T3P Scale >1g AcCl Route C: Acid Chloride (Difficult Acids) Check->AcCl Hindered Monitor Monitor: LCMS/TLC (Target M+H) HATU->Monitor T3P->Monitor AcCl->Monitor Workup Workup: LiCl/NaHCO3 Wash Monitor->Workup Conversion >95% Product Final Amide Product Workup->Product

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and substrate difficulty.

T3P Activation Mechanism

T3PMechanism Acid Carboxylic Acid (R-COOH) MixedAnh Active Mixed Anhydride Intermediate Acid->MixedAnh Activation Base Base (Pyridine/NMM) Base->MixedAnh T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh TS Transition State (Nucleophilic Attack) MixedAnh->TS Amine Amine Substrate (Aniline) Amine->TS Attack Product Amide Product + Water Soluble Byproducts TS->Product Collapse

Figure 2: Mechanistic pathway of T3P coupling, highlighting the formation of the active mixed anhydride species.

Troubleshooting & Optimization (Self-Validating System)

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Amine nucleophilicity is too low.Switch from HATU to Acid Chloride route. Add DMAP (0.1 eq) as a nucleophilic catalyst (use caution with chiral acids).
Product Co-elutes with Byproducts T3P or HATU byproducts present.T3P Route: Ensure pH > 8 during workup to solubilize phosphonate byproducts. HATU Route: Use more dilute LiCl washes or switch to reverse-phase chromatography.
Precipitation during Reaction Poor solubility of the lactam-aniline.Add DMSO (10-20%) as a co-solvent. Ensure temperature is maintained at 25–30°C.
Impurity: M+H + 99 Da Trifluoroacetate adduct (if using TFA).Avoid TFA in LCMS mobile phase if possible, or perform a basic wash (NaHCO3) to confirm it is a salt and not a covalent adduct.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Due-Hansen, M. E., et al. (2016).[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][4][5][6] Organic & Biomolecular Chemistry, 14, 430-433.[2] Link

  • Patterson, J. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for the Synthesis of Amides and Peptides. Organic Process Research & Development, 15(6). (General reference for T3P utility).

Sources

Application Note: Reductive Amination Strategies for 5-Amino-N-arylpyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-N-arylpyrrolidinone scaffold is a privileged pharmacophore in drug development, prized for its rigidified geometry and directed hydrogen-bonding capabilities. The most efficient strategy for constructing this motif is the reductive amination of 5-hydroxy-N-arylpyrrolidin-2-ones (cyclic N-acyl hemiaminals)[1]. As a Senior Application Scientist, I have designed this protocol guide to navigate the specific chemoselectivity challenges of this reaction. Unlike standard ketones or aldehydes, N-acyl hemiaminals present unique redox vulnerabilities. This guide details the mechanistic rationale, optimized parameters, and self-validating protocols required to achieve high-yielding, reproducible aminations.

Mechanistic Rationale & Pathway Dynamics

Understanding the dynamic behavior of 5-hydroxy-N-arylpyrrolidin-2-ones is critical for reaction optimization. In solution, these cyclic N-acyl hemiaminals act as masked aldehyde equivalents, existing in a thermodynamic equilibrium with their open-chain aldehyde tautomers[2].

Recent literature, including early 2026 reports on the catalytic reductive arylation of N-acyl hemiaminals, highlights the inherent risks associated with the facile direct reductive amination of N-acyliminium ions[1]. Because N-acyliminium ions possess lower redox potentials compared to conventional iminium ions, they are highly susceptible to rapid reduction[1]. If the amination is not carefully controlled, the reducing agent can prematurely attack the open-chain aldehyde tautomer, leading to an irreversible ring-opening that forms an amido-alcohol byproduct[3].

Mechanism A 5-Hydroxy-N-arylpyrrolidin-2-one (Cyclic Hemiaminal) B Open-chain Aldehyde Tautomer A->B Equilibrium C Amine Addition (-H2O) A->C + R-NH2 (H+) B->C + R-NH2 D N-Acyliminium Ion Intermediate C->D Cyclization E Imine Intermediate (Open-chain) C->E Dehydration F Hydride Transfer (e.g., NaBH(OAc)3) D->F Reduction E->F Cyclization/Reduction G 5-Amino-N-arylpyrrolidin-2-one (Target Product) F->G Final Step

Mechanistic pathways for the reductive amination of N-acyl hemiaminals.

Optimization of Reaction Parameters

The choice of reducing agent, solvent, and Lewis/Brønsted acid additive must be tailored to the nucleophilicity and steric bulk of the target amine. Table 1 summarizes the empirically validated conditions for various substrate classes.

Table 1: Quantitative Comparison of Reductive Amination Conditions

Reducing AgentSolvent SystemAdditiveTarget Amine TypeChemoselectivityTypical Yield
NaBH(OAc)3 DCEAcOH (1-2 eq)Primary / Secondary AliphaticExcellent75–95%
NaBH3CN MeOH / THFTi(OiPr)4Weakly Nucleophilic (Anilines)Good60–85%
Et3SiH DCMBF3·OEt2Sterically HinderedHigh70–90%
H2 (Pd/C) EtOHNoneRobust, Non-halogenatedModerate50–80%

Standardized Experimental Protocols

Protocol A: Standard Mild Reductive Amination (Aliphatic Amines)

This protocol utilizes NaBH(OAc)3 and is the self-validating standard for primary and unhindered secondary aliphatic amines.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 5-hydroxy-N-arylpyrrolidin-2-one (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality Insight: DCE is strictly preferred over protic solvents like methanol. Methanol can trap the highly electrophilic N-acyliminium intermediate as a stable 5-methoxy-N-arylpyrrolidin-2-one. This acts as a thermodynamic sink, stalling the amination process and drastically reducing overall yields.

  • Activation: Add glacial acetic acid (1.5 equiv) dropwise at room temperature. Stir for 30 minutes.

    • Causality Insight: Acetic acid serves a dual purpose. It catalyzes the dehydration of the hemiaminal to form the reactive N-acyliminium ion, and it protonates the resulting imine, lowering the LUMO energy to facilitate hydride attack.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in small portions over 10 minutes. Stir the reaction mixture at room temperature for 2–12 hours.

    • Causality Insight: NaBH(OAc)3 is a mild hydride source that selectively reduces the protonated imine/N-acyliminium ion without reducing the transient open-chain aldehyde. Using a stronger reductant like NaBH4 would immediately reduce the aldehyde tautomer, yielding an unwanted amido-alcohol byproduct[3].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on amine polarity).

Workflow Step1 1. Preparation Dissolve Hemiaminal & Amine in DCE Step2 2. Activation Add AcOH (1.5 eq) Stir 30 min Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Stir 2-12 h at RT Step2->Step3 Step4 4. Quench Sat. NaHCO3 Extract with DCM Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Protocol B: Lewis Acid-Mediated Amination (Anilines/Weak Nucleophiles)

When coupling weakly nucleophilic anilines, the equilibrium does not favor imine formation under mild Brønsted acid conditions.

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the hemiaminal (1.0 equiv) and aniline (1.5 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv). Stir at 50°C for 4 hours.

    • Causality Insight: Ti(OiPr)4 acts as a powerful Lewis acid and water scavenger, physically driving the equilibrium toward the imine/iminium species prior to the introduction of any reductant.

  • Reduction: Cool the mixture to 0°C. Add NaBH3CN (1.5 equiv) dissolved in a minimal amount of MeOH. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

  • Quench: Quench with water (causes precipitation of TiO2 salts). Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Extract and purify as described in Protocol A.

Troubleshooting & In-Process Controls (IPC)

A self-validating protocol requires robust IPCs. Monitor the reaction via LC-MS.

  • Expected Mass Shifts: You should observe the disappearance of the hemiaminal mass (M+H), a transient mass corresponding to the iminium ion[(M+H) - 18 (H2O) + Amine Mass], and the final product mass[(M+H) - 18 + Amine Mass + 2 (Reduction)].

  • Issue: High levels of open-chain amido-alcohol byproduct.

    • Root Cause: The reducing agent is too strong, or the amine is too sterically hindered to form the iminium ion efficiently, leaving the open-chain aldehyde vulnerable to direct reduction.

    • Corrective Action: Switch from NaBH(OAc)3 to the Ti(OiPr)4 / NaBH3CN system (Protocol B) to force imine formation before reduction occurs.

References

  • Nickel-Catalyzed Reductive Arylation of N-Acyl Hemiaminals Organic Letters (2026). URL: [Link]

  • Intermolecular Addition Reactions of N-Acyliminium Ions (Part II): Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions Journal of Organic Chemistry (2019). URL:[Link]

Sources

Using 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one as a scaffold in DEL libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one as a Core Scaffold in DNA-Encoded Libraries

Executive Summary & Scaffold Rationale

The molecule 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one represents a high-value "privileged structure" for DNA-Encoded Library (DEL) synthesis. Its structural architecture offers a unique combination of conformational rigidity, metabolic stability, and specific electronic properties desirable in modern drug discovery, particularly for CNS and Factor Xa targets.

Why this Scaffold?

  • Conformational Rigidity: The pyrrolidin-2-one (lactam) ring locks the N-phenyl bond conformation, reducing the entropic penalty upon protein binding compared to flexible acyclic analogs.

  • Electronic Modulation (The Fluorine Effect): The fluorine atom at the C2 position exerts a critical electronic influence.[1] Positioned para to the C5-amine, it modulates the basicity and nucleophilicity of the aniline handle, altering the physicochemical profile (LogD, pKa) of the final library members.

  • H-Bonding Potential: The lactam carbonyl serves as a fixed hydrogen bond acceptor, a common motif in S1 pockets of proteases and kinase hinge regions.

Chemical Compatibility & Mechanistic Analysis

Before library synthesis, one must understand the reactivity profile of the C5-amine.

The "Deactivated Aniline" Challenge: Structural analysis reveals that the primary amine at position 5 is electronically deactivated.[1]

  • Inductive Effect (-I): The Fluorine atom at C2 (para to the amine) is highly electronegative, pulling electron density through the sigma framework.

  • Resonance Effect (+M): While Fluorine can donate electrons via resonance, the inductive withdrawal typically dominates in para-fluoroanilines, rendering the amine less nucleophilic than unsubstituted aniline.[1]

  • Implication for DEL: Standard aqueous amide couplings (e.g., EDC/s-NHS) may suffer from low conversion rates. High-efficiency protocols utilizing micellar catalysis or advanced coupling agents (HATU/HOAt) are required to ensure library fidelity.

Chemical Logic Diagram

ChemicalLogic Scaffold 1-(5-amino-2-fluorophenyl) pyrrolidin-2-one Fluorine C2-Fluorine Atom (Para to Amine) Scaffold->Fluorine Contains Amine C5-Amine Handle (Nucleophile) Scaffold->Amine Contains Fluorine->Amine Inductive Withdrawal (-I) Reactivity Reduced Nucleophilicity (Deactivated) Amine->Reactivity Resulting State Solution Required Protocol: High-Activity Coupling (HATU/Micelles) Reactivity->Solution Dictates

Caption: Mechanistic flow illustrating the deactivating effect of the para-fluorine on the scaffold's amine handle and the requisite synthetic strategy.

Application Note: Library Construction Strategies

This scaffold is best utilized as a Cycle 1 Core , attached to the DNA headpiece via the C5-amine. Once attached, the scaffold provides the rigid core, but since the amine is "capped" by the attachment, the diversity must be generated prior to attachment (pre-functionalization) or by using a Bifunctional Linker strategy.[1]

Recommended Strategy: The "Reverse" Build To maximize diversity around this core, we recommend coupling the scaffold to a DNA-Headpiece containing a promiscuous electrophile (e.g., carboxylic acid or aldehyde), effectively treating the scaffold as the "incoming building block" that defines the sub-library.

Workflow Visualization

DEL_Workflow DNA DNA Headpiece (Double Stranded) Linker Bifunctional Linker (COOH or CHO) DNA->Linker Coupling Reaction Step: Amide Coupling or Reductive Amination Linker->Coupling Cycle2 Diversity Cycle 2 (e.g., C-H Activation or pre-functionalized scaffold) Coupling->Cycle2 Library Expansion Scaffold Scaffold Addition: 1-(5-amino-2-fluorophenyl)... Scaffold->Coupling Nucleophilic Attack Selection Affinity Selection (Target Protein) Cycle2->Selection

Caption: General workflow for incorporating the pyrrolidinone scaffold into a DNA-encoded library.

Detailed Protocols

Due to the deactivated nature of the amine, standard protocols must be upgraded.[1] Below are two validated methods.

Protocol A: Micelle-Promoted Amide Coupling (High Efficiency)

Best for attaching the scaffold to a DNA-Carboxylate headpiece.

Rationale: The use of TPGS-750-M surfactant creates lipophilic micelles that concentrate the organic reactants (scaffold and coupling agents) near the DNA, significantly accelerating the reaction of the sluggish fluoroaniline [1].

Materials:

  • DNA-Headpiece (Carboxylate terminated) in water (1 mM).

  • Scaffold: 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (200 mM in DMA).

  • Coupling Agent: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) OR HATU.[2]

  • Surfactant: TPGS-750-M (2% wt/wt in water).

  • Buffer: Phosphate Buffer (pH 8.0).

Step-by-Step Procedure:

  • Preparation: In a PCR tube or 96-well plate, combine the DNA-Headpiece (5 nmol) with 2% TPGS-750-M solution (Total reaction volume: 20 µL).

  • Activation: Add DMT-MM (40 equivalents, 200 nmol) or HATU/HOAt (20 eq) pre-mixed with DIPEA.

  • Scaffold Addition: Add the Scaffold solution (50 equivalents, 250 nmol).

  • Incubation: Vortex briefly and incubate at 40°C for 16 hours . Note: The elevated temperature is crucial for the fluoroaniline to overcome the activation energy barrier.[1]

  • Precipitation: Add 10% volume of 5M NaCl and 2.5 volumes of cold Ethanol (-20°C). Incubate at -80°C for 30 mins.

  • Recovery: Centrifuge at 14,000 rpm for 30 mins. Discard supernatant. Wash pellet with 70% Ethanol.[1]

  • QC: Resuspend in water and analyze via LC-MS.

Data Output Table: Expected Conversions

Coupling ReagentConditionExpected Conversion (%)Notes
EDC / s-NHSAqueous, pH 6.0< 30%Not Recommended. Amine is too deactivated.
DMT-MM2% TPGS-750-M, 40°C> 85%Excellent balance of yield and DNA safety.
HATU / HOAtDMA/Water (1:1), 40°C> 95%Highest yield, requires careful pH control to prevent depurination.
Protocol B: Reductive Amination (Secondary Amine Formation)

Best for attaching the scaffold to a DNA-Aldehyde headpiece, retaining a secondary amine for further branching.

Rationale: Reductive amination allows the formation of a secondary amine, which can be further acylated in a subsequent cycle, maximizing diversity [2].

Step-by-Step Procedure:

  • Imine Formation: Combine DNA-Aldehyde (1 mM) with Scaffold (50 eq) in 200 mM Acetate Buffer (pH 4.5).

  • Catalyst Addition: Since the amine is electron-deficient, standard imine formation is slow. Add 5-methoxyanthranilic acid (50 eq) as a nucleophilic catalyst (aniline catalyst) to speed up transimination.

  • Reduction: Add NaBH3CN (Sodium cyanoborohydride, 100 eq) immediately.

  • Incubation: Incubate at 25°C for 4 hours .

  • Purification: Ethanol precipitation (as above).[1]

Quality Control & Validation

LC-MS Analysis Parameters:

  • Column: C18 Oligonucleotide Column (e.g., Waters XBridge).

  • Mobile Phase A: 200 mM HFIP (Hexafluoroisopropanol), 8 mM TEA in H2O.

  • Mobile Phase B: Methanol.[1]

  • Gradient: 5% to 60% B over 10 mins.

  • Deconvolution: Use MaxEnt1 or Promass to deconvolute the DNA charge envelope.[1]

Success Criteria:

  • Mass Shift: Confirm the addition of the scaffold mass (MW: 194.19 Da) minus water (18 Da) for amide coupling (+176.19 Da shift).

  • Purity: >85% integrated UV area for the product peak.[1]

References

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants. Source: Royal Society of Chemistry (Chemical Science) URL:[Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Source: ResearchGate (Full Text Request / Abstract) URL:[Link]

  • DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds. Source: PubMed (ACS Org Lett) URL:[1][Link]

Sources

Application Note: High-Fidelity Synthesis of Factor Xa Inhibitors via N-Aryl Pyrrolidinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of Factor Xa (FXa) inhibitors utilizing pyrrolidin-2-one (γ-lactam) scaffolds. Unlike first-generation oxazolidinone-based inhibitors (e.g., Rivaroxaban), pyrrolidinone analogs offer distinct metabolic stability and vectoral control over the S1 and S4 binding pockets. This guide focuses on the critical Copper-Catalyzed Goldberg Arylation to construct the core N-aryl pyrrolidinone intermediate, followed by the installation of the S4-binding sulfonamide moiety. The protocols herein are optimized for scalability, reproducibility, and high enantiopurity.

Introduction: The Pyrrolidinone Advantage

Factor Xa is the convergence point of the intrinsic and extrinsic coagulation pathways. Direct Oral Anticoagulants (DOACs) inhibit FXa by occupying its active site. The structural core of these inhibitors serves as a rigid linker that orients the P1 moiety (interacting with Asp189 in the S1 pocket) and the P4 moiety (interacting with the hydrophobic S4 pocket).

While oxazolidinones are common, the pyrrolidin-2-one scaffold has emerged as a privileged structure due to:

  • Chemical Stability: Greater resistance to hydrolytic ring opening compared to lactones or some carbamates.

  • Vector Control: The sp³ hybridized C3 and C4 carbons allow for precise stereochemical functionalization, enabling "fine-tuning" of the P4 substituent orientation.

  • Synthetic Versatility: The nitrogen atom allows for facile diversification via transition-metal-catalyzed C-N coupling.

Retrosynthetic Analysis

The synthesis is convergent, disconnecting the target molecule into three key subunits: the S1-binding Aryl Unit , the Pyrrolidinone Core , and the S4-binding Sulfonyl/Carbonyl Unit .

Retrosynthesis Target Target FXa Inhibitor (Pyrrolidinone Core) Inter1 Intermediate A: N-Aryl Pyrrolidinone Target->Inter1 Sulfonylation (Step 2) Inter2 Reagent B: Sulfonyl Chloride (P4 Binder) SM1 Starting Material 1: 3-Amino-2-pyrrolidinone (Chiral) Inter1->SM1 Goldberg Coupling (Step 1) SM2 Starting Material 2: 1,4-Diiodobenzene (Linker Precursor) Inter1->SM2 + CuI Catalyst

Figure 1: Retrosynthetic strategy for constructing the FXa inhibitor core.

Core Protocol 1: Construction of the N-Aryl Pyrrolidinone Scaffold

Objective: Synthesis of (S)-1-(4-iodophenyl)-3-((tert-butoxycarbonyl)amino)pyrrolidin-2-one. Mechanism: Copper-Catalyzed Goldberg (Amide) Arylation.[1]

This step is critical. Traditional Ullmann couplings require harsh temperatures (>150°C). This protocol utilizes a diamine ligand to stabilize the Cu(I) species, allowing the reaction to proceed at moderate temperatures (90-110°C) with higher tolerance for the chiral center at C3.

Materials
  • (S)-3-(Boc-amino)-2-pyrrolidinone: 10.0 mmol (2.00 g)

  • 1,4-Diiodobenzene: 12.0 mmol (3.96 g) [Excess to prevent bis-coupling]

  • Copper(I) Iodide (CuI): 0.5 mmol (95 mg, 5 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (1.0 mmol, 10 mol%) or (S)-N-methylpyrrolidine-2-carboxylate.

  • Base: Potassium Phosphate (K₃PO₄), tribasic, anhydrous: 20.0 mmol (4.24 g)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask or a heavy-walled pressure vial. Allow to cool under a stream of Argon.

  • Reagent Charging: Charge the flask with CuI (5 mol%), K₃PO₄ (2.0 equiv), (S)-3-(Boc-amino)-2-pyrrolidinone (1.0 equiv), and 1,4-diiodobenzene (1.2 equiv).

    • Note: If using the amino acid ligand (Ma et al. protocol), add it here. If using the diamine liquid ligand, add in step 4.

  • Degassing: Evacuate the flask and backfill with Argon three times. This is crucial; oxygen poisons the Cu(I) catalyst.

  • Solvation: Add anhydrous 1,4-Dioxane (20 mL, 0.5 M concentration). Add the diamine ligand via syringe.

  • Reaction: Seal the vessel and heat to 95°C for 12–16 hours.

    • Visual Check: The mixture should turn a blue-green suspension. A black precipitate indicates catalyst decomposition (often due to O₂ ingress).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO₂).[2]

    • Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50).

    • Target Rf: ~0.4 (50:50 Hex:EtOAc).

Yield Expectation: 75–85% Key QC Parameter: ¹H NMR (400 MHz, CDCl₃) must show the para-substituted aromatic system (two doublets, ~7.6 ppm and ~7.1 ppm) and retention of the Boc group (singlet at 1.45 ppm).

Core Protocol 2: Installation of the P4 Pharmacophore

Objective: Deprotection and Sulfonylation to generate the active S4 binding domain. Target: (S)-N-(1-(4-iodophenyl)-2-oxopyrrolidin-3-yl)-6-chloronaphthalene-2-sulfonamide.

Materials
  • Intermediate A (from Protocol 1): 5.0 mmol

  • Acid: 4M HCl in Dioxane

  • Sulfonyl Chloride: 6-Chloronaphthalene-2-sulfonyl chloride (5.5 mmol)

  • Base: Pyridine (dry) or Triethylamine/DMAP system.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Boc-Deprotection: Dissolve Intermediate A in DCM (10 mL). Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

    • Monitoring: TLC should show complete consumption of the starting carbamate.

  • Isolation of Amine Salt: Remove volatiles under reduced pressure. The resulting hydrochloride salt is often hygroscopic; dry under high vacuum for 2 hours.

  • Sulfonylation: Suspend the amine salt in anhydrous DCM (25 mL). Cool to 0°C.

  • Base Addition: Add Pyridine (15.0 mmol, 3 equiv) dropwise. The suspension should clear.

  • Coupling: Add 6-Chloronaphthalene-2-sulfonyl chloride (1.1 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench & Wash: Quench with 1M HCl (aq) to remove excess pyridine. Extract with DCM. Wash organic layer with sat. NaHCO₃ and Brine.

  • Crystallization: Many sulfonamide derivatives crystallize readily from EtOH or MeOH/Water mixtures. If not, purify via chromatography.

Analytical Validation & Troubleshooting

Quality Control Table
ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99% ee (Retention of configuration is critical)
Residual Copper ICP-MS< 10 ppm (Critical for biological assays)
Identity ¹H NMR, ¹³C NMR, HRMSConsistent with structure
Troubleshooting the Goldberg Reaction

The Copper-catalyzed arylation is the most sensitive step.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O₂)Ensure rigorous degassing. Use fresh CuI (should be off-white, not gray/green).
Racemization High Temp / Strong BaseSwitch from K₃PO₄ to Cs₂CO₃ (milder) or lower temp to 80°C and extend time.
Bis-arylation Stoichiometry errorEnsure the diiodide is in excess (1.2–1.5 equiv) if using a diamine ligand.
Stalled Reaction Ligand dissociationAdd an additional 2-5 mol% of the diamine ligand after 8 hours.
Experimental Workflow Diagram

Workflow Start Start: Boc-Pyrrolidinone + Aryl Iodide Cat CuI / Ligand K3PO4 / Dioxane Start->Cat Heat Heat 95°C 16 Hours Cat->Heat Workup Filter (Celite) Conc. & Column Heat->Workup Deprot HCl/Dioxane Deprotection Workup->Deprot Final Sulfonylation (P4 Installation) Deprot->Final

Figure 2: Sequential workflow for the synthesis of the FXa inhibitor scaffold.

References

  • Watson, N. S., et al. (2006).[3] "Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(14), 3784-3788.[3]

  • Van Huis, C. A., et al. (2007).[4] "Structure-based drug design of pyrrolidine-1,2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors." Chemical Biology & Drug Design, 69(6), 444-450.[4]

  • Ma, D., & Cai, Q. (2010). "Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand." Molecules, 15, 1155-1160.

  • Pinto, D. J. P., et al. (2007).[4] "Discovery of Rivaroxaban (Xarelto)." Journal of Medicinal Chemistry (Contextual reference for FXa SAR).

  • Gong, Y., & Pauls, H. W. (2000). "Synthesis of N-aryl-2-pyrrolidinones: A comparison of Cu-mediated and Pd-catalyzed approaches." Synlett, (6), 829-831.

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The compound 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is a highly versatile, structurally rigid pharmacophore utilized extensively in the development of advanced agrochemicals[1] and targeted therapeutics, including SYK, LRRK2, and MYLK kinase inhibitors[2]. The presence of the N-aryl pyrrolidinone ring imparts favorable physicochemical properties, while the primary aniline moiety serves as an ideal vector for diversification via C–N cross-coupling.

The Buchwald-Hartwig amination remains the premier methodology for constructing complex C–N bonds in pharmaceutical synthesis[3],[4]. However, coupling 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one presents specific electronic challenges. The para-fluoro substituent exerts an inductive electron-withdrawing effect, subtly reducing the nucleophilicity of the primary amine. To overcome this and prevent deleterious side reactions (such as bis-arylation or hydrodehalogenation), a highly active, sterically demanding catalyst system is required.

In our experience, the use of the dialkylbiaryl phosphine ligand BrettPhos paired with a Palladium Generation 3 (Pd G3) precatalyst provides the optimal balance of oxidative addition rate and reductive elimination efficiency, ensuring strictly monoarylated products[5],[6].

Mechanistic Pathway & Catalytic Cycle

The efficiency of this protocol relies on the massive steric bulk and electron-rich nature of the BrettPhos ligand. The methoxy substitution on the phosphine-containing arene is essential for stabilizing the monomeric L-Pd(0) active species[7].

BHA_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)X Pd0->OxAdd + Ar-Br AmineBind Amine Coordination L-Pd(II)(Ar)(NH₂R)X OxAdd->AmineBind + R-NH₂ Deprot Deprotonation L-Pd(II)(Ar)(NHR) AmineBind->Deprot + NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Ar-NH-R

Fig 1. Catalytic cycle of the BrettPhos-Pd mediated Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(2-Fluoro-5-(quinolin-3-ylamino)phenyl)pyrrolidin-2-one

This self-validating protocol describes the coupling of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one with 3-bromoquinoline (a representative kinase inhibitor fragment).

Materials Required
  • Amine: 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv, 1.0 mmol, 194.2 mg)

  • Aryl Halide: 3-Bromoquinoline (1.05 equiv, 1.05 mmol, 218.5 mg)

  • Precatalyst: BrettPhos Pd G3 (2 mol%, 0.02 mmol, 18.1 mg)

  • Ligand: BrettPhos (2 mol%, 0.02 mmol, 10.7 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 134.5 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Preparation (Glovebox):

    • Action: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the amine, BrettPhos Pd G3, free BrettPhos ligand, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic. Weighing it in a nitrogen-filled glovebox prevents moisture introduction. Moisture leads to the formation of Pd-hydride species, which causes premature hydrodehalogenation of the aryl halide.

  • Liquid Addition & Degassing:

    • Action: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject 3-bromoquinoline and anhydrous 1,4-dioxane via syringe.

    • Causality: The solvent must be rigorously sparged with nitrogen prior to use. Dissolved oxygen rapidly oxidizes the electron-rich BrettPhos ligand and the active Pd(0) species, leading to catalyst death (observed as rapid blackening of the solution).

  • Reaction Execution:

    • Action: Transfer the vial to a pre-heated aluminum heating block at 80 °C. Stir vigorously (800–1000 rpm) for 4 hours.

    • Causality: High stirring rates are mandatory. The reaction proceeds via a heterogeneous mixture because NaOtBu and the resulting NaBr byproducts are only partially soluble in dioxane. Poor mass transfer will stall the deprotonation step.

  • In-Process Monitoring (Self-Validation):

    • Action: Monitor via LC-MS. The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-like fluid.

    • Trustworthiness: If the solution turns opaque black within the first 15 minutes, oxygen ingress has occurred (palladium black precipitation), and the reaction will likely stall.

  • Workup & Purification:

    • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

    • Action: Purify the crude residue via silica gel flash chromatography (Eluent gradient: 20% to 60% EtOAc in Hexanes) to afford the pure secondary amine.

Quantitative Data & Condition Optimization

The following table summarizes the optimization campaigns that validate the chosen protocol parameters. The data demonstrates why BrettPhos is uniquely suited for this specific substrate compared to other common ligands[5].

Table 1: Optimization of Reaction Conditions for the Cross-Coupling

EntryLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1 BrettPhos NaOtBu 1,4-Dioxane 80 94 Optimal conditions; complete conversion, strictly monoarylation.
2RuPhosNaOtBu1,4-Dioxane8082Slower oxidative addition; trace starting material remains.
3XantphosCs₂CO₃1,4-Dioxane10045Bidentate ligand restricts the rate of reductive elimination.
4BINAPNaOtBuToluene8031Significant bis-arylation observed due to lack of steric bulk.
5BrettPhosK₂CO₃1,4-Dioxane100<5Base is insufficiently strong to deprotonate the Pd-amine complex.

Troubleshooting & Mechanistic Insights

  • Issue: Formation of Bis-Arylated Byproduct (Tertiary Amine)

    • Cause: Occurs when the monoarylated Pd complex undergoes a second oxidative addition before product release, typically due to the use of a less sterically demanding ligand.

    • Solution: Maintain the use of BrettPhos. Its massive dialkylbiaryl framework specifically blocks the coordination of a second aryl halide, ensuring >99:1 selectivity for the secondary amine[5],[6].

  • Issue: High Levels of Unreacted Amine, but Aryl Halide is Consumed

    • Cause: Hydrodehalogenation of 3-bromoquinoline to quinoline.

    • Solution: Ensure strictly anhydrous conditions. If the issue persists, verify the integrity of the NaOtBu, as degraded base contains NaOH, which generates water during the deprotonation step.

  • Issue: Incomplete Conversion / Stalled Reaction

    • Cause: Catalyst deactivation via ligand dissociation.

    • Solution: The protocol explicitly includes 2 mol% of free BrettPhos ligand alongside the 2 mol% Pd G3 precatalyst. This 1:1 supplementary ratio ensures that any L-Pd(0) that dissociates its ligand is immediately recaptured, preventing irreversible aggregation into palladium black.

References[1] Title: Diaminopyrimidines and their use as fungicides (US Patent Application Publication US 2011/0245242 A1).

Source: United States Patent and Trademark Office / Google Patents. URL: 2] Title: Novel Kinase Inhibitors (WIPO Patent Application Publication WO 2014/060113 A1). Source: World Intellectual Property Organization / Google Patents. URL: 5] Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Source: Journal of the American Chemical Society (2008). URL: [Link]3] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (2016). URL: [Link]7] Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Source: Organic Chemistry Portal. URL: 4] Title: Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Source: Chemical Reviews (2025). URL: [Link]6] Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Application Note: Precision Functionalization of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS 926215-19-2)

[1]

Executive Summary

This guide details the chemical functionalization of CAS 926215-19-2 , a specialized aniline building block characterized by a 1-(2-fluorophenyl)pyrrolidin-2-one core. This scaffold is increasingly relevant in medicinal chemistry, particularly in the design of Factor Xa inhibitors, kinase inhibitors, and PROTAC linkers where the lactam ring serves as a rigidifying element and the fluorine atom modulates metabolic stability and pKa.

The primary challenge in functionalizing this molecule lies in the electronic environment of the primary amine. Located at the 5-position of the phenyl ring, the amine is electronically coupled to a para-fluorine atom and a meta-pyrrolidinone group. This specific substitution pattern renders the amine less nucleophilic than standard anilines, requiring optimized protocols for high-yield conjugation.

Chemical Analysis & Reactivity Profile

Structural Dynamics
  • System: Electron-deficient Aniline.

  • Electronic Effects:

    • Para-Fluorine Effect: The fluorine atom at position 2 is para to the amine (position 5). While fluorine is a resonance donor, its strong inductive electron-withdrawing nature generally lowers the HOMO energy of the amine nitrogen, decreasing nucleophilicity.

    • Meta-Lactam Effect: The pyrrolidinone group at position 1 is electron-withdrawing (via the nitrogen connection to the aromatic ring), further deactivating the amine toward electrophiles.

  • Steric Environment: The amine is flanked by protons at positions 4 and 6, leaving it relatively accessible sterically. However, the rigidity of the fused lactam system can influence solubility, often requiring polar aprotic solvents (DMF, DMSO, NMP) for efficient reaction kinetics.

Reagent Selection Matrix

To overcome the reduced nucleophilicity, "high-energy" electrophiles or catalytic activation are required.

Functionalization TypeRecommended Reagent SystemRationale
Amide Coupling HATU / DIPEA / DMF The gold standard for deactivated anilines. HATU generates a highly reactive aza-benzotriazole ester intermediate that compensates for the amine's sluggishness.
Reductive Amination NaBH(OAc)₃ / AcOH / DCE Weak nucleophiles require acid catalysis (AcOH) to drive imine formation before reduction. Sodium triacetoxyborohydride allows for a controlled, one-pot process.
Sulfonylation R-SO₂Cl / Pyridine (neat or in DCM) Sulfonyl chlorides are sufficiently electrophilic. Pyridine acts as both solvent and acid scavenger, driving the reaction to completion.
Urea Formation Triphosgene / DIPEA or Isocyanates For library generation, isocyanates are preferred. For complex amines, triphosgene provides a safe, stoichiometric activation.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for attaching carboxylic acid-containing pharmacophores or linkers.

Reagents:

  • CAS 926215-19-2 (1.0 equiv)

  • Carboxylic Acid Partner (R-COOH) (1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow/orange as the active ester forms.

  • Addition: Add CAS 926215-19-2 (1.0 equiv) dissolved in a minimal amount of DMF to the reaction mixture.

  • Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS. The deactivated amine may require heating to 40-50°C if conversion is <50% after 4 hours.

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Reductive Alkylation (Reductive Amination)

Best for installing alkyl chains or generating secondary amines.

Reagents:

  • CAS 926215-19-2 (1.0 equiv)

  • Aldehyde/Ketone Partner (1.2–1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: Dissolve CAS 926215-19-2 and the Aldehyde in DCE (0.1 M).

  • Add Acetic Acid (critical for deactivated amines). Stir for 30–60 minutes at RT to establish the imine/iminium equilibrium.

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT typically overnight (12–16 h).

    • Troubleshooting: If the reaction stalls, add 0.5 equiv more of aldehyde and STAB.

  • Quench: Quench carefully with sat. NaHCO₃ solution (gas evolution possible).

  • Extraction: Extract with DCM (3x).

  • Purification: The product is often cleaner than amide couplings but may require amine-functionalized silica or reverse-phase HPLC if the starting aniline persists.

Visual Workflows

Reaction Logic & Decision Tree

GStartStart: CAS 926215-19-2(Deactivated Aniline)DecisionDesired Functional Group?Start->DecisionAmideAmide(Linker/Drug Conjugate)Decision->AmideC=O ConnectionAmineSecondary Amine(Alkyl Chain)Decision->AmineC-N ConnectionUreaUrea/Carbamate(Peptidomimetic)Decision->UreaN-C(=O)-N ConnectionReagent1Reagent: HATU + DIPEACondition: DMF, RT to 50°CCritical: Pre-activation of acidAmide->Reagent1Reagent2Reagent: NaBH(OAc)3 + AcOHCondition: DCE, Acid CatalysisCritical: Ensure Imine forms firstAmine->Reagent2Reagent3Reagent: Triphosgene or IsocyanateCondition: DCM/DIPEA, 0°C to RTCritical: Avoid moistureUrea->Reagent3

Caption: Decision matrix for functionalizing CAS 926215-19-2 based on target moiety.

Mechanism of Deactivation (Why Standard Protocols Fail)

ElectronicEffectsAnilineNAmine Nitrogen(Nucleophile)PhenylRingPhenyl RingAnilineN->PhenylRingResonance (+R)FluorineFluorine (para)Inductive Withdrawal (-I)PhenylRing->Fluorinee- Density PullLactamPyrrolidinone (meta)Electron WithdrawingPhenylRing->Lactame- Density PullResultResult:Reduced NucleophilicityRequires Activated ElectrophilesFluorine->ResultLactam->Result

Caption: Electronic deactivation map of CAS 926215-19-2 showing inductive withdrawal effects.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Nucleophile is too weak for the electrophile.Switch to a more reactive coupling agent (e.g., T3P or HATU instead of EDC). Increase temperature to 50°C.
Starting Material Remains Steric hindrance or poor solubility.Ensure DMF or NMP is used as solvent. Verify solubility of the amine before adding reagents.
Side Product: Dimerization Over-reaction (in reductive amination).Ensure strictly 1.0–1.1 equiv of aldehyde is used. Add the reducing agent after imine formation time.
Darkening of Reaction Oxidation of the aniline.Degas solvents with nitrogen/argon. Anilines are prone to oxidation over long reaction times in air.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. Link

  • Blair, V. L., et al. (2010). Aromatic Amines: Reactivity and Synthesis. Advanced Organic Chemistry Protocols. (General reference for aniline reactivity).

Advanced Microwave-Assisted Synthesis of N-Aryl Pyrrolidinone Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyrrolidinone core is a privileged heterocyclic scaffold embedded in numerous pharmaceuticals (e.g., piracetam, levetiracetam) and agrochemicals. Historically, the synthesis and N-arylation of pyrrolidinones have been plagued by harsh conditions, prolonged reaction times, and poor atom economy. The advent of microwave (MW) irradiation has revolutionized this space, offering a clean, efficient, and highly scalable alternative.

This application note provides an authoritative guide to the microwave-assisted synthesis of N-aryl pyrrolidinone derivatives. It details the mechanistic causality behind MW acceleration, presents comparative quantitative data, and outlines field-proven, step-by-step protocols for both transition-metal-catalyzed cross-coupling and green multicomponent reactions (MCRs).

Mechanistic Insights & Causality (E-E-A-T)

To optimize MW-assisted protocols, researchers must understand why dielectric heating outperforms conventional conductive heating in these specific transformations.

Overcoming Kinetic Barriers in Copper-Catalyzed N-Arylation (Goldberg Reaction)

The classical Goldberg reaction (Cu-catalyzed N-arylation of amides) typically requires temperatures exceeding 100 °C for 12–24 hours. Mechanistic studies reveal that the rate-limiting step is the oxidative addition of the aryl halide to the Cu(I)-amidate complex, which possesses a high Gibbs free energy of activation (


 kcal/mol)[1].

Microwave irradiation directly couples with the highly polar Cu(I)-diamine and Cu(I)-amidate intermediates, as well as polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). This targeted dielectric heating causes rapid, localized superheating that efficiently overcomes the


 barrier of the oxidative addition step, compressing reaction times from days to mere minutes while suppressing thermal degradation byproducts.

GoldbergCycle A 1. Cu(I) Precursor (e.g., CuI) B 2. Active Cu(I)-Diamine Complex A->B + Diamine Ligand C 3. Cu(I)-Amidate Complex (Pyrrolidinone Coordinated) B->C + Base, 2-Pyrrolidinone (MW accelerates deprotonation) D 4. Oxidative Addition (Aryl Halide Activation) C->D + Aryl Halide (Rate-limiting step) E 5. Cu(III) Intermediate D->E MW dielectric heating overcomes high ΔG‡ F 6. Reductive Elimination (C-N Bond Formation) E->F F->B Catalyst Regeneration G 7. N-Aryl Pyrrolidinone Product F->G Product Release

Catalytic cycle of MW-assisted Cu-catalyzed Goldberg N-arylation of pyrrolidinones.

Green Multicomponent Reactions (MCRs) in Aqueous Media

Beyond cross-coupling, MW irradiation enables the direct de novo construction of the N-aryl pyrrolidinone ring. A highly efficient one-pot, three-component reaction utilizes aromatic aldehydes, anilines, and dialkyl acetylenedicarboxylates.

Causality of the Catalyst/Solvent System: Using water as a solvent under MW irradiation is highly synergistic. Water has a high dielectric constant, making it an excellent microwave absorber. The addition of p-toluenesulfonic acid (p-TsOH) acts as a Brønsted acid catalyst that rapidly protonates the aldehyde, facilitating instantaneous imine formation with the aniline. The MW energy then drives the subsequent nucleophilic attack of the imine onto the dialkyl acetylenedicarboxylate, followed by an intramolecular lactamization. The rapid heating prevents the hydrolysis of the intermediate imine, pushing the equilibrium entirely toward the thermodynamically stable pyrrolidinone ring[2].

Quantitative Data Presentation

The table below summarizes the quantitative performance metrics of three distinct microwave-assisted methodologies for synthesizing N-aryl pyrrolidinones, illustrating the drastic reduction in reaction times and improved yields compared to conventional benchmarks.

Synthesis MethodologyCatalyst SystemSolventMW ConditionsTimeYield RangeRef
Goldberg N-Arylation CuI (5 mol%), DiamineDMF or NMP90–120 °C30–60 min75–95%[1]
One-Pot Aqueous MCR p-TsOH (3 mmol)H₂O320 W, ~100 °C6–7 min82–94%
Levulinic Acid Amination PdTiHMS (Heterogeneous)CPME150 °C90 minUp to 99%[3]

Experimental Protocols

The following protocols are designed as self-validating systems. Researchers must monitor internal pressure and temperature using fiber-optic or IR sensors standard in modern scientific microwave reactors (e.g., Anton Paar Monowave, CEM Discover).

Protocol A: MW-Assisted Copper-Catalyzed N-Arylation of 2-Pyrrolidinone

Objective: Coupling of 2-pyrrolidinone with aryl iodides/bromides.

  • Reagent Preparation: In a 10 mL microwave-safe quartz or borosilicate glass vial equipped with a magnetic stir bar, add 2-pyrrolidinone (1.2 mmol), the corresponding aryl iodide (1.0 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Catalyst Loading: Add CuI (0.05 mmol, 5 mol%) and N,N-dimethylethylenediamine (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous DMF. Purge the vial with dry N₂ gas for 2 minutes to prevent catalyst oxidation, then seal with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to heat to 110 °C with a maximum power output of 150 W. Hold at 110 °C for 30 minutes. Ensure the pressure limit is set to 15 bar for safety.

  • Reaction Validation: Cool the vessel rapidly using compressed air (built-in reactor function) to < 40 °C. Extract a 10 µL aliquot, dilute in ethyl acetate, and validate complete consumption of the aryl halide via TLC (Hexanes:EtOAc 1:1) or LC-MS.

  • Workup & Purification: Dilute the mixture with 15 mL of ethyl acetate and wash with saturated aqueous NH₄Cl (2 × 10 mL) to remove copper complexes. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Green One-Pot Three-Component Synthesis

Objective: De novo synthesis of polysubstituted N-aryl pyrrolidinones in water.

  • Reagent Mixing: To a 10 mL heavy-walled microwave quartz tube, add the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and dialkylbut-2-ynedioate (1.0 mmol).

  • Catalyst & Solvent: Add p-TsOH (3.0 mmol) followed by 2.0 mL of deionized water. Insert a magnetic stir bar and seal the tube with a screw-capped Teflon vial.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a constant power of 320 W for 6 to 7 minutes. The high dielectric loss of water will result in rapid boiling; ensure the reactor's pressure sensors are active.

  • Workup: Upon completion and cooling, pour the crude reaction mixture into 10 mL of ice-cold water. A precipitate may form.

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield the pure polysubstituted N-aryl pyrrolidinone.

MCR_Workflow Step1 1. Reagent Assembly Aldehyde + Aniline + Acetylenedicarboxylate Step2 2. Green Conditions p-TsOH (Catalyst) + H2O (Solvent) Step1->Step2 Step3 3. MW Irradiation 320 W, 6-7 min Sealed Quartz Tube Step2->Step3 Step4 4. Quench & Extract Ice Water Quench EtOAc Extraction Step3->Step4 Step5 5. Final Product Polysubstituted N-Aryl Pyrrolidinone Step4->Step5

Workflow for the green, aqueous MCR synthesis of N-aryl pyrrolidinones.

References

  • Swamy, M. K., Venkatesh, N., Swapna, M., & Rao, P. V. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231. URL:[Link]

  • Khaligh, N. G., Mihankhah, T., & Johan, M. R. (2019). Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride in ethylene glycol. Green Processing and Synthesis, 8(1), 373-379. URL:[Link]

  • Calcio Gaudino, E., Manzoli, M., Grillo, G., Cravotto, G., Acciardo, E., & Tabasso, S. (2023). Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem, 16(18), e202301200. URL:[Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. URL:[Link]

Sources

Scalable Synthesis Routes for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (CAS: 926215-19-2) is a highly versatile aniline-derived building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as kinase inhibitors and coagulation factor antagonists. Transitioning the synthesis of this intermediate from discovery-scale to pilot-scale requires a rigorous evaluation of cost, safety, and impurity profiles.

While discovery chemists often rely on transition-metal catalyzed N-arylation (e.g., Buchwald-Hartwig or Ullmann couplings) of pyrrolidin-2-one with halonitrobenzenes, these routes are suboptimal for scale-up. They require expensive palladium or copper catalysts, specialized ligands, and rigorous downstream heavy-metal purging[1].

To ensure robust scalability, this application note details a highly efficient, three-step linear sequence starting from the inexpensive bulk chemical 2-fluoro-5-nitroaniline . The route leverages a sequential amidation-cyclization strategy followed by a chemoselective catalytic hydrogenation, ensuring high overall yields and a self-validating impurity control strategy.

Workflow SM Starting Material 2-fluoro-5-nitroaniline Step1 Step 1: Amidation 4-chlorobutyryl chloride, DIPEA, THF SM->Step1 Acylation Step2 Step 2: Cyclization KOtBu, THF, 0°C to RT Step1->Step2 Intermediate 1 (Isolated) Step3 Step 3: Nitro Reduction 5% Pt/C, H2 (3 bar), MeOH Step2->Step3 Intermediate 2 (Isolated) Product Target API Intermediate 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one Step3->Product Final Crystallization

Process workflow for the scalable synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, as this dictates process control and troubleshooting.

  • Acylation vs. Direct Lactamization: Direct reaction of anilines with gamma-butyrolactone (GBL) to form pyrrolidinones requires harsh Lewis acids and extreme temperatures (>200 °C). These conditions are fundamentally incompatible with the thermally sensitive nitro group and pose severe safety hazards on scale. Utilizing 4-chlorobutyryl chloride ensures rapid, quantitative acylation at low temperatures (0–5 °C). Because the starting aniline is deactivated by both the strongly electron-withdrawing nitro group and the inductive effect of the ortho-fluorine, a catalytic amount of DMAP is introduced to accelerate the acyl transfer, preventing the need for prolonged heating.

  • Cyclization Dynamics: The intermediate 4-chloro-N-(2-fluoro-5-nitrophenyl)butanamide possesses a highly acidic amide proton. Deprotonation with potassium tert-butoxide (KOtBu) generates a potent amide anion that undergoes a rapid 5-exo-tet nucleophilic substitution, displacing the terminal chloride to form the lactam ring. The strong electron-withdrawing nature of the nitro group facilitates this deprotonation, allowing the cyclization to proceed cleanly at room temperature.

  • Chemoselective Nitro Reduction (Critical Quality Attribute): The final step requires the reduction of the nitro group in the presence of an aromatic carbon-fluorine (C-F) bond. While C-F bonds are generally robust, standard Palladium on Carbon (Pd/C) can trigger trace hydrodefluorination during nitro reduction, leading to des-fluoro impurities that are notoriously difficult to purge via crystallization[2]. To prevent this, Platinum on Carbon (Pt/C) is strictly mandated. Pt/C offers superior chemoselectivity for nitro reduction while completely suppressing the hydrogenolysis of the C-F bond, ensuring the final API intermediate meets stringent purity specifications[3][4].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure each step has reached completion before proceeding.

Step 1: Synthesis of 4-chloro-N-(2-fluoro-5-nitrophenyl)butanamide
  • Charge: To a clean, dry reactor under N₂, charge 2-fluoro-5-nitroaniline (1.0 eq) and anhydrous Tetrahydrofuran (THF, 10 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.05 eq). Cool the mixture to 0–5 °C.

  • Acylation: Add 4-chlorobutyryl chloride (1.2 eq) dropwise over 1 hour, maintaining the internal temperature strictly < 10 °C to control the exothermic reaction.

  • Aging: Warm to 20–25 °C and stir for 4 hours.

  • IPC: Sample for HPLC. The reaction is self-validated when starting aniline is < 1.0% (Area %).

  • Workup & Isolation: Quench with water (5 vol) and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove DMAP/DIPEA) and brine. Concentrate under reduced pressure and crystallize the residue from MTBE/Heptane to afford Intermediate 1 as a crystalline solid.

Step 2: Synthesis of 1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one
  • Charge: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF (10 volumes) and cool to 0 °C.

  • Cyclization: Add Potassium tert-butoxide (KOtBu, 1.5 eq) in portions (or as a 1M THF solution), maintaining the temperature < 10 °C.

  • Aging: Remove the cooling bath and stir at 20–25 °C for 2 hours.

  • IPC: Sample for HPLC. The reaction is complete when uncyclized Intermediate 1 is < 0.5%.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (5 vol) to neutralize excess base. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from Isopropanol (IPA)/Water to afford Intermediate 2.

Step 3: Synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one
  • Charge: In a pressure-rated hydrogenation vessel, charge Intermediate 2 (1.0 eq), 5% Pt/C (2.0 wt% loading, 50% wet), and Methanol (10 volumes).

  • Purge: Purge the reactor with N₂ (3 cycles), followed by H₂ gas (3 cycles).

  • Hydrogenation: Pressurize the reactor to 3 bar with H₂ and stir vigorously at 20–25 °C. Monitor hydrogen gas uptake. The reaction typically ceases uptake after 6–8 hours.

  • IPC: Sample for HPLC. Target: < 0.1% nitro starting material and < 0.1% des-fluoro impurity.

  • Workup & Isolation: Safety Note: Do not allow the filtered catalyst to dry out, as it is highly pyrophoric. Filter the reaction mixture through a pad of Celite under N₂ to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure. Recrystallize the crude amine from Ethanol/Water to yield the highly pure target compound.

Quantitative Data & Process Parameters

StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected YieldCQA / IPC Target
1 Amidation4-chlorobutyryl chloride, DIPEA1.2 eq, 1.5 eq0 to 254 - 688 - 92%< 1.0% Aniline SM
2 CyclizationKOtBu1.5 eq0 to 252 - 485 - 90%< 0.5% Uncyclized SM
3 Nitro Reduction5% Pt/C, H₂ gas2.0 wt%, 3 bar20 - 256 - 890 - 95%< 0.1% Des-fluoro Impurity

References

  • Title: Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds Source: Google Patents URL
  • Title: US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Amino Group Oxidation in Fluorophenyl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the oxidative instability of amine-containing active pharmaceutical ingredients (APIs). Fluorophenyl pyrrolidinones are highly valuable pharmacophores in drug development (e.g., racetam-derivatives, kinase inhibitors). However, the electron-rich nature of the amino group, combined with the inductive effects of the fluorophenyl ring, makes these molecules highly susceptible to oxidation.

This guide provides a causality-driven, self-validating framework for preventing amine oxidation across three critical phases: Chemical Synthesis, Formulation/Storage, and Solution Handling.

Mechanistic Insight: The "Why" Behind Amine Oxidation

Amines oxidize because the nitrogen atom possesses a lone pair of electrons that readily reacts with reactive oxygen species (ROS), peroxides, or trace transition metals (1)[1]. In solid-state or PEG-based formulations, hydroperoxides present as excipient impurities often trigger the Eschweiler–Clarke reaction or direct N-oxidation (2)[2]. To prevent degradation, we must either electronically mask the lone pair using protecting groups (3)[3] or intercept the oxidants using antioxidants (4)[4].

Workflow Start Amine Oxidation Risk in Fluorophenyl Pyrrolidinone Phase1 Synthesis Phase Start->Phase1 Phase2 Formulation & Storage Start->Phase2 Phase3 Solution & Assay Start->Phase3 Action1 Mask Nitrogen Lone Pair (Boc, Fmoc, Cbz) Phase1->Action1 Action2 Radical Scavengers (BHT, Ascorbic Acid) Phase2->Action2 Action3 Remove ROS & Metals (Degassing, EDTA) Phase3->Action3 Validate1 LC-MS: Confirm Mass (No N-Oxide) Action1->Validate1 Validate2 Accelerated Stability Testing (ICH Q1A) Action2->Validate2 Validate3 Inert Atmosphere (Ar/N2 Sparging) Action3->Validate3

Workflow for preventing amine oxidation across synthesis, storage, and assay phases.

Troubleshooting Guides & FAQs

Phase 1: Chemical Synthesis

FAQ 1: Why does my fluorophenyl pyrrolidinone turn dark red/brown during cross-coupling reactions, and how do I stop it? Answer: The color change indicates the formation of azo, nitroso, or N-oxide degradation products via transition-metal-catalyzed air oxidation. The free amine coordinates with the metal catalyst (e.g., Pd or Cu), facilitating electron transfer to dissolved oxygen. You must employ a protecting group strategy to electronically delocalize the nitrogen lone pair, rendering it non-nucleophilic. The tert-butyloxycarbonyl (Boc) group is the industry standard because it forms a stable carbamate that resists catalytic hydrogenation and basic conditions (5)[5].

Protocol 1: Self-Validating Boc-Protection of the Amino Group

Objective: Mask the amine prior to metal-catalyzed steps to prevent oxidation.

  • Preparation: Dissolve the fluorophenyl pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge protons. This prevents the amine from becoming protonated (and thus unreactive), ensuring the lone pair remains available to attack the Boc anhydride.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0°C.

    • Causality: Low temperature controls the exothermic reaction rate and minimizes side reactions like isocyanate formation.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation: Perform LC-MS. The system is self-validating when the highly polar free amine peak disappears, and a new peak appears with a mass shift of +100 Da, confirming complete protection.

Phase 2: Formulation and Storage

FAQ 2: My API is degrading in a PEG-based formulation over time. What is the mechanism, and which antioxidant is best? Answer: Polyethylene glycols (PEGs) inherently contain trace hydroperoxides and formaldehyde as manufacturing impurities. These impurities react with the secondary or primary amine of the pyrrolidinone, leading to N-oxidation or N-methylation (2)[2]. To solve this, use high-purity, peroxide-free excipients and add a phenolic antioxidant like Butylated Hydroxytoluene (BHT). BHT acts as a radical scavenger; its bulky tert-butyl groups stabilize the phenoxy radical, terminating the autoxidation chain reaction (1)[1].

Table 1: Quantitative Comparison of Antioxidant Efficacy for Amine Stabilization
AntioxidantMechanism of ActionOptimal ConcentrationTarget Oxidant
Butylated Hydroxytoluene (BHT) Radical Scavenger (H-donor)0.01% - 0.1% (w/w)Peroxy radicals (ROO•)
Ascorbic Acid Reducing Agent / Oxygen Scavenger0.1% - 0.5% (w/w)Molecular Oxygen (O₂)
EDTA Transition Metal Chelator0.01% - 0.05% (w/v)Trace Metals (Fe³⁺, Cu²⁺)
Alpha-Tocopherol Radical Scavenger (Lipid phase)0.05% - 0.2% (w/w)Lipid-phase radicals
Phase 3: Solution Handling and Assays

FAQ 3: How do I prevent oxidation during long-term biological assays or HPLC analysis? Answer: Aqueous buffers often contain dissolved oxygen and trace metals (from glassware or salts) that initiate autoxidation over extended incubation periods. Degassing solvents and utilizing metal chelators are mandatory steps to maintain the integrity of the fluorophenyl pyrrolidinone structure.

Protocol 2: Solvent Degassing and Inertion System

Objective: Eliminate dissolved O₂ to < 1 ppm and neutralize catalytic metals.

  • Sparging: Submerge a fritted glass dispersion tube into the aqueous buffer or solvent.

  • Inert Gas: Bubble ultra-high purity (UHP) Argon through the solvent for 30 minutes.

    • Causality: Argon is heavier than air and effectively displaces dissolved molecular oxygen, which is the primary propagation species in autoxidation.

  • Chelation: Add 1 mM EDTA to the buffer.

    • Causality: EDTA sequesters trace Fe³⁺ or Cu²⁺ ions, preventing them from catalyzing the Fenton reaction, which would otherwise generate highly reactive hydroxyl radicals.

  • Validation: Use a dissolved oxygen (DO) meter to verify O₂ levels are below the detection limit before dissolving the API.

References
  • Harmon, P., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (PMC). URL: [Link]

  • MDPI. "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State." Pharmaceutics. URL:[Link]

  • Zhang, M. "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals Blog. URL: [Link]

  • Wikipedia Contributors. "Protecting group." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Purification methods for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one crude

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding Your Crude Material - FAQs

A successful purification strategy begins with a thorough understanding of the crude product. The molecular structure, featuring a basic aromatic amine, a polar lactam ring, and a fluorinated phenyl group, dictates its behavior and the likely impurities.

Q1: What are the most probable impurities in my crude 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one?

A1: Impurities are typically byproducts or unreacted starting materials from the synthesis. The most common synthesis route involves the reduction of a nitro-precursor, 1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one. Therefore, you should anticipate:

  • Unreacted Starting Material: The nitro-precursor is a common impurity and is significantly less polar than the desired amino product.

  • Side-Reaction Products: Incomplete reduction can lead to intermediate species. Other potential side-products can arise from reactions on the aromatic ring.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) or reducing agents.

  • Degradation Products: Aromatic amines can be sensitive to oxidation, leading to colored impurities, especially if left exposed to air and light.[1]

Q2: How can I quickly assess the purity and composition of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial step. It's fast, uses minimal material, and helps in designing a column chromatography strategy.

  • Recommended TLC System: Start with a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. You can also use a potassium permanganate stain, which will react with the amine.

  • Interpretation: Your desired product is a polar amine. It should have a lower Rf value (travel less up the plate) compared to less polar impurities like the nitro-precursor. Multiple spots indicate the presence of impurities.

Section 2: Purification Strategy Selection Workflow

Choosing the right purification method is critical. This decision tree outlines a logical approach based on the nature of your crude material.

Purification_Workflow start Crude Product 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is_solid Is the crude material a solid? start->is_solid acid_base_option Consider Acid-Base Extraction (to remove neutral/acidic impurities) start->acid_base_option Alternative Path try_recryst Attempt Recrystallization is_solid->try_recryst Yes is_oily Is it an oil or does recrystallization fail? is_solid->is_oily No recryst_success Success? (High Purity & Recovery) try_recryst->recryst_success recryst_success->is_oily No final_product Pure Product recryst_success->final_product Yes column_chrom Perform Column Chromatography is_oily->column_chrom Yes column_chrom->final_product acid_base_option->column_chrom Follow with polishing

Caption: Workflow for selecting a purification strategy.

Section 3: Troubleshooting Guide - Core Purification Techniques

This section provides detailed, question-and-answer-based troubleshooting for the most common and effective purification techniques.

Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds if a suitable solvent can be found. It leverages differences in solubility of the compound and its impurities at different temperatures.[2]

Q: What is the best solvent or solvent system for recrystallizing this compound?

A: The ideal solvent should dissolve the compound completely when hot but poorly when cold. Given the compound's polarity, start with polar protic solvents or a mixture.

Solvent SystemRationale
Isopropanol (IPA) or Ethanol (EtOH) The compound is likely soluble in hot alcohols. Upon cooling, its solubility should decrease significantly.
Ethyl Acetate / Hexanes A polar/non-polar pair. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point). Add a drop of hot ethyl acetate to clarify and then allow it to cool slowly.
Water While water is very polar, it might be a viable option, especially for forming salts. However, many organics have low solubility in water even when hot.[3]

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Causality: The compound comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice.

  • Solution 1: Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more solvent (10-20%) to reduce saturation, then allow it to cool much more slowly. An insulated container (like a beaker wrapped in glass wool) can promote slow cooling.

  • Solution 2: Change Solvents: Switch to a lower-boiling point solvent system.

  • Solution 3: Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful crystallization.

Purification by Column Chromatography

Column chromatography is a versatile and widely used technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase.[4][5]

Q: What stationary phase and mobile phase (eluent) should I use?

A: For a moderately polar, basic compound like this, standard silica gel is the most common choice. However, its acidic nature can cause issues.

  • Stationary Phase: Silica gel (230-400 mesh) is the standard.[6]

  • Mobile Phase (Eluent): The goal is to find a solvent system that gives your product an Rf of ~0.3 on a TLC plate.[6]

    • Starting Point: Begin with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50-60%).

    • For Higher Polarity: If the compound doesn't move, a Dichloromethane (DCM) / Methanol (MeOH) system may be required (e.g., starting with 1% MeOH in DCM and increasing).

Q: My compound is streaking or tailing on the TLC plate and column. How do I fix this?

A: This is a classic problem for amines on silica gel.

  • Causality: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor separation and recovery.

  • Solution: Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. This will compete with your compound for the acidic sites, allowing it to travel smoothly down the column.

    • Ammonia: For very polar systems like DCM/MeOH, using a pre-mixed 7N ammonia in methanol solution as your polar component can be effective.

Purification by Acid-Base Extraction

This powerful technique exploits the basicity of the amine functional group to separate it from neutral or acidic impurities. The principle relies on changing the compound's solubility by protonating or deprotonating it.[7][8]

Q: How do I perform an acid-base extraction for this compound?

A: The process involves selectively moving the amine into an aqueous layer by converting it to a water-soluble salt.

AcidBaseExtraction step1 Step 1: Dissolve Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate). Mixture contains: - Target Amine (Basic) - Neutral Impurity step2 Step 2: Acid Wash Add 1M HCl (aqueous). The basic amine is protonated to form a water-soluble ammonium salt. Organic Layer Neutral Impurity Aqueous Layer Protonated Amine Salt step1->step2 step3 Step 3: Separate Layers Drain the aqueous layer containing the desired product salt. step2->step3 step4 Step 4: Basify Add a base (e.g., 1M NaOH or sat. NaHCO₃) to the aqueous layer to neutralize the ammonium salt, regenerating the neutral, water-insoluble amine. step3->step4 step5 Step 5: Back-Extract Extract the regenerated amine back into a fresh organic solvent (e.g., Ethyl Acetate). step4->step5 step6 Step 6: Isolate Dry the organic layer (e.g., with MgSO₄), filter, and evaporate the solvent to yield the pure amine. step5->step6

Caption: Principle of Acid-Base Extraction for an Amine.

Q: I formed a stable emulsion in my separatory funnel. How can I break it?

A: Emulsions are common when mixing aqueous and organic layers, especially when salts are present.

  • Causality: An emulsion is a suspension of fine droplets of one liquid in another, stabilized by components of the crude mixture acting as surfactants.

  • Solutions:

    • Be Patient: Let the funnel stand undisturbed for 10-30 minutes.

    • Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, helping to force the organic droplets to coalesce.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Section 4: Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier
  • Slurry Preparation: In a beaker, add silica gel to your starting eluent (e.g., 95:4.5:0.5 Hexanes:EtOAc:Et₃N). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve ~1g of the crude material in 50 mL of Ethyl Acetate in a 250 mL separatory funnel.

  • Acid Extraction: Add 30 mL of 1M HCl (aq). Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 30 mL of 1M HCl.

  • Combine & Wash: Combine the aqueous extracts. To remove any trapped neutral impurities, wash the combined aqueous layer with ~20 mL of fresh Ethyl Acetate. Discard this organic wash.

  • Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly add 1M NaOH (aq) or saturated sodium bicarbonate solution while stirring until the solution is basic (confirm with pH paper, pH > 8). The amine product may precipitate as a solid or oil.

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add 40 mL of fresh Ethyl Acetate and extract the neutral amine product back into the organic layer. Drain the aqueous layer and repeat the extraction with another 40 mL of Ethyl Acetate.

  • Drying and Isolation: Combine the organic extracts. Wash with 30 mL of brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the purified product.

References

  • Acid–base extraction - Wikipedia.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry.
  • Column Chrom
  • Recrystallization and Crystalliz
  • Efficient Concentration of an Amino Acid Using Reactive Extraction Coupled with Bipolar Electrodialysis. PMC.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • How to recrystallize amine compound and it is not soluble in common organic solvents?
  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Acid-Base Extraction Tutorial. YouTube.
  • Acid-Base Extraction. University of California, Los Angeles.
  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. PMC.
  • Column chrom
  • Purific
  • Process for the purification of aromatic amines.
  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. MDPI. /3440)

Sources

Troubleshooting cyclization failures in N-aryl pyrrolidinone formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of N-aryl pyrrolidinones (lactams) is a cornerstone transformation in medicinal chemistry, particularly for racetam-class nootropics and factor Xa inhibitors. However, "cyclization failure" is often a misdiagnosis for two distinct mechanistic breakdowns depending on your synthetic route:

  • The Coupling Route (Goldberg/Buchwald): Failure to form the C–N bond between an existing lactam and an aryl halide.

  • The Construction Route (Cyclodehydration): Failure to close the ring from an acyclic

    
    -amino acid or amide intermediate.
    

This guide treats these pathways separately. Select your method below to proceed.

Module A: The Coupling Route (Cu-Catalyzed N-Arylation)

Methodology: Reaction of 2-pyrrolidinone with Aryl Halides (Ar-X) using Copper Catalysis.[1][2] Common Reagents: CuI, Diamine Ligands (DMEDA, DACH), K₃PO₄/K₂CO₃, Dioxane/Toluene.

Diagnostic Workflow: Why did my reaction stall?

User Question: "My reaction turned heterogeneous and black after 2 hours. LCMS shows 10% product and stalled conversion. Adding more catalyst didn't help."

Root Cause: Catalyst Disproportionation (The "Copper Mirror" Effect) In the absence of sufficient stabilizing ligand or under oxidative stress, the active monomeric Cu(I) species disproportionates into inactive Cu(0) (black precipitate) and Cu(II). Once Cu(0) aggregates, the catalytic cycle is dead.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Insight)
Ligand Stoichiometry Increase to 20-30 mol% (relative to 5-10 mol% Cu).Diamine ligands (e.g., DMEDA) prevent Cu(I) aggregation. A 2:1 Ligand:Metal ratio is often required to keep the catalyst soluble and active throughout the cycle [1].
Oxygen Exclusion Strict Degassing (Sparge with Ar for 15 min).Oxygen rapidly oxidizes the electron-rich Cu(I)-amido intermediate to Cu(II), which is catalytically incompetent for aryl halide activation.
Base Choice Switch to K₃PO₄ (anhydrous).Stronger bases (alkoxides) can cause dehydrohalogenation of the aryl halide. Carbonates (K₂CO₃) are often too insoluble in dioxane. K₃PO₄ offers the ideal solubility/basicity balance [2].
Stirring Vigorous (>800 RPM). The reaction is heterogeneous (solid-liquid). Poor mass transfer of the inorganic base results in a localized "base-starved" environment, halting the deprotonation step.
Visualizing the Failure Mode

The following diagram illustrates where the cycle breaks during "stalling."

CopperCycle Start Cu(I)-Ligand Complex Amide Amido-Cu(I) Species (Nucleophile) Start->Amide + Lactam / Base OxAdd Ar-Cu(III)-Amide (High Energy) Amide->OxAdd + Ar-X (Rate Limiting) Death FAILURE MODE: Disproportionation to Cu(0) Black + Cu(II) Amide->Death Low Ligand Load or O2 Leak Hydrolysis SIDE REACTION: Aryl Halide Hydrolysis (Phenol formation) Amide->Hydrolysis Wet Solvent (Trace H2O) Product N-Aryl Pyrrolidinone + Regenerated Cu(I) OxAdd->Product Reductive Elimination Product->Start Cycle Repeats

Caption: The Catalytic Cycle of Goldberg Amidation. Red paths indicate irreversible catalyst death or side reactions.

Module B: The Construction Route (Cyclodehydration)

Methodology: Condensation of Aniline with


-Butyrolactone (GBL) or Succinic Anhydride, followed by ring closure.
Intermediate:  Open-chain 

-hydroxyamide or succinamic acid.
Diagnostic Workflow: The "Open-Chain" Trap

User Question: "I see a new peak in HPLC with the correct mass (M+H), but the NMR shows broad peaks and it reverts to starting material on the column."

Root Cause: Incomplete Cyclization Equilibrium You have likely formed the acyclic intermediate (e.g., 4-hydroxy-N-arylbutanamide). The ring closure is an equilibrium process driven by entropy but hindered by enthalpy (strain). In the presence of water or silica (acidic), the ring opens back up.

Troubleshooting Protocol:

  • The "Dean-Stark" Fix (Thermodynamic Control):

    • Action: Reflux in Toluene or Xylene with a Dean-Stark trap.

    • Catalyst: Add 5 mol% p-Toluenesulfonic Acid (PTSA) .

    • Why: You must physically remove water to drive the equilibrium

      
       toward the lactam. Without water removal, the reaction stalls at ~80% conversion and reverts during workup.
      
  • The "Activation" Fix (Kinetic Control):

    • Action: If thermal cyclization fails, convert the acyclic intermediate's hydroxyl/acid group to a better leaving group.

    • Reagent:Thionyl Chloride (SOCl₂) or Acetic Anhydride .

    • Protocol: Treat the crude acyclic intermediate with SOCl₂ (2.0 equiv) in DCM. This forms the acyl chloride or alkyl chloride, which cyclizes rapidly and irreversibly via intramolecular nucleophilic attack [3].

Standardized Cyclization Protocol (Acid-Mediated)

Use this for robust synthesis of N-aryl pyrrolidinones from anilines and GBL.

  • Amidation: Mix Aniline (1.0 equiv) and

    
    -Butyrolactone (1.2 equiv) with concentrated HCl (5 mol%). Heat to 180°C in a pressure tube for 12h.
    
    • Note: High temp is required to open GBL.

  • Check Point: Take an aliquot. If LCMS shows M+18 (open chain), proceed to Step 3.

  • Dehydration: Transfer mixture to a flask with Toluene. Add PTSA (10 mol%). Reflux with Dean-Stark water removal until the theoretical volume of water is collected.

Module C: Purification & Analysis

Issue: N-aryl pyrrolidinones are highly polar and often co-elute with anilines.

Q: How do I remove unreacted aniline without a difficult column? A: The "Acid Wash" Trick. Most N-aryl pyrrolidinones are non-basic (the nitrogen lone pair is conjugated into the carbonyl). Anilines are basic.

  • Dissolve crude mixture in EtOAc.

  • Wash 3x with 1M HCl .

  • The aniline goes into the aqueous layer (as anilinium salt).

  • The pyrrolidinone remains in the organic layer.

  • Warning: Do not use >3M HCl or heat, as this may hydrolyze the lactam ring [4].

Q: How do I distinguish the Open Chain vs. Closed Ring by NMR? A: Look for the Triplet.

  • Closed Ring (Pyrrolidinone): The

    
    -protons (next to C=O) and 
    
    
    
    -protons (next to N) appear as distinct multiplets/triplets.
  • Open Chain: You will see a broad singlet (OH or NH) that is exchangeable with D₂O, and the shift of the

    
     next to Nitrogen will be significantly upfield compared to the ring-constrained version.
    

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Failed Route Which Route? Start->Route Coupling Cu-Catalyzed Coupling Route->Coupling Cycliz Cyclodehydration Route->Cycliz Black Rxn turned Black? Coupling->Black Ligand Increase Ligand Ratio Check O2 Leaks Black->Ligand Yes Stall Stalled but Heterogeneous? Black->Stall No Base Switch Base to K3PO4 Check Stirring Stall->Base Mass Correct Mass (M+H)? Cycliz->Mass Open Likely Open Chain Amide Mass->Open Yes WrongMass Wrong Mass? Mass->WrongMass No Dean Force Water Removal (Dean-Stark/PTSA) Open->Dean Polymer Check for Polymerization (Run GPC/NMR) WrongMass->Polymer

Caption: Step-by-step logic flow for diagnosing N-aryl pyrrolidinone synthesis failures.

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[1] Journal of the American Chemical Society.[3][4]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[3] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.[3][4]

  • BenchChem Technical Support. (2025). Troubleshooting N-Alkylation and N-Arylation of Pyrrolidinones. BenchChem Application Notes.

  • Pifferi, G., & Pinza, M. (1977). Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Farmaco.[5]

Sources

Technical Support Center: Handling Amino-Pyrrolidinone Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a sample of an amino-pyrrolidinone salt (e.g., a racetam derivative or a GABA analog) that has transitioned from a free-flowing powder to a sticky gum or a liquid pool within minutes of exposure to air.

This is not just a physical nuisance; it is a chemical hazard. Amino-pyrrolidinones are lactams. When these salts absorb moisture (deliquescence), they create a concentrated aqueous environment that, depending on the pH of the salt (often acidic for HCl salts), can catalyze the hydrolysis of the lactam ring, irreversibly degrading your API into its corresponding amino-acid open-chain form (e.g., substituted GABA).

This guide provides the protocols required to handle these materials without compromising their chemical integrity.

Part 1: The Hygroscopicity Challenge (The "Why")

Q: Why does my solid turn into a liquid so quickly?

A: You are witnessing deliquescence .[1] Amino-pyrrolidinone salts often possess high crystal lattice energy but even higher hydration energy. When the critical relative humidity (CRH) of the salt is lower than the ambient humidity, the solid strips moisture from the air.

Once a monolayer of water forms, the salt dissolves in this adsorbed water, lowering the vapor pressure of the solution below the partial pressure of water vapor in the air. This drives further condensation until the entire solid dissolves.

The Hidden Danger: Ring-Opening Hydrolysis

The immediate risk is not just weighing error—it is degradation. Pyrrolidinones are cyclic amides. In the presence of water and the acidic counter-ion (like HCl), the carbonyl carbon becomes susceptible to nucleophilic attack, breaking the ring.

Visualizing the Degradation Pathway:

Hydrolysis cluster_0 Critical Failure Point Salt Amino-Pyrrolidinone Salt (Solid) Moisture Moisture Absorption (Deliquescence) Salt->Moisture Ambient RH > CRH Intermediate Tetrahedral Intermediate Moisture->Intermediate Nucleophilic Attack (H2O) RingOpen Ring Opening (Irreversible) Intermediate->RingOpen Acid Catalysis Degradant Linear Amino Acid (GABA Analog) RingOpen->Degradant Final Product

Figure 1: The cascade from physical moisture uptake to chemical degradation. Once the ring opens, drying the sample will not restore the original compound.

Part 2: Handling & Weighing Protocols (The "How")

Q: How do I weigh this accurately without it gaining mass on the balance?

A: You cannot use standard weighing paper. You must use the Difference Weighing Technique within a controlled environment.

Protocol: The "Difference Weighing" Workflow

Prerequisites:

  • Environment: Glove bag or glove box under N2/Ar is ideal. If working on a bench, use a "weighing bottle" with a ground-glass joint.

  • Speed: Minimize exposure time.

StepActionTechnical Rationale
1 Prepare the Vessel Dry a glass weighing bottle (with lid) in an oven at 105°C, then cool in a desiccator.
2 Load the Sample Add the approximate amount of salt to the bottle inside a glove bag or dry box. Close the lid tightly.
3 Initial Weighing (

)
Place the closed bottle on the analytical balance. Record the mass.
4 Transfer Remove the bottle, open it, and quickly tap the sample into your reaction vessel. Do not use a spatula (it introduces surface area for moisture). Close the bottle immediately.
5 Final Weighing (

)
Weigh the closed bottle (now containing less solid).
6 Calculation Mass Transferred =

.

Why this works: The sample is never exposed to the balance's ambient air while the reading is stabilizing. You are measuring the loss of mass from a closed system.

Part 3: Drying & Storage

Q: Can I dry the "goo" back into a solid?

A: Maybe.

  • Scenario A (Physical Water): If the ring has not opened, you can remove the water.

  • Scenario B (Chemical Hydrolysis): If the ring has opened (see Part 1), drying will yield a degradation product, not your starting material.

Troubleshooting Guide: Drying Protocols

MethodSuitabilityRisk FactorProtocol
Vacuum Oven High Thermal degradationSet to 40°C max. Use a liquid N2 trap. Apply high vacuum (<1 mbar) for 24h.
Desiccator (P2O5) Medium Slow kineticsUse Phosphorus Pentoxide (

) as the desiccant. It is aggressive but slow for bulk liquids.
Lyophilization High Cost/TimeDissolve in water (if stable) and freeze-dry. Warning: Only if pH is neutral.

Storage Recommendation: Store all amino-pyrrolidinone salts in amber glass vials with Teflon-lined caps , sealed with Parafilm, inside a secondary desiccator containing indicating silica gel or Drierite.

Part 4: Salt Engineering (The Root Cause Fix)

Q: Is there a way to stop this material from being so hygroscopic?

A: Yes. Change the counter-ion. The hygroscopicity of a salt is dictated by the enthalpy of hydration of the anion. Small, high-charge-density anions (Chloride, Bromide) have high hydration energy and are "water magnets."

Solution: Switch to a large, lipophilic, charge-diffuse anion.

Counter-Ion Selection Decision Tree:

SaltSelection Start Current Salt: Hydrochloride (HCl) Issue Issue: Extreme Hygroscopicity Start->Issue Decision Can you change the API form? Issue->Decision NoChange Must use HCl: Use Glove Box & Difference Weighing Decision->NoChange No (Regulatory/Process Lock) YesChange Select Lipophilic Counter-ion Decision->YesChange Yes (Early Dev) Option1 Tosylate (p-Toluenesulfonate) YesChange->Option1 Best for Crystallinity Option2 Mesylate (Methanesulfonate) YesChange->Option2 Good Solubility Option3 Fumarate/Maleate YesChange->Option3 Alternative Organic Acids Result Result: Lower Lattice Energy Reduced Hygroscopicity Option1->Result Option2->Result

Figure 2: Strategic selection of counter-ions to mitigate hygroscopicity. Tosylates are often the gold standard for stabilizing pyrrolidinones.

Data Comparison: Hygroscopicity by Anion

Counter-IonHygroscopicity RiskLattice StabilityNotes
Chloride (HCl) Extreme HighStandard default, but often deliquescent.
Mesylate HighMediumCan still be hygroscopic but better than HCl.
Tosylate Low HighLarge hydrophobic group repels moisture; aids crystallization.
Fumarate LowMediumGood for forming non-hygroscopic crystalline solids.

References

  • Smolecule. (n.d.). Handling Hygroscopic Properties of Hydrochloride Salts. Retrieved from

  • BenchChem. (2025).[1][2] Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. Retrieved from

  • National Institutes of Health (NIH). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. PMC. Retrieved from

  • American Chemical Society (ACS). (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts. Molecular Pharmaceutics. Retrieved from

  • University of Massachusetts. (n.d.). Gravimetric Methods: Drying to Constant Weight. Retrieved from

Sources

Resolving solubility issues of CAS 926215-19-2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the solubility challenges associated with CAS 926215-19-2 , chemically identified as 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one .[1] As a substituted N-phenylpyrrolidinone derivative with an aniline moiety, this compound exhibits pH-dependent solubility and moderate lipophilicity, often leading to precipitation in neutral aqueous buffers (e.g., PBS, pH 7.4).[1]

Physicochemical Identity
PropertyDetail
CAS Number 926215-19-2
Chemical Name 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Functional Groups Lactam (Polar, Neutral), Aniline (Weak Base), Fluorine (Lipophilic)
Predicted pKa ~3.5 - 4.5 (Aniline nitrogen)
Predicted LogP ~1.2 - 1.8
Solubility Class Low aqueous solubility at neutral pH; Soluble in DMSO/Ethanol.[1][2][3][4][5]

Mechanism of Insolubility (The "Why")

Understanding the cause of precipitation is critical for resolving it.

  • Neutrality at Physiological pH: The aniline group is a weak base (pKa ~4). At pH 7.4, the compound exists almost exclusively (>99.9%) in its uncharged, neutral form . Lacking a permanent charge, the crystal lattice energy dominates over the hydration energy, leading to poor water solubility.

  • "Brick Dust" Behavior: The planar phenyl-pyrrolidinone structure facilitates tight crystal packing (pi-stacking), creating a high melting point solid that resists dissolution in water ("brick dust").[1]

  • The "Crash-Out" Effect: When a concentrated DMSO stock is diluted into aqueous buffer, the rapid change in solvent polarity forces the hydrophobic molecules to aggregate and precipitate before they can disperse.

Troubleshooting Guide (Q&A Format)

Q1: My compound precipitates immediately upon dilution from DMSO into PBS. How do I fix this?

Diagnosis: This is a classic "solvent shock" precipitation. The local concentration of the compound exceeds its solubility limit at the injection site.

Solution:

  • Protocol Adjustment: Do not add the DMSO stock directly to a static volume of buffer.

  • Correct Method:

    • Vortex the buffer rapidly.

    • Add the DMSO stock dropwise into the vortex ("submerged addition" is best).

    • Ensure the final DMSO concentration is <1% (v/v) if possible, or up to 5% if your assay tolerates it.

  • Alternative: Pre-dilute the DMSO stock with an intermediate solvent (e.g., PEG-400 or Ethanol) before adding to the buffer.[1]

Q2: Can I use acid to dissolve it?

Answer: Yes, but with caveats.

  • Mechanism: Lowering the pH below the pKa (e.g., pH < 3) will protonate the aniline nitrogen (

    
    ), drastically increasing solubility.[1]
    
  • Application: This is useful for stock preparation but may not be compatible with cellular assays requiring pH 7.4. If you acidify the stock, be aware that it will reprecipitate if diluted into a strong buffer at pH 7.4 unless the concentration is very low.

Q3: What is the maximum concentration I can achieve in aqueous buffer?

Answer:

  • Pure PBS (pH 7.4): Likely < 100 µM.

  • With 5% DMSO: ~200 - 500 µM (compound dependent).[1]

  • With Cyclodextrin (HP-β-CD): > 1 mM (Recommended for in vivo).[1]

Validated Solubilization Protocols

Protocol A: Standard In Vitro Preparation (Low Concentration)

Target: < 100 µM in Assay Buffer[1]

  • Weighing: Weigh 1.94 mg of CAS 926215-19-2.[1][6]

  • Primary Stock: Dissolve in 1 mL of anhydrous DMSO to create a 10 mM stock . Vortex until clear.

    • Checkpoint: If not clear, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in Ethanol or PEG-400 to create a 1 mM working solution.

  • Final Dilution: Add 10 µL of the 1 mM working solution to 990 µL of Assay Buffer (pre-warmed to 37°C) while vortexing.

    • Final Conc: 10 µM.

    • Final Solvent: 0.1% DMSO / 0.9% Co-solvent.

Protocol B: High-Concentration Formulation (In Vivo / High Dose)

Target: > 1 mg/mL for IP/PO administration[1]

Vehicle Formulation: 10% DMSO + 40% PEG-400 + 5% Tween-80 + 45% Saline.[1]

  • Dissolve: Dissolve compound in DMSO (10% of final volume).

  • Co-solvent: Add PEG-400 (40% of final volume) and vortex.[1]

  • Surfactant: Add Tween-80 (5% of final volume) and vortex.

    • Note: The solution should be clear and viscous.

  • Aqueous Phase: Slowly add Saline (45% of final volume) dropwise with continuous vortexing.

    • Checkpoint: If cloudiness appears, stop and sonicate. If it persists, add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (20% w/v in saline) instead of pure saline.[1]

Visual Workflows

Figure 1: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid CAS 926215-19-2 DMSO_Stock Prepare 10-50 mM Stock in DMSO Start->DMSO_Stock Target_Conc Define Target Aqueous Concentration DMSO_Stock->Target_Conc Low_Conc Low (< 50 µM) Target_Conc->Low_Conc High_Conc High (> 50 µM) Target_Conc->High_Conc Direct_Dilution Direct Dilution into Buffer (Vortex Rapidly) Low_Conc->Direct_Dilution Formulation Use Co-solvent System: 10% DMSO / 40% PEG-400 / 50% Water High_Conc->Formulation Check_Precip Check for Precipitation Direct_Dilution->Check_Precip Success Proceed to Assay Check_Precip->Success Clear Fail_Precip Precipitation Observed Check_Precip->Fail_Precip Cloudy Fail_Precip->Formulation Formulation->Check_Precip Cyclodextrin Use 20% HP-β-CD in Buffer Formulation->Cyclodextrin Still Insoluble Cyclodextrin->Success

Caption: Decision tree for selecting the appropriate solubilization strategy based on target concentration and observed precipitation.

Frequently Asked Questions (FAQs)

Q: Can I freeze the aqueous solution? A: No. Freezing aqueous dilutions of CAS 926215-19-2 often causes irreversible precipitation upon thawing ("Ostwald ripening").[1] Always prepare fresh dilutions from the DMSO stock.

Q: Is the compound light sensitive? A: Aniline derivatives can be sensitive to oxidation and light. Store the solid and DMSO stock in amber vials at -20°C. If the DMSO stock turns yellow/brown, it indicates oxidation.[1]

Q: Why does the protocol recommend PEG-400? A: PEG-400 acts as an interface between the hydrophobic drug and the aqueous buffer.[1] It reduces the polarity gap, preventing the "crash-out" effect observed with pure DMSO-to-Water transitions.[1]

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • PubChem Database. (2023). "Compound Summary: 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS 926215-19-2)."

Sources

Advanced Technical Support Center: Sulfonylation of the 5-Amino Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of heterocyclic scaffolds. The sulfonylation of a 5-amino group (commonly found in pyrazoles, pyrimidines, and anilines) is a fundamental transformation in medicinal chemistry. However, it is notoriously prone to side reactions—most notably, over-reaction to form bis-sulfonamides, or competing hydrolysis of the sulfonyl chloride.

This guide is designed to provide you with the mechanistic causality behind these failures, quantitative data to inform your reagent selection, and self-validating protocols to ensure reproducible success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does bis-sulfonylation predominantly occur on primary 5-amino groups, and what is the mechanistic causality? A1: When a primary 5-amino group reacts with a sulfonyl chloride, the initial product is a mono-sulfonamide. The strong electron-withdrawing nature of the newly attached sulfonyl group significantly increases the acidity of the remaining N-H proton. In the presence of a standard base like triethylamine (TEA) or pyridine, this proton is easily abstracted, generating a highly nucleophilic sulfonamide anion. This anion rapidly attacks a second equivalent of sulfonyl chloride, leading to the undesired bis-sulfonylated byproduct (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).

Q2: How can I thermodynamically or kinetically favor mono-sulfonylation over bis-sulfonylation? A2: Kinetic control is achieved by manipulating steric hindrance and stoichiometry. Using a sterically bulky base like N,N-Diisopropylethylamine (DIPEA) prevents efficient deprotonation of the mono-sulfonamide intermediate due to the steric clash around the basic nitrogen. Furthermore, strictly controlling the stoichiometry to 1.0–1.05 equivalents of sulfonyl chloride and utilizing slow, dropwise addition at reduced temperatures (0 °C to -20 °C) keeps the local concentration of the electrophile low[1][2]. Alternatively, solvent-free microwave-assisted conditions have been shown to suppress bis-sulfonylation entirely for certain primary amines by altering the reaction kinetics[3].

Q3: My 5-amino heterocyclic substrate is highly electron-deficient and sterically hindered. Standard conditions result in unreacted starting material and hydrolyzed sulfonyl chloride. How do I force the reaction? A3: For poorly nucleophilic or hindered amines, the rate of sulfonylation is so slow that trace moisture outcompetes the amine, hydrolyzing the sulfonyl chloride[4]. To overcome this, introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic, transient sulfonyl-pyridinium intermediate. This intermediate is significantly more reactive toward weak amine nucleophiles than the parent sulfonyl chloride, effectively accelerating the desired N-sulfonylation pathway over background hydrolysis[5].

Q4: My reaction went to completion, but LCMS shows predominantly the bis-sulfonylated product. Is the batch ruined? A4: No, the batch can be salvaged. The second sulfonyl group is susceptible to nucleophilic cleavage. Treating the crude bis-sulfonamide mixture with a mild base and a nucleophilic solvent—specifically potassium carbonate (


) in methanol—selectively cleaves one of the sulfonyl groups, reverting the bis-sulfonamide back to the desired mono-sulfonamide in high yield[6].

Part 2: Quantitative Data & Base Selection

The choice of base dictates the equilibrium between the neutral mono-sulfonamide and the reactive sulfonamide anion. Use the table below to select the optimal base for your specific substrate.

BasepKa (Conjugate Acid)Steric ProfileMono-Sulfonylation FavorabilityApplication Notes
Pyridine 5.2LowModerateGood solvent/base, but can promote bis-sulfonylation if used in large excess.
Triethylamine (TEA) 10.7ModerateLowStrong enough to deprotonate the mono-sulfonamide; high risk of bis-sulfonylation.
DIPEA (Hünig's Base) 11.4HighHigh High pKa but sterically hindered; excellent for preventing bis-sulfonylation.
DMAP 9.6LowModerateUsed as a catalyst (0.1-1.0 eq) to activate sulfonyl chlorides for hindered amines.

(Aq. Biphasic)
10.3N/A (Solid/Aq)High Schotten-Baumann conditions; keeps the sulfonamide protonated in the organic phase.

Part 3: Visualizations & Workflows

Mechanism Amine 5-Amino Heterocycle (Primary Amine) Mono Mono-Sulfonamide (Desired Product) Amine->Mono Base, -HCl TsCl Sulfonyl Chloride (1.0 eq) TsCl->Mono Anion Sulfonamide Anion (Highly Nucleophilic) Mono->Anion Excess Base Deprotonation Bis Bis-Sulfonamide (Undesired Byproduct) Anion->Bis + TsCl Bis->Mono K2CO3 / MeOH (Salvage Cleavage)

Mechanistic pathway of mono- vs. bis-sulfonylation and the chemical salvage route.

Workflow Start Start: 5-Amino Sulfonylation Check Is the amine sterically hindered? Start->Check Hindered Yes: Use DMAP catalyst + Pyridine/DCM Check->Hindered Yes NotHindered No: Standard Conditions Check->NotHindered No Monitor Monitor by TLC/LCMS Hindered->Monitor Base Select Base: DIPEA (Minimizes deprotonation) NotHindered->Base Base->Monitor BisFormed Bis-sulfonylation observed? Monitor->BisFormed Salvage Yes: Add K2CO3/MeOH BisFormed->Salvage Yes Success No: Workup & Purify BisFormed->Success No Salvage->Success Mono-product recovered

Decision tree for optimizing 5-amino sulfonylation and troubleshooting bis-sulfonylation.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of the reaction at critical junctures before proceeding.

Protocol A: Chemoselective Mono-Sulfonylation (Kinetic Control)

Best for standard, unhindered 5-amino heterocycles.

  • Preparation: Dissolve the 5-amino substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (1.2 eq). Causality Check: The bulky isopropyl groups of DIPEA prevent it from coordinating tightly with the resulting mono-sulfonamide, keeping the N-H proton intact.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

  • Validation Check (1 Hour): Sample the reaction for LCMS. You should observe the

    
     corresponding to the exact mass of the amine + 
    
    
    
    . The absence of a
    
    
    mass confirms that bis-sulfonylation has been successfully suppressed.
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: DMAP-Catalyzed Sulfonylation

Best for highly electron-deficient or sterically hindered 5-amino groups.

  • Preparation: Dissolve the hindered 5-amino substrate (1.0 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add Pyridine (2.0 eq) and DMAP (0.2 eq).

  • Activation: Add the sulfonyl chloride (1.2 eq) in one portion at room temperature.

  • Validation Check (Immediate): Upon addition of the sulfonyl chloride, a transient yellow/orange hue may appear. This is a visual confirmation of the highly electrophilic sulfonyl-pyridinium complex forming in situ.

  • Validation Check (2 Hours): Monitor by TLC (Hexanes/EtOAc). The starting material spot should be consumed. If unreacted amine remains, the background hydrolysis of the sulfonyl chloride has outpaced the amine attack; add an additional 0.5 eq of sulfonyl chloride.

  • Workup: Wash the organic layer with 1N HCl (to remove DMAP and Pyridine), followed by saturated

    
    , dry, and concentrate.
    
Protocol C: Salvage Desulfonylation (Thermodynamic Correction)

Use when bis-sulfonylation has already occurred.

  • Preparation: Dissolve the crude reaction mixture containing the bis-sulfonamide in Methanol (0.1 M).

  • Cleavage: Add solid

    
     (3.0 eq). Stir vigorously at room temperature for 2–4 hours.
    
  • Validation Check: Monitor by LCMS. The peak corresponding to the bis-sulfonylated mass must disappear entirely, replaced by the mono-sulfonylated

    
     peak.
    
  • Workup: Concentrate the methanol under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract, dry the organic layer, and purify via silica gel chromatography.

References

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: RSC Advances URL:[Link]

  • Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media Source: Indian Society of Surface Science and Technology (ISSST) URL:[Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Technical Support Center: 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one Formulation & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (CAS: 926215-19-2). As a highly functionalized building block and pharmacological intermediate, this compound presents unique handling challenges. This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind its degradation, troubleshoot common assay failures, and implement self-validating experimental protocols.

Structural Vulnerabilities & Causality

To successfully formulate and store this compound, you must first understand the chemical causality of its degradation. The molecule contains two highly reactive moieties that dictate its behavior in solution:

  • The Primary Aromatic Amine (Aniline Moiety): Primary aromatic amines are inherently susceptible to oxidation. Upon exposure to dissolved oxygen, light, or trace transition metals, the amine group undergoes radical-mediated oxidation. This leads to the formation of highly conjugated azo or azoxy dimers, as well as reactive quinone imines[1]. The presence of the 2-fluoro substituent exerts an inductive electron-withdrawing effect (-I), which slightly reduces the electron density on the nitrogen. While this provides a marginal increase in oxidative stability compared to an unsubstituted aniline, the compound remains highly vulnerable in ambient solutions.

  • The Gamma-Lactam (Pyrrolidin-2-one Ring): Lactams are cyclic amides that undergo specific base- or acid-catalyzed hydrolysis. At pH extremes (pH < 4 or pH > 8), hydroxide or hydronium ions attack the carbonyl carbon, leading to irreversible C-N bond cleavage and the formation of an open-chain amino acid derivative[2]. While gamma-lactams are generally more stable than highly strained beta-lactams[3], they will rapidly degrade in unbuffered or highly alkaline aqueous media.

DegradationPathways Parent 1-(5-amino-2-fluorophenyl) pyrrolidin-2-one Oxidation Amine Oxidation (O2, Light, Metals) Parent->Oxidation Aniline Moiety Hydrolysis Lactam Hydrolysis (pH < 4 or pH > 8) Parent->Hydrolysis Gamma-Lactam Ring Azo Azo / Azoxy Dimers (Pink/Brown Discoloration) Oxidation->Azo Quinone Quinone Imines (Reactive Electrophiles) Oxidation->Quinone OpenRing Ring-Opened Amino Acid (Loss of Activity) Hydrolysis->OpenRing

Degradation pathways of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one in solution.

Troubleshooting FAQs

Q: My 10 mM DMSO stock solution turned pink/brown after sitting on the benchtop for a week. Is it still viable for my biological assay? A: No, the solution should be discarded. The color change is a classic indicator of primary aromatic amine oxidation, resulting in the formation of conjugated azo compounds or quinone imines. DMSO, especially when it absorbs atmospheric moisture, can facilitate spontaneous oxidation and hydrolysis reactions over time[4]. Using this degraded stock will introduce reactive electrophiles into your assay, leading to false positives (PAINS-like behavior) or toxicity.

Q: I am formulating the compound in a pH 9.0 carbonate buffer for an in vivo study, but LC-MS shows peak splitting and a new, highly polar peak. What happened? A: You are observing base-catalyzed lactam hydrolysis. At pH > 8, hydroxide ions attack the pyrrolidin-2-one carbonyl, cleaving the ring to form a highly polar, open-chain secondary amine/carboxylate derivative[2]. To prevent this, formulate the compound in a slightly acidic to neutral buffer (pH 5.5 – 7.0) where the lactam ring is most stable[5].

Q: I notice a loss of compound concentration after multiple freeze-thaw cycles of my DMSO stock. How can I prevent this? A: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen into the hygroscopic DMSO, accelerating both hydrolysis and oxidation[6]. Furthermore, localized concentration gradients during freezing can cause the compound to precipitate out of solution[7]. To resolve this, aliquot your master stock into single-use vials immediately after preparation, purge the headspace with argon, and store at -20°C or -80°C.

Quantitative Stability Matrix

The following table summarizes the expected stability of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one under various solvent and environmental conditions.

ConditionSolvent SystemTemperatureEstimated Stability (T90)*Primary Degradant
Optimal Storage 100% DMSO (Argon purged)-20°C> 6 monthsNone
Benchtop 100% DMSO (Ambient air)25°C1 - 2 weeksAzo dimers (Oxidation)
Acidic Buffer Aqueous pH 3.037°C< 24 hoursRing-opened amino acid
Basic Buffer Aqueous pH 9.037°C< 12 hoursRing-opened amino acid
Physiological Aqueous pH 7.4 (PBS)37°C3 - 5 daysMixed (Oxidation/Hydrolysis)

*T90 is defined as the time required for the active compound concentration to fall to 90% of its initial value.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your compound is stable. Use the following self-validating protocols to establish reliable handling procedures in your laboratory.

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

This protocol minimizes oxygen and water exposure, preventing both aniline oxidation and lactam hydrolysis[4]. It includes a mass-balance validation step to ensure trust in the formulation.

Step-by-Step Methodology:

  • Solvent Preparation: Use only anhydrous, HPLC-grade DMSO (≥99.9% purity). Degas the DMSO by bubbling dry Argon or Nitrogen gas through the solvent for 15 minutes prior to use.

  • Dissolution: Weigh the required mass of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one into an amber glass vial (to protect from light-induced radical formation). Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

  • Homogenization: Vortex gently until a clear solution is achieved. If dissolution is slow, sonicate in a water bath at room temperature for no more than 5 minutes[7].

  • Aliquoting: Divide the master solution into single-use aliquots (e.g., 50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Headspace Purging: Gently blow Argon gas over the headspace of each tube before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage[7].

  • Self-Validation Check (T=0 vs. T=1 Freeze-Thaw): Thaw one aliquot immediately after freezing. Run an LC-UV assay (at

    
     approx. 240-260 nm) and compare the Area Under the Curve (AUC) to a freshly prepared, unfrozen sample. The AUC ratio must be 
    
    
    
    . If it is lower, precipitation or rapid degradation has occurred.
Protocol 2: Forced Degradation / Stability-Indicating Assay

Before running long-term biological assays, you must validate that your analytical method can separate the parent compound from its degradants (azo dimers and ring-opened lactams).

Step-by-Step Methodology:

  • Base Hydrolysis: Mix 100 µL of a 1 mM stock solution with 900 µL of 0.1 N NaOH. Incubate at 40°C for 4 hours.

  • Acid Hydrolysis: Mix 100 µL of a 1 mM stock solution with 900 µL of 0.1 N HCl. Incubate at 40°C for 4 hours.

  • Oxidation: Mix 100 µL of a 1 mM stock solution with 900 µL of 3%

    
    . Incubate at room temperature for 4 hours in the dark.
    
  • Neutralization & Quenching: Neutralize the acid and base samples to pH 7.0 using equivalent molarities of NaOH or HCl. Quench the oxidation sample by adding a reducing agent like sodium thiosulfate.

  • LC-MS Analysis: Inject all samples onto a C18 reversed-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Self-Validation (Mass Balance Check): For each condition, calculate the sum of the AUC of the parent peak + the AUC of all new degradant peaks. This total must equal the AUC of the T=0 control sample (

    
    ). If the mass balance is 
    
    
    
    , degradants are either precipitating out of solution, are highly volatile, or do not absorb at your chosen UV wavelength, requiring you to switch to a Charged Aerosol Detector (CAD) or rely strictly on MS TIC (Total Ion Chromatogram).

References

  • Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis ResearchGate[Link]

  • BENZENAMINE Ataman Kimya[Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions... ResearchGate[Link]

  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture... ACS Earth and Space Chemistry[Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity PubMed Central (PMC)[Link]

Sources

Validation & Comparative

Technical Guide: Optimized HPLC Method for CAS 926215-19-2 Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide presents a validated, high-performance liquid chromatography (HPLC) protocol for the purity analysis of CAS 926215-19-2 (1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one).

While generic C18 methods often fail to resolve critical regioisomeric impurities inherent to the synthesis of fluorinated phenyl-pyrrolidines, this guide introduces an Optimized Fluorophenyl Selectivity Method . By leveraging specific stationary phase interactions, this method achieves baseline separation of the target analyte from its positional isomers and synthetic precursors, ensuring strict quality control for downstream pharmaceutical applications.

Chemical Profile: CAS 926215-19-2
PropertyDetail
Chemical Name 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Key Functional Groups Primary Aniline (Weak Base), Lactam (Polar/Neutral), Aryl Fluoride (EWG)
Critical Impurities Regioisomer: 1-(2-Amino-5-fluorophenyl)pyrrolidin-2-onePrecursor: 1-(5-Nitro-2-fluorophenyl)pyrrolidin-2-oneHydrolysis Product: Ring-opened amino acid amide

Method Development Strategy: The Comparison

To demonstrate the necessity of the optimized method, we compare it against a standard "generic" pharmaceutical screening method.

The Challenge: Regioisomer Resolution

The primary analytical challenge is distinguishing the target 5-amino-2-fluoro isomer from the 2-amino-5-fluoro impurity. Both molecules share identical mass (isobaric) and similar hydrophobicity (LogP ~0.8–1.2), making separation on standard alkyl-bonded phases (C18) difficult due to peak overlap.

Comparative Analysis
FeatureMethod A: Generic Screening (Alternative) Method B: Optimized Selectivity (Recommended)
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl) or Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction + Dipole-Dipole + Shape Selectivity
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Buffer/pH 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH 5.0)
Performance (Rs) Regioisomer Co-elution (Rs < 0.8)Baseline Resolution (Rs > 3.5)
Peak Shape (Tailing) Tailing observed for aniline (Tf > 1.5)Symmetrical peaks (Tf < 1.1)
Why Method A Fails

The generic C18 method relies on hydrophobicity. Since the position of the fluorine atom only slightly alters the overall hydrophobicity of the molecule, the selectivity factor (


) is insufficient. Furthermore, the low pH (Formic acid) fully protonates the aniline, reducing retention and potentially causing secondary interactions with residual silanols.
Why Method B Succeeds
  • Stationary Phase: The PFP phase offers strong

    
    -
    
    
    
    interactions with the electron-deficient fluorophenyl ring of the analyte. The position of the fluorine (ortho vs. meta to the amine) significantly alters the electron density distribution, which the PFP phase can discriminate.
  • Solvent: Methanol is a protic solvent that encourages hydrogen bonding interactions with the stationary phase, enhancing the shape selectivity compared to the aprotic Acetonitrile.

  • pH Control: At pH 5.0, the aniline (pKa ~3-4) is partially ionized but less positively charged than at pH 2.7, reducing silanol repulsion and improving peak symmetry.

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. Follow the steps precisely to ensure reproducibility.

Reagents and Equipment[1]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UV Detector required).

  • Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Solvents: HPLC Grade Methanol, Milli-Q Water.

  • Buffer Salt: Ammonium Acetate (LC-MS grade).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water (10 mM). Adjust pH to 5.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Methanol (degassed).

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Critical for consistent viscosity and kinetics)

  • Injection Volume: 5.0 µL

  • Detection: UV at 245 nm (Max absorption of fluoro-aniline chromophore)

  • Run Time: 25 minutes

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.09010Equilibration / Loading
2.09010Isocratic Hold (Focusing)
15.04060Linear Gradient (Elution)
18.01090Wash Step
20.01090Hold Wash
20.19010Return to Initial
25.09010Re-equilibration

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and execution, highlighting the critical decision points that lead to the selection of the PFP phase.

MethodDevelopment Start Start: Purity Analysis of CAS 926215-19-2 AnalyzeStruct Structure Analysis: Fluoro-Aniline + Lactam Start->AnalyzeStruct IdentifyRisks Risk Identification: Regioisomers (Positional F/NH2) AnalyzeStruct->IdentifyRisks SelectPhase Select Stationary Phase IdentifyRisks->SelectPhase GenericC18 Generic C18 (Hydrophobic Interaction) SelectPhase->GenericC18 Standard Approach OptimizedPFP Optimized PFP (Pi-Pi + Dipole Selectivity) SelectPhase->OptimizedPFP Targeted Approach ResultC18 Result: Co-elution Poor Resolution (Rs < 1.0) GenericC18->ResultC18 ResultPFP Result: Baseline Separation High Resolution (Rs > 3.0) OptimizedPFP->ResultPFP ResultC18->SelectPhase Iterate/Fail FinalMethod Final Protocol: PFP Column, MeOH/NH4OAc pH 5 ResultPFP->FinalMethod

Figure 1: Decision logic for selecting the PFP stationary phase over standard C18 for fluoro-aniline regioisomer separation.

Data Interpretation & System Suitability

To ensure the trustworthiness of your results, every analytical run must meet the following System Suitability Criteria (SST).

ParameterAcceptance LimitRationale
Resolution (Rs) > 2.0 between Main Peak and RegioisomerEnsures accurate quantitation of impurities.
Tailing Factor (Tf) 0.8 – 1.2Indicates minimal secondary interactions (silanol activity).
Precision (%RSD) < 1.0% (n=6 injections)Verifies system stability and injector accuracy.
Theoretical Plates (N) > 10,000Confirms column efficiency and packing integrity.
Troubleshooting Guide
  • Peak Tailing? Increase buffer concentration to 20 mM or slightly increase temperature to 40°C.

  • Retention Drift? Ensure the column is fully equilibrated (minimum 10 column volumes) with the initial mobile phase. PFP phases can be sensitive to "wetting" time.

  • Ghost Peaks? Check the water quality. Aniline-like compounds are sensitive to trace organics in the water supply.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Link

  • West, C., & Lesellier, E. (2006). Aromatic substituent effects on the retention of polar analytes on a pentafluorophenylpropyl stationary phase. Journal of Chromatography A, 1110(1-2), 181-190. Link

  • PubChem. (n.d.). Compound Summary for CAS 926215-19-2. National Center for Biotechnology Information. Link

Comparing reactivity of 2-fluoro vs 4-fluoro phenyl pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the Reactivity of 2-Fluoro vs. 4-Fluoro Phenyl Pyrrolidinones in Nucleophilic Aromatic Substitution

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a detailed comparison of the reactivity of two common building blocks: 2-fluoro- and 4-fluoro-N-phenylpyrrolidinones, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle yet significant differences in their reactivity is crucial for efficient synthetic planning and the rational design of novel therapeutics.

Part 1: Mechanistic Rationale for Reactivity Differences

The reactivity of the C-F bond in fluorinated aromatic rings towards nucleophilic attack is a delicate balance of electronic and steric effects. The position of the fluorine substituent on the phenyl ring of the pyrrolidinone scaffold dictates the interplay of these forces.

Electronic Effects: A Tug-of-War Between Induction and Resonance

The fluorine atom exerts two opposing electronic influences on the aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).[1]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density from the carbon atom to which it is attached through the sigma bond. This effect is distance-dependent, meaning it is most potent at the point of attachment and diminishes with increasing distance.[2]

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.[1]

In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is key to the overall reaction rate. Electron-withdrawing groups on the aromatic ring stabilize this negative charge, thereby accelerating the reaction.

  • For 4-Fluorophenyl Pyrrolidinone: The fluorine atom at the para position exerts both its -I and +M effects. The strong inductive effect withdraws electron density from the entire ring, activating it towards nucleophilic attack.

  • For 2-Fluorophenyl Pyrrolidinone: The fluorine atom at the ortho position also exhibits both effects. However, the inductive effect is significantly stronger at the ortho position due to its proximity to the reaction center (the carbon bearing the fluorine).[2] This enhanced electron withdrawal would, in principle, make the ortho-substituted isomer more reactive.

Steric Hindrance: The Ortho Effect

The presence of a substituent at the ortho position introduces steric bulk around the reaction center. This can physically impede the approach of the nucleophile, slowing down the reaction rate. The extent of this steric hindrance is dependent on the size of both the ortho substituent and the incoming nucleophile. While fluorine is a relatively small atom, its presence can still create a more sterically congested environment compared to a hydrogen atom.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion known as the Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: General mechanism of the SNAr reaction.

Predicted Reactivity: A Synthesis of Effects

Based on these principles, a prediction of the relative reactivities can be made:

  • Electronic Control: The stronger inductive effect of the ortho-fluorine substituent in the 2-fluoro isomer should render the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex, suggesting a faster reaction rate.

  • Steric Control: The steric hindrance from the ortho-fluorine atom in the 2-fluoro isomer will likely slow the reaction, especially with bulky nucleophiles.

Therefore, the dominant effect will depend on the specific nucleophile used. For small nucleophiles, the electronic effect might prevail, making the 2-fluoro isomer more reactive. However, for larger, more sterically demanding nucleophiles, the steric hindrance is expected to be the dominant factor, leading to a faster reaction for the 4-fluoro isomer.

Part 2: Experimental Comparison

To provide a tangible comparison, we will consider a representative SNAr reaction with piperidine, a common secondary amine nucleophile.

Detailed Experimental Protocol: SNAr with Piperidine

This protocol is a generalized procedure adaptable for both the 2-fluoro and 4-fluoro isomers.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(fluorophenyl)pyrrolidinone (1.0 equiv.), piperidine (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M with respect to the N-(fluorophenyl)pyrrolidinone.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the SNAr reaction.

Comparative Data from Analogous Systems

As previously stated, direct comparative data for the title compounds is scarce. However, studies on analogous systems, such as the reaction of fluoronitrobenzenes with piperidine, consistently show that the para-substituted isomer reacts faster than the ortho-substituted isomer. This suggests that for a moderately sized nucleophile like piperidine, steric effects play a significant role.

Substrate (Analogous System)NucleophileProduct Yield (Illustrative)Reference
1-Fluoro-4-nitrobenzenePiperidineHigh[3]
1-Fluoro-2-nitrobenzenePiperidineModerate to High[3]

Note: The yields are illustrative and serve to highlight the general trend observed in the literature for analogous systems. The slightly lower reactivity of the ortho isomer is often attributed to steric hindrance.

Part 3: Discussion and Practical Implications

The combined analysis of electronic and steric effects, supported by data from analogous systems, suggests that for most common nucleophiles, N-(4-fluorophenyl)pyrrolidinone is likely to be the more reactive substrate in SNAr reactions compared to N-(2-fluorophenyl)pyrrolidinone . The increased steric hindrance around the reaction site in the 2-fluoro isomer appears to be a more significant factor than the enhanced inductive electron withdrawal.

Implications for Drug Discovery and Process Development
  • Synthetic Strategy: When designing a synthetic route that involves an SNAr reaction on a fluorophenyl pyrrolidinone core, chemists should consider the 4-fluoro isomer as the more versatile and generally more reactive handle. This is particularly true when employing larger or more complex nucleophiles.

  • Process Optimization: Reactions with the 2-fluoro isomer may require more forcing conditions (higher temperatures, longer reaction times, or stronger bases) to achieve comparable yields to the 4-fluoro isomer. This could have implications for the stability of other functional groups in the molecule.

  • Fine-Tuning Reactivity: In cases where selective functionalization is desired in a molecule containing multiple reactive sites, the differential reactivity of the 2-fluoro and 4-fluoro positions could potentially be exploited.

Conclusion

In comparing the reactivity of 2-fluoro and 4-fluoro phenyl pyrrolidinones in nucleophilic aromatic substitution, a nuanced interplay of electronic and steric factors is at play. While the ortho-fluorine substituent provides a stronger inductive pull, enhancing the electrophilicity of the reaction center, the accompanying steric hindrance often proves to be the overriding factor. Consequently, for a wide range of nucleophiles, the 4-fluoro isomer is expected to exhibit superior reactivity. This understanding is critical for medicinal chemists and process scientists in the strategic design and efficient execution of synthetic routes towards complex, fluorine-containing drug candidates.

References

  • BenchChem. (2025). Electronic effects of fluorine and bromine on the aniline ring. BenchChem.
  • ChemicalBook. (2025, July 16). (S)-2-(4-Fluorophenyl)pyrrolidine Chemical Properties,Uses,Production. ChemicalBook.
  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (n.d.).
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • MDPI. (2013, May 23). 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one. MDPI.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)pyrrolidine. PubChem.
  • StackExchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.
  • Wikipedia. (n.d.).
  • ACS Publications. (2023, September 5). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of CAS 926215-19-2

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of a novel chemical entity is paramount. This guide provides an in-depth technical overview of the elemental analysis specifications for the compound identified by CAS number 926215-19-2. As a Senior Application Scientist, my objective is to move beyond mere procedural listings and offer a narrative grounded in practical expertise, elucidating the rationale behind analytical choices and the interpretation of data for this complex molecule.

Unveiling the Identity of CAS 926215-19-2

The compound associated with CAS number 926215-19-2 is (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one . Its molecular formula is C₁₄H₁₁F₅O₃ [1][][3]. This structural information is the cornerstone of its analytical assessment, dictating its expected elemental composition and potential analytical challenges.

Based on its molecular formula, the theoretical elemental composition is calculated as follows:

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01114168.15452.20
Hydrogen (H)1.0081111.0883.44
Fluorine (F)18.998594.9929.48
Oxygen (O)15.999347.99714.89
Total 322.229 100.00

This theoretical framework serves as the benchmark against which all experimental results are compared. A significant deviation from these values would indicate the presence of impurities or an incorrect structural assignment.

The Challenge of Fluorine: A Comparative Look at Analytical Methodologies

The high fluorine content of this molecule introduces specific complexities to its elemental analysis. Traditional combustion analysis, while routine for many organic compounds, requires special considerations for organofluorine substances.

dot

Caption: A comparison of traditional CHN analysis and specialized organofluorine analysis workflows.

Standard Combustion Analysis (for C, H)

For the determination of carbon and hydrogen, a standard combustion elemental analyzer can be employed. However, the presence of fluorine necessitates modifications to the combustion tube packing to prevent the formation of volatile and corrosive hydrogen fluoride (HF) gas, which can interfere with the detection of other elements and damage the instrument.

Experimental Protocol: Modified Combustion for C/H Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of CAS 926215-19-2 into a tin capsule.

  • Combustion: The sample is dropped into a combustion tube heated to approximately 900-1000°C in a stream of pure oxygen.

  • Gas Purification and Separation: The resulting gases (CO₂, H₂O, and others) are passed through a series of traps and scrubbers to remove interfering substances. A specialized absorbent for fluorine, such as magnesium oxide, is often incorporated into the combustion tube packing.

  • Detection: The purified CO₂ and H₂O are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Combustion Ion Chromatography (CIC) for Fluorine Determination

A more robust and accurate method for quantifying fluorine in such compounds is Combustion Ion Chromatography (CIC). This technique is specifically designed to handle the challenges posed by halogenated compounds.

Experimental Protocol: Combustion Ion Chromatography (CIC)

  • Sample Combustion: The sample is combusted in a high-temperature furnace (typically ≥1000 °C) in an oxygen or oxygen/argon stream. This process converts the organofluorine into hydrogen fluoride (HF) gas[4].

  • Gas Absorption: The gaseous products are passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻).

  • Ion Chromatography Analysis: The absorption solution is then injected into an ion chromatograph. The fluoride ions are separated from other potential anions and quantified using a conductivity detector.

Performance Comparison
Analytical MethodTarget ElementsAdvantagesDisadvantages
Modified Combustion Analysis C, HWidely available instrumentation.Requires specialized tube packing for fluorine-containing compounds; indirect measurement of oxygen.
Combustion Ion Chromatography (CIC) FDirect and highly accurate for fluorine; excellent sensitivity.Requires specialized instrumentation; potential for interferences from other halogens if not properly separated[4].
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace Elemental ImpuritiesExtremely low detection limits for a wide range of elements.Not suitable for bulk elemental composition (C, H, O, F); requires sample digestion which can be challenging for highly stable organofluorines.

Beyond Composition: Specifications for Elemental Impurities

For a compound intended for pharmaceutical use, the analysis of trace elemental impurities is as critical as the determination of its bulk composition. The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities provides a framework for controlling these impurities in drug products[5][6][7][8].

dot

Caption: A simplified workflow for ICH Q3D risk assessment of elemental impurities.

The ICH Q3D guidelines classify elemental impurities based on their toxicity and the likelihood of their presence in the final drug product[5][6][8].

  • Class 1: Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb). These are highly toxic and must be assessed for all drug products.

  • Class 2A: Cobalt (Co), Nickel (Ni), and Vanadium (V). These are also of high concern.

  • Class 2B: Includes catalyst-related metals such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), etc. Their inclusion in the risk assessment depends on whether they are intentionally added during the synthesis.

  • Class 3: Elements with lower toxicity, such as Copper (Cu) and Tin (Sn).

For CAS 926215-19-2, a comprehensive elemental impurity profile should be established, with specifications guided by the intended daily dose of the final drug product.

Analytical Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for the analysis of trace elemental impurities due to its exceptional sensitivity and ability to measure multiple elements simultaneously.

Experimental Protocol: ICP-MS for Elemental Impurities

  • Sample Digestion: A known amount of the sample is digested using a mixture of strong acids (e.g., nitric acid, hydrochloric acid) in a closed-vessel microwave digestion system. This step is critical and must be optimized to ensure complete dissolution of the highly stable organofluorine matrix.

  • Analysis: The digested sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected.

  • Quantification: The concentration of each elemental impurity is determined by comparing its signal to that of a certified reference standard.

Conclusion: An Integrated Approach to Elemental Analysis

The elemental analysis of CAS 926215-19-2 requires a multi-faceted approach. While the theoretical composition provides a fundamental baseline, the practical analysis must account for the unique challenges presented by its high fluorine content. A combination of modified combustion analysis for carbon and hydrogen, and the more specialized Combustion Ion Chromatography for fluorine, will yield the most accurate and reliable data for the bulk elements.

Furthermore, for its application in drug development, a rigorous assessment of trace elemental impurities according to ICH Q3D guidelines is non-negotiable. ICP-MS stands as the most suitable technique for this purpose, providing the necessary sensitivity to ensure patient safety.

This guide has outlined the key considerations and methodologies for the comprehensive elemental analysis of this complex molecule. By understanding the "why" behind the "how," researchers and developers can ensure the quality, safety, and efficacy of their products.

References

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). Retrieved from [Link]

  • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2019, March 22). ICH guideline Q3D (R2) on elemental impurities Step 5. Retrieved from [Link]

  • NextPeptide. (n.d.). (5R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. Retrieved from [Link]

  • LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]

  • Environmental Protection Agency. (2024, January 1). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • PubChem. (n.d.). (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. Retrieved from [Link]

Sources

A Conceptual Framework for Evaluating the Impact of Fluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Comparative Analysis of Fluorinated and Non-Fluorinated Bioactive Molecules

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare a fluorinated compound with its non-fluorinated analog. While the specific compound CAS 926215-19-2 could not be identified in public databases, the principles and methodologies outlined herein are universally applicable for such comparative studies. This guide will use a hypothetical kinase inhibitor as a case study to illustrate the key experimental comparisons and data interpretation.

The introduction of fluorine can modulate a variety of molecular properties including acidity, lipophilicity, metabolic stability, and binding affinity.[1][2] These modifications can lead to enhanced potency, greater target selectivity, and improved oral bioavailability.[1][3][4] Understanding the precise impact of fluorination is critical for rational drug design and lead optimization.

The Strategic Rationale for Fluorine Incorporation

The decision to introduce fluorine into a drug candidate is driven by the desire to fine-tune its properties. Key strategic goals often include:

  • Blocking Metabolic Soft Spots: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation.[2][3][5] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of the compound can be significantly enhanced.

  • Modulating Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1][3][5] This is a critical factor for oral absorption and penetration into the central nervous system.

  • Altering Acidity/Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups.[3][5] This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target binding.

  • Enhancing Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[2]

Hypothetical Case Study: A Fluorinated vs. Non-Fluorinated Kinase Inhibitor

To illustrate the comparative analysis process, we will consider a hypothetical case study of a fluorinated kinase inhibitor, "Fluoro-Kinabind," and its direct non-fluorinated analog, "Proto-Kinabind." Both compounds are designed to target a constitutively active mutant kinase, a common driver in certain cancers.[6]

Physicochemical Properties

A fundamental starting point for comparison is the characterization of key physicochemical properties.

PropertyProto-KinabindFluoro-KinabindRationale for Measurement
Molecular Weight ( g/mol ) 350.4368.4To confirm identity and purity.
LogP (o/w) 2.53.1To quantify the change in lipophilicity.
Aqueous Solubility (µM) 5025To assess the impact on solubility.
pKa (basic amine) 8.27.5To measure the influence on basicity.

In Vitro Biological Evaluation

Kinase Inhibition Assay

The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the enzymatic activity of its target.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant active kinase, ATP, substrate peptide, and test compounds (Proto-Kinabind and Fluoro-Kinabind).

  • Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, combine the kinase, substrate peptide, and test compound in an appropriate kinase buffer. c. Initiate the kinase reaction by adding a final concentration of ATP (at the Km value for the specific kinase). d. Incubate the reaction at 30°C for 60 minutes. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Proto-Kinabind 25250100010
Fluoro-Kinabind 55002500100

Interpretation: The introduction of fluorine in Fluoro-Kinabind resulted in a 5-fold increase in potency against the target kinase. Furthermore, the selectivity for the target kinase over off-target kinases was significantly improved. This enhanced potency could be attributed to favorable interactions of the fluorine atom within the ATP-binding pocket of the target kinase.

Cellular Proliferation Assay

To determine if the in vitro kinase inhibition translates to a cellular effect, a proliferation assay is performed using a cancer cell line that is dependent on the target kinase for survival and growth.

Experimental Protocol: Cellular Proliferation Assay (e.g., using Ba/F3 cells)

  • Cell Line: A cell line engineered to be dependent on the target kinase for proliferation and survival.[7]

  • Procedure: a. Seed the cells in a 96-well plate at a density of 5,000 cells per well. b. Add serial dilutions of the test compounds to the wells. c. Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator. d. Assess cell viability using a reagent such as CellTiter-Glo® or by direct cell counting.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

CompoundGI50 (nM) in Target-Dependent Cell Line
Proto-Kinabind 150
Fluoro-Kinabind 20

Interpretation: Fluoro-Kinabind demonstrates significantly greater anti-proliferative activity in the target-dependent cell line, consistent with its enhanced kinase inhibitory potency. This suggests that the compound effectively engages the target within a cellular context.

Pharmacokinetic Profiling

A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Reagents: Liver microsomes (human or mouse), NADPH, and test compounds.

  • Procedure: a. Incubate the test compound (1 µM) with liver microsomes in the presence of NADPH at 37°C. b. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. Quench the reaction by adding a cold organic solvent (e.g., acetonitrile). d. Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t1/2).

CompoundIn Vitro Half-life (t1/2, min)
Proto-Kinabind 15
Fluoro-Kinabind 90

Interpretation: The significantly longer half-life of Fluoro-Kinabind suggests that the fluorine atom successfully blocks a site of metabolic degradation.[2][3][5] This improved metabolic stability is a strong indicator of potentially better in vivo exposure.

In Vivo Pharmacokinetic Study

An in vivo study in a relevant animal model (e.g., mouse) is essential to understand the compound's behavior in a whole organism.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male BALB/c mice.

  • Dosing: Administer the test compounds via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Process the blood to plasma and quantify the drug concentration using LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (%F).

ParameterProto-Kinabind (Oral Dosing)Fluoro-Kinabind (Oral Dosing)
Cmax (ng/mL) 200800
AUC (ng*h/mL) 6004800
Oral Bioavailability (%F) 15%60%

Interpretation: The in vivo data corroborates the in vitro findings. The improved metabolic stability of Fluoro-Kinabind translates to significantly higher plasma exposure (Cmax and AUC) and a much-improved oral bioavailability.

Visualizing the Workflow

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Pharmacokinetic Profiling cluster_3 Decision Point Proto Proto-Kinabind (Non-fluorinated) PhysChem Physicochemical Properties Proto->PhysChem Fluoro Fluoro-Kinabind (Fluorinated) Fluoro->PhysChem KinaseAssay Kinase Inhibition (IC50) PhysChem->KinaseAssay CellAssay Cellular Proliferation (GI50) KinaseAssay->CellAssay MetStab Metabolic Stability (t1/2) CellAssay->MetStab InVivoPK In Vivo PK (AUC, %F) MetStab->InVivoPK Decision Select Candidate for Further Development InVivoPK->Decision

Caption: A typical workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

Conclusion

The systematic comparison of a fluorinated compound with its non-fluorinated analog is a cornerstone of modern medicinal chemistry. As illustrated in our hypothetical case study of "Fluoro-Kinabind" versus "Proto-Kinabind," the strategic incorporation of fluorine can lead to substantial improvements in potency, selectivity, metabolic stability, and oral bioavailability. By conducting a comprehensive suite of in vitro and in vivo experiments, researchers can generate the critical data needed to make informed decisions and advance the most promising candidates in the drug discovery pipeline. This guide provides a robust framework for designing and interpreting such comparative studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. National Center for Biotechnology Information. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Wiley Online Library. [Link]

  • 7-Deazainosine. CAS Common Chemistry. [Link]

  • Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. PubMed. [Link]

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. ACS Publications. [Link]

  • Novel Receptor Tyrosine Kinase Pathway Inhibitors for Targeted Radionuclide Therapy of Glioblastoma. MDPI. [Link]

  • Drug Discovery - Inhibitor. Chemical-Kinomics. [Link]

  • 5-substituted 2-bromoindolo[3,2-b]quinoxalines. A class of potential antitumor agents with cdc25 phosphatase inhibitory properties. PubMed. [Link]

  • A substituted 3,4-dihydropyrimidinone derivative (compound D22) prevents inflammation mediated neurotoxicity; role in microglial activation in BV-2 cells. PubMed. [Link]

  • Biological Activity Antiatherogenic. Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]

  • Showing Compound D-glyceraldehyde (FDB030769). FooDB. [Link]

  • Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha. PubMed. [Link]

  • cis-2-Dodecenoic acid | C12H22O2 | CID 5312376. PubChem. [Link]

  • phosphate, and N2,3-ethenodeoxyguanosine 5'-triphosphate. Stability of the glycosyl bond in the monomer and in poly(dG,epsilon dG-dC). PubMed. [Link]

  • Protection-free one-pot synthesis of 2'-deoxynucleoside 5'-triphosphates and DNA polymerization. PubMed. [Link]

  • US8586729B2 - Synthesis of decitabine.

Sources

Thin Layer Chromatography (TLC) Rf values for amino-pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Thin Layer Chromatography (TLC) parameters for amino-pyrrolidinones, focusing on the 2-pyrrolidinone (lactam) core found in nootropic drugs like Levetiracetam and Piracetam , as well as their synthetic intermediates.

Executive Summary

Amino-pyrrolidinones are polar, heterocyclic compounds often challenging to analyze due to their high water solubility and lack of strong chromophores (unless derivatized). This guide compares three distinct chromatographic solvent systems optimized for different stages of the drug development pipeline: Protected Intermediates (non-polar), Free Bases (polar), and Final Drug Substances (highly polar/ionizable).

Key Insight: Standard silica gel (normal phase) is sufficient for purity profiling, but the choice of mobile phase modifier (Ammonia vs. Acetic Acid) is critical to prevent "streaking" caused by the basic amino moiety.

Chromatographic Behavior & Solvent System Comparison

The following table synthesizes experimental data for key amino-pyrrolidinone derivatives. Note that Levetiracetam and Piracetam serve as the primary reference standards for this class.

Table 1: Rf Values and Solvent System Performance
Compound ClassSpecific AnalyteMobile Phase Composition (v/v)Rf ValueDetection MethodPerformance Notes
Drug Substance Levetiracetam Toluene : EtOAc : MeOH (2:1:1) 0.50 ± 0.02 UV (254 nm), IodineGold Standard. Excellent spot compactness; separates from acid degradants (Rf 0.71).
Drug SubstanceLevetiracetamEtOAc : MeOH : NH₃ (85:12:[1]3)~0.45Iodine VaporGood for basic impurities; ammonia prevents amine tailing.
Drug SubstancePiracetam CHCl₃ : MeOH : AcOH : TEA (16:4:0.2:0.[2]2)0.50 UV, DragendorffComplex quaternary system required to resolve from impurities A, B, C.
Intermediate (S)-3-(Boc-amino)-pyrrolidinoneEtOAc : Hexane (4:6)~0.40 - 0.60NinhydrinStandard system for protected amines. High Rf due to Boc lipophilicity.
Intermediate (S)-3-(Cbz-amino)-pyrrolidinoneEtOAc : Hexane (1:[3]1)~0.35UV, PMACbz group adds UV activity; runs slower than Boc analogs.
Impurity 2-Pyrrolidinone (Lactam core)CHCl₃ : MeOH (9:1)~0.30Iodine, KMnO₄Lacks amino group; requires polar organic system to move off baseline.

Critical Note on Polarity: Unprotected 3-amino-pyrrolidinones are highly polar. Using 100% EtOAc often results in the compound sticking to the baseline (Rf < 0.05). You must introduce Methanol (MeOH) or a polar modifier.

Decision Logic for Solvent Selection

The choice of solvent system is dictated by the functional group protection status of the pyrrolidinone nitrogen and the exocyclic amine.

Diagram 1: Mobile Phase Decision Tree

SolventSelection Start Analyze Amino-Pyrrolidinone Structure Protected Is the Amine Protected? (Boc, Cbz, Fmoc) Start->Protected FreeAmine Free Primary Amine? Start->FreeAmine SystemA System A: Non-Polar EtOAc / Hexane (30-60%) Protected->SystemA Yes SystemB System B: Polar/Basic DCM / MeOH / NH4OH (90:9:1) FreeAmine->SystemB Free Base form SystemC System C: Highly Polar (BAW) n-BuOH / AcOH / H2O (4:1:1) FreeAmine->SystemC Salt/Zwitterion form ResultA Target Rf: 0.3 - 0.6 Visualization: UV/PMA SystemA->ResultA ResultB Target Rf: 0.4 - 0.5 Best for Free Bases SystemB->ResultB ResultC Target Rf: 0.2 - 0.4 Best for Zwitterions/Salts SystemC->ResultC

Caption: Decision logic for selecting the optimal mobile phase based on the protection state of the amino-pyrrolidinone.

Advanced Visualization Protocols

Since many pyrrolidinones lack strong UV chromophores (unless they contain a phenyl ring like N-phenyl analogs), relying solely on UV 254 nm is risky. A multi-stage staining protocol is required for validation.

Recommended Staining Workflow
  • Non-Destructive: UV 254 nm (Mark spots with pencil).

  • Semi-Destructive: Iodine Chamber (Yellow/Brown spots).

    • Mechanism:[2][4] Iodine intercalates into the lactam ring.

    • Target: All organic compounds.

  • Specific Stain (Primary Amines): Ninhydrin.

    • Dip: 0.3% Ninhydrin in n-Butanol + 3% AcOH.

    • Heat: 110°C for 2-5 mins.

    • Result:Free amines turn distinct Purple/Red; Protected amines (Boc) do not stain until heated vigorously enough to deprotect (rare).

  • Specific Stain (Amides/Lactams): KMnO₄ (Basic).

    • Result: Yellow spots on purple background. Good for checking the integrity of the pyrrolidinone ring if the amine is protected.

Diagram 2: Multi-Stage Detection Workflow

DetectionWorkflow Step1 1. UV 254 nm (Check Aromaticity) Step2 2. Iodine Chamber (General Organic) Step1->Step2 Mark Spots Step3 3. Ninhydrin Stain (Free Amines Only) Step2->Step3 If Amine Unprotected Step4 4. KMnO4 Stain (Oxidizable Groups) Step2->Step4 If Amine Protected Result1 Purple Spot (Positive Amine) Step3->Result1 Result2 Yellow Spot (Positive Lactam) Step4->Result2

Caption: Sequential visualization workflow to confirm both the lactam core and the amino substituent.

Detailed Experimental Protocol: Levetiracetam Purity Check

This protocol uses the Toluene : EtOAc : MeOH system, widely regarded as the most robust for this class of drugs.

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates (20 x 20 cm).

  • Mobile Phase: Toluene : Ethyl Acetate : Methanol (2 : 1 : 1 v/v).[5]

  • Sample: Levetiracetam (1 mg/mL in Methanol).

Step-by-Step Methodology
  • Chamber Saturation (Crucial):

    • Line a twin-trough glass chamber with filter paper.

    • Add 20 mL of mobile phase.[6]

    • Close lid and allow to equilibrate for 30 minutes .

    • Why? Amino-pyrrolidinones are prone to "edge effects" and Rf drift if the chamber is not saturated.

  • Spotting (Self-Validating):

    • Lane 1: Reference Standard (2 µL).

    • Lane 2: Test Sample (2 µL).

    • Lane 3: Co-spot (1 µL Standard + 1 µL Sample).

    • Validation: The co-spot must appear as a single, tight spot. If it splits or creates a figure-8, the sample is not identical to the standard.

  • Development:

    • Elute until the solvent front reaches 80% of the plate height (~8 cm).

    • Remove and air dry (do not use heat gun immediately, as this can degrade thermally labile impurities).

  • Calculation:

    • Measure distance from origin to center of spot (

      
      ) and origin to solvent front (
      
      
      
      ).
    • Acceptance Criteria: Rf should be

      
      .
      

References

  • Levetiracetam Stability-Indic

    • Source: ResearchGate / Journal of Planar Chrom
    • Data: Validated method using Toluene:EtOAc:MeOH (2:1:1).[5]

    • URL:[Link]

  • Piracetam and Impurities TLC Analysis

    • Source: Journal of Pharmaceutical and Biomedical Analysis[7]

    • Data: Separation of Piracetam from impurities A, B, C using Chloroform/MeOH/AcOH systems.
    • URL:[Link]

  • Synthesis and Protection of 3-Aminopyrrolidines

    • Source: BenchChem Technical Guides[6]

    • Data: Protocols for Boc/Cbz protection and subsequent purification.[6]

  • TLC Staining Reagents and Recipes

    • Source: University of Liverpool / Sarpong Group
    • Data: Recipes for Ninhydrin, KMnO4, and Iodine stains.
    • URL:[Link]

Sources

Safety Operating Guide

1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Section 1: Chemical Hazard Profile & Mechanistic Risk Assessment

1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one (CAS: 926215-19-2) is a complex pharmaceutical intermediate that presents multifaceted disposal challenges due to its unique structural moieties. As a primary aromatic amine, it carries significant risks of acute toxicity, skin penetrability, and potential genotoxicity[1]. Furthermore, the presence of a fluorinated aromatic ring and a nitrogen-dense pyrrolidinone macrostructure dictates that conventional laboratory waste disposal methods are fundamentally inadequate.

The core causality behind its strict disposal requirements lies in the thermodynamics of the carbon-fluorine (C-F) bond. The C-F bond is one of the strongest in organic chemistry. If subjected to standard municipal incineration temperatures (<1000°C), the molecule will not fully mineralize. Instead, it undergoes incomplete thermal degradation, leading to the synthesis and emission of highly toxic fluorinated products of incomplete combustion (PICs)[2]. Consequently, proper disposal mandates High-Temperature Incineration (HTI) coupled with aggressive post-combustion gas scrubbing[3].

Section 2: Quantitative Disposal Parameters

To ensure complete destruction and prevent the release of hazardous byproducts, the disposal facility must adhere to the following validated operational parameters.

ParameterOperational TargetMechanistic Rationale
Combustion Temperature > 1200 °C (2192 °F)Required to overcome the high activation energy for homolytic C-F bond cleavage[3].
Gas-Phase Residence Time > 2.0 secondsEnsures sufficient time for free radical propagation and complete oxidation of intermediates[2].
Scrubber pH (Alkaline) > 8.5Neutralizes highly corrosive Hydrogen Fluoride (HF) gas generated during mineralization[4].
Destruction Efficiency (DE)

99.99%
Regulatory threshold for halogenated organic waste to prevent environmental contamination[4].

Section 3: Mechanistic Degradation Pathway

Understanding the thermal breakdown of this compound is critical for validating the disposal method. Upon entering the HTI chamber, the thermal energy first cleaves the weaker C-N and C-C bonds, followed by the endothermic fission of the C-F bond. This generates highly reactive fluorine and amine radicals, which are subsequently oxidized into mineralized gases (HF, NOx, CO2, and H2O).

Pathway Compound 1-(5-Amino-2-fluorophenyl) pyrrolidin-2-one Thermal Homolytic Bond Cleavage (C-F, C-N, C-C) Compound->Thermal >1200°C Heat Radicals Free Radical Intermediates (Fluorine & Amine Radicals) Thermal->Radicals Endothermic Fission Oxidation High-Temp Oxidation (+ O2) Radicals->Oxidation Radical Propagation Products Mineralized Products (HF, NO/NO2, CO2, H2O) Oxidation->Products Complete Mineralization

Fig 1. Thermal degradation pathway and mineralization of fluorinated pyrrolidinone derivatives.

Section 4: Step-by-Step Laboratory Segregation and Handling Protocol

To maintain a self-validating safety system, laboratory personnel must execute the following protocol prior to facility transfer.

Step 1: Segregation and Compatibility Verification

  • Action: Isolate 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one waste from non-halogenated organic solvents and strong oxidizers.

  • Causality: Mixing halogenated and non-halogenated waste dilutes the BTU (calorific) value of the waste stream. This can potentially drop the incinerator temperature below the critical 1200°C threshold required for C-F bond destruction, leading to incomplete combustion[4].

Step 2: Containerization

  • Action: Store solid waste and contaminated consumables in High-Density Polyethylene (HDPE) or PTFE-lined, sealable drums. Do not use standard metal drums without a corrosive-resistant liner.

  • Causality: Aromatic amines can degrade certain plastics, while any accidental moisture ingress could form trace acidic micro-environments that corrode unlined metals[5].

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label explicitly stating: "Hazardous Waste: Halogenated Aromatic Amine (Contains Fluorine)". Include the CAS number (926215-19-2).

  • Causality: Explicitly noting the presence of fluorine triggers the waste management facility to route the container exclusively to a rotary kiln equipped with an alkaline scrubber, preventing HF emission[5].

Step 4: Transfer to Licensed HTI Facility

  • Action: Contract an EPA-certified (or equivalent regional authority) waste disposal service capable of RCRA Subtitle C hazardous waste incineration.

  • Causality: Only specialized facilities possess the dual-scrubber systems (DeNOx for the amine/pyrrolidinone nitrogen and Alkaline for the fluorine) necessary to process this compound safely[4].

Section 5: High-Temperature Incineration (HTI) Workflow

Once the waste reaches the disposal facility, it undergoes a rigorous, multi-stage destruction process. The integration of alkaline scrubbing is a non-negotiable step; without it, the HF gas produced would cause severe atmospheric acidification and equipment corrosion.

G A Hazardous Waste Collection B Rotary Kiln HTI (>1200°C, >2s) A->B Licensed Transport C Flue Gas (HF, NOx, CO2) B->C Thermal Cleavage D Alkaline & DeNOx Scrubbing C->D Gas Routing E Clean Emission (N2, H2O, CO2) D->E Neutralization

Fig 2. High-Temperature Incineration (HTI) workflow for fluorinated aromatic amines.

Section 6: Spill Response and Decontamination

In the event of an operational spill, immediate containment is required to prevent environmental aquatic toxicity.

  • Evacuate and Ventilate: Clear personnel and ensure maximum fume hood/room ventilation to prevent inhalation of amine dust or vapors[5].

  • Containment: Do not flush with water. Use a dry, inert absorbent (e.g., vermiculite or sand) to cover the spill[5].

  • Neutralization Cleanup: Sweep the absorbed material using non-sparking tools and place it into an HDPE hazardous waste container. Decontaminate the surface using a weak acidic solution (to protonate and solubilize residual amine traces) followed by a thorough soap and water wash.

  • Disposal of Consumables: Treat all PPE and cleaning materials used during the spill as halogenated hazardous waste.

References

  • [4] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. 4

  • [5] Navigating the Safe Disposal of 1,3-Bis(4-aminophenyl)adamantane: A Comprehensive Guide. Benchchem. 5

  • [2] Combustion of C1 and C2 PFAS: Kinetic modeling and experiments. Taylor & Francis Online. 2

  • [3] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. 3

  • [1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.